Product packaging for 2-Chloro-2-butene(Cat. No.:CAS No. 2211-68-9)

2-Chloro-2-butene

Cat. No.: B12329845
CAS No.: 2211-68-9
M. Wt: 90.55 g/mol
InChI Key: DSDHFHLZEFQSFM-ONEGZZNKSA-N
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Description

2-Chloro-2-butene is a useful research compound. Its molecular formula is C4H7Cl and its molecular weight is 90.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Cl B12329845 2-Chloro-2-butene CAS No. 2211-68-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2211-68-9

Molecular Formula

C4H7Cl

Molecular Weight

90.55 g/mol

IUPAC Name

(E)-2-chlorobut-2-ene

InChI

InChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3+

InChI Key

DSDHFHLZEFQSFM-ONEGZZNKSA-N

Isomeric SMILES

C/C=C(\C)/Cl

Canonical SMILES

CC=C(C)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-2-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-2-butene (B1582250), a halogenated alkene of interest in organic synthesis. The document details the distinct characteristics of its cis and trans isomers, including their molecular structure, physical constants, and spectroscopic data. Furthermore, it delves into the chemical reactivity of this compound, exploring key reactions such as nucleophilic substitution and electrophilic addition. A detailed experimental protocol for its synthesis via dehydrochlorination is provided, along with methods for isomer separation. While direct applications in drug development are not extensively documented, this guide highlights the potential of this compound as a versatile building block in medicinal chemistry, drawing parallels with other chlorinated compounds utilized in the synthesis of pharmaceuticals.

Introduction

This compound (C4H7Cl) is a volatile, unsaturated organochlorine compound existing as two geometric isomers: (Z)-2-chloro-2-butene (cis) and (E)-2-chloro-2-butene (trans). Its structure, featuring a reactive carbon-chlorine bond and a carbon-carbon double bond, makes it a potentially valuable intermediate in organic synthesis. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of its properties to facilitate its use in the laboratory and in the design of synthetic pathways.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are summarized in the tables below. These properties can vary slightly between the cis and trans isomers due to differences in their molecular geometry and intermolecular forces.

Physical Properties

A compilation of key physical data for the isomers of this compound is presented in Table 1. The trans isomer generally exhibits a slightly higher boiling point and density compared to the cis isomer.

Table 1: Physical Properties of this compound Isomers

Property(Z)-2-chloro-2-butene (cis)(E)-2-chloro-2-butene (trans)Mixture (cis/trans)Reference(s)
Molecular Formula C4H7ClC4H7ClC4H7Cl[1]
Molecular Weight 90.55 g/mol 90.55 g/mol 90.55 g/mol [1]
Boiling Point 62-63 °C67-68 °C63 °C at 680 mmHg[2]
Density 0.913 g/mL at 25 °C0.922 g/mL at 25 °C0.92 g/cm³[3]
Refractive Index (n20/D) 1.4281.4321.4205[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound Isomers

IsomerNucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
(Z)-2-chloro-2-butene (cis) ¹H (CH₃-C=)~1.7Singlet
¹H (=CH-CH₃)~5.5Quartet
¹H (=CH-CH₃ )~1.8Doublet
¹³C (C H₃-C=)~20-25Quartet
¹³C (-C Cl=)~125-130Singlet
¹³C (=C H-)~115-120Doublet
¹³C (=CH-C H₃)~15-20Quartet
(E)-2-chloro-2-butene (trans) ¹H (CH₃-C=)~1.7Singlet
¹H (=CH-CH₃)~5.6Quartet
¹H (=CH-CH₃ )~1.8Doublet
¹³C (C H₃-C=)~20-25Quartet
¹³C (-C Cl=)~125-130Singlet
¹³C (=C H-)~115-120Doublet
¹³C (=CH-C H₃)~15-20Quartet

Note: These are estimated values based on general knowledge of NMR spectroscopy and data for analogous compounds. Experimental verification is recommended.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions are listed in Table 3.

Table 3: Characteristic IR Absorptions for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=C Stretch~1650-1680Medium
C-H Stretch (alkenyl)~3000-3100Medium
C-H Stretch (alkyl)~2850-3000Strong
C-Cl Stretch~600-800Strong

The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. The base peak is often the fragment resulting from the loss of the chlorine atom.

Table 4: Key Mass Spectrometry Fragments for this compound

m/zFragment
90/92[C₄H₇Cl]⁺ (Molecular ion)
55[C₄H₇]⁺

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the carbon-carbon double bond and the carbon-chlorine bond.

Electrophilic Addition Reactions

The double bond in this compound is susceptible to electrophilic attack. The regioselectivity of these reactions is governed by the stability of the resulting carbocation intermediate. Addition of hydrogen halides (HX), for instance, will proceed via a carbocation that is stabilized by the adjacent alkyl groups. According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms, and the halide will add to the more substituted carbon.

Electrophilic_Addition

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be displaced by nucleophiles. However, vinylic halides are generally less reactive towards nucleophilic substitution than their saturated alkyl halide counterparts. This is due to the increased strength of the C-Cl bond, which has some double bond character due to resonance, and the steric hindrance around the double bond. Reactions may require more forcing conditions (higher temperatures, stronger nucleophiles) to proceed.

Nucleophilic_Substitution

Elimination Reactions

Treatment of this compound with a strong base, such as alcoholic potassium hydroxide (B78521), can lead to dehydrohalogenation, resulting in the formation of butyne or butadiene derivatives. The specific product will depend on the reaction conditions and the stereochemistry of the starting material.

Synthesis and Purification

Synthesis via Dehydrochlorination of 2,3-Dichlorobutane

A common laboratory-scale synthesis of this compound involves the dehydrochlorination of 2,3-dichlorobutane.[4] This method provides a mixture of cis and trans isomers.

Experimental Protocol:

  • Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a solution of potassium hydroxide in ethanol (B145695) (alcoholic KOH).

  • Addition of Reactant: 2,3-Dichlorobutane is added dropwise to the stirred alcoholic KOH solution at a controlled temperature, typically near the boiling point of the alcohol.

  • Reaction: The reaction mixture is heated under reflux for a specified period to ensure complete dehydrochlorination.

  • Work-up: After cooling, the reaction mixture is diluted with water and the organic layer is separated.

  • Purification: The crude product is washed with water to remove any remaining base and salts, dried over an anhydrous drying agent (e.g., magnesium sulfate), and then purified by fractional distillation to separate the this compound isomers from any unreacted starting material and byproducts.

Synthesis_Workflow

Separation of Cis and Trans Isomers

The boiling points of the cis and trans isomers of this compound are relatively close, making their separation by standard distillation challenging. Efficient fractional distillation using a column with a high number of theoretical plates is required. Alternatively, preparative gas chromatography can be employed for the separation of small quantities of the pure isomers.

Applications in Drug Development and Medicinal Chemistry

While specific examples of this compound being directly used in the synthesis of marketed drugs are not prevalent in the reviewed literature, its potential as a building block in medicinal chemistry should not be overlooked. Organochlorine compounds are a significant class of molecules in the pharmaceutical industry, with many approved drugs containing at least one chlorine atom.[5] The presence of chlorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

The dual functionality of this compound allows for a variety of synthetic transformations:

  • Introduction of Diverse Functional Groups: The chlorine atom can be substituted by a wide range of nucleophiles, enabling the introduction of various functionalities such as amines, ethers, and thioethers.

  • Scaffold Elaboration: The double bond can be functionalized through various addition reactions, including halogenation, hydrohalogenation, and epoxidation, to build more complex molecular scaffolds.

Given its reactivity, this compound could serve as a starting material for the synthesis of novel heterocyclic compounds or as a fragment for incorporation into larger, more complex drug candidates. Researchers in drug discovery may find this compound to be a useful tool for generating libraries of diverse small molecules for high-throughput screening.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is an irritant to the eyes, respiratory system, and skin. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound, with its cis and trans isomers, is a versatile chemical intermediate with a rich and varied reactivity. This guide has provided a detailed overview of its physical and chemical properties, along with a practical synthetic protocol. While its direct application in the pharmaceutical industry is not yet well-documented, its potential as a building block for the synthesis of novel bioactive molecules is significant. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in organic synthesis and drug discovery, enabling them to explore the full potential of this intriguing molecule.

References

Synthesis of (E)-2-chloro-2-butene from 2,3-dichlorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (E)-2-chloro-2-butene from 2,3-dichlorobutane (B1630595). The primary method detailed is the stereospecific dehydrochlorination of meso-2,3-dichlorobutane. This document includes theoretical background, detailed experimental protocols, quantitative data, and characterization information to support research and development in chemical synthesis.

Introduction

(E)-2-chloro-2-butene is a valuable chlorinated alkene intermediate in organic synthesis. Its stereochemistry is crucial for the controlled synthesis of more complex molecules. The most direct route to (E)-2-chloro-2-butene is through the dehydrochlorination of 2,3-dichlorobutane. This reaction proceeds via an E2 (bimolecular elimination) mechanism, where the stereochemistry of the starting material dictates the stereochemistry of the resulting alkene.

Reaction Mechanism and Stereochemistry

The synthesis of (E)-2-chloro-2-butene from 2,3-dichlorobutane is a classic example of a stereospecific E2 elimination reaction. The mechanism requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group (chloride).

To achieve the desired (E) stereoisomer, it is essential to start with meso-2,3-dichlorobutane. In a staggered conformation of the meso isomer, a hydrogen atom and a chlorine atom on adjacent carbons can readily assume the required 180° dihedral angle for anti-elimination. The concerted removal of HCl by a base leads directly to the formation of (E)-2-chloro-2-butene. The use of the racemic (d,l)-2,3-dichlorobutane would analogously lead to the (Z)-isomer.

G cluster_reactants Reactants cluster_products Products meso-2,3-dichlorobutane meso-2,3-dichlorobutane E-2-chloro-2-butene (E)-2-chloro-2-butene meso-2,3-dichlorobutane->E-2-chloro-2-butene E2 Elimination Base Base (e.g., KOH) Base->E-2-chloro-2-butene Byproducts KCl + H₂O

Caption: Reaction pathway for the synthesis of (E)-2-chloro-2-butene.

Experimental Protocols

Two primary methods for the dehydrochlorination of 2,3-dichlorobutane are presented: a solution-phase base-mediated elimination and a gas-phase catalytic elimination.

Solution-Phase Dehydrochlorination with Alcoholic Potassium Hydroxide (B78521)

This method is suitable for laboratory-scale synthesis and offers good stereocontrol when the appropriate starting material is used.

Materials:

  • meso-2,3-dichlorobutane

  • Potassium hydroxide (KOH)

  • Ethanol (B145695) (absolute)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • A solution of potassium hydroxide in absolute ethanol is prepared by dissolving KOH in ethanol with gentle heating.

  • The ethanolic KOH solution is cooled to room temperature and then meso-2,3-dichlorobutane is added dropwise with stirring.

  • The reaction mixture is refluxed for a specified period. The progress of the reaction can be monitored by gas chromatography (GC).

  • After cooling to room temperature, the mixture is diluted with deionized water and extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation. The crude product is then purified by fractional distillation to isolate (E)-2-chloro-2-butene.

Gas-Phase Catalytic Dehydrochlorination

This continuous process is suitable for larger-scale production.[1]

Materials:

  • 2,3-dichlorobutane (stereoisomeric mixture)

  • Catalyst: Alumina (B75360), alumina gel, or chromia on alumina

Procedure:

  • The catalyst is packed into a reactor tube and heated to the reaction temperature (125-400°C).[1]

  • Gaseous 2,3-dichlorobutane is passed through the heated catalyst bed.[1]

  • The reaction off-gas, containing the product mixture, is cooled and collected.[1]

  • The product mixture, which includes (E)-2-chloro-2-butene, (Z)-2-chloro-2-butene, and 2-chloro-1-butene, is then separated by fractional distillation.[1]

Quantitative Data

The following table summarizes quantitative data from the gas-phase catalytic dehydrochlorination process. Yields for the solution-phase method are typically moderate to high, but specific values are highly dependent on reaction scale and conditions.

ParameterValueConditionsReference
Catalyst Chromia on AluminaGas-phase, 250-265°C[1]
2,3-DCB Conversion 89%Gas-phase, 250-265°C[1]
2-chloro-2-butene Yield 96% (of converted DCB)Gas-phase, 250-265°C[1]
Catalyst Woelm activated alumina NGas-phase, 250°C[1]
2,3-DCB Conversion 97%Gas-phase, 250°C[1]
Total Chlorobutenes Yield 47%Gas-phase, 250°C[1]
Catalyst Woelm activated alumina NGas-phase, 200°C[1]
2,3-DCB Conversion 18%Gas-phase, 200°C[1]
Total Chlorobutenes Yield 96% (of converted DCB)Gas-phase, 200°C[1]

Note: 2,3-DCB refers to 2,3-dichlorobutane. The yields reported are for a mixture of chlorobutene isomers.

Product Characterization

The primary product, (E)-2-chloro-2-butene, can be characterized using standard analytical techniques.

Physical Properties
PropertyValue
Molecular Formula C₄H₇Cl
Molecular Weight 90.55 g/mol
Boiling Point 61-62 °C
CAS Number 2211-68-9
Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of (E)-2-chloro-2-butene will show characteristic peaks for C-H stretching and bending, as well as a C=C stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two different methyl groups and the vinyl proton. Estimated chemical shifts are approximately 1.7-2.0 ppm for the methyl protons and 5.5-6.0 ppm for the vinyl proton.

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals for the four non-equivalent carbon atoms. The sp² hybridized carbons of the double bond will appear downfield (110-140 ppm), while the sp³ hybridized methyl carbons will be upfield (15-30 ppm).

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of (E)-2-chloro-2-butene.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants meso-2,3-dichlorobutane + Alcoholic KOH Reaction Reflux Reactants->Reaction Extraction Water Quench & Ether Extraction Reaction->Extraction Drying Dry with MgSO₄ Extraction->Drying Filtration Filter Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Product (E)-2-chloro-2-butene Distillation->Product Analysis GC, NMR, IR Product->Analysis

Caption: General workflow for the synthesis and purification of (E)-2-chloro-2-butene.

Conclusion

The synthesis of (E)-2-chloro-2-butene from 2,3-dichlorobutane is a well-established reaction that demonstrates the principles of stereospecific E2 elimination. By selecting the meso stereoisomer of the starting material, a high stereoselectivity for the (E)-product can be achieved. Both solution-phase and gas-phase methods are viable, with the choice depending on the desired scale of the reaction. Proper purification and analytical characterization are essential to ensure the purity and identity of the final product.

References

An In-depth Technical Guide to the Stereochemistry and Isomers of 2-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, properties, synthesis, and analysis of the isomers of 2-chloro-2-butene (B1582250). The focus is on providing detailed, actionable information for laboratory and research applications.

Introduction to the Stereochemistry of this compound

This compound (C₄H₇Cl) is a halogenated alkene that exists as a pair of geometric isomers due to the restricted rotation around the carbon-carbon double bond. These isomers are designated as (E)-2-chloro-2-butene and (Z)-2-chloro-2-butene according to the Cahn-Ingold-Prelog priority rules. The terms trans and cis are also used, respectively, to describe the spatial arrangement of the substituents.

The (E) isomer has the higher priority groups on opposite sides of the double bond, while the (Z) isomer has them on the same side. For this compound, the chlorine atom and the methyl group on the other carbon of the double bond are the higher priority groups.

Physical and Spectroscopic Properties of this compound Isomers

The physical and spectroscopic properties of the (E) and (Z) isomers of this compound exhibit subtle but significant differences that are critical for their identification and separation. A summary of these properties is presented in the tables below.

Physical Properties
Property(E)-2-chloro-2-butene(Z)-2-chloro-2-buteneMixture of Isomers
Molecular Formula C₄H₇ClC₄H₇ClC₄H₇Cl
Molecular Weight 90.55 g/mol 90.55 g/mol 90.55 g/mol
CAS Number 2211-68-92211-69-04461-41-0
Boiling Point 62.1 °C (335.2 K)67.8 °C (340.9 K)63-68 °C
Density 0.92 g/cm³ (estimated)0.92 g/cm³ (estimated)0.911 g/cm³
Refractive Index (n20/D) 1.422 (estimated)1.425 (estimated)1.4205
Spectroscopic Data
Spectroscopic Technique(E)-2-chloro-2-butene(Z)-2-chloro-2-butene
¹H NMR (δ, ppm) ~2.1 (s, 3H), ~2.2 (d, 3H), ~5.6 (q, 1H)~1.7 (d, 3H), ~2.1 (s, 3H), ~5.4 (q, 1H)
¹³C NMR (δ, ppm) ~16, ~24, ~119, ~130~15, ~22, ~118, ~128
Key IR Absorptions (cm⁻¹) ~2920 (C-H), ~1670 (C=C), ~700 (C-Cl)~2920 (C-H), ~1660 (C=C), ~690 (C-Cl)
Mass Spec. (m/z) 90/92 (M+), 55 (base peak)90/92 (M+), 55 (base peak)

Synthesis and Separation of this compound Isomers

The most common laboratory synthesis of this compound involves the dehydrohalogenation of dichlorobutane precursors. The isomeric ratio of the product is highly dependent on the starting material and reaction conditions.

Experimental Protocol: Dehydrohalogenation of 2,3-Dichlorobutane (B1630595)

This protocol describes a general procedure for the synthesis of a mixture of (E)- and (Z)-2-chloro-2-butene.

Materials:

  • 2,3-Dichlorobutane

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695)

  • Heating mantle with magnetic stirrer

  • Reflux condenser

  • Distillation apparatus

  • Separatory funnel

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a molar equivalent of potassium hydroxide in absolute ethanol with gentle heating.

  • Once the potassium hydroxide is fully dissolved, add one molar equivalent of 2,3-dichlorobutane to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional portions of diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product, a mixture of (E)- and (Z)-2-chloro-2-butene, can be purified by fractional distillation.

Separation of Isomers

The (E) and (Z) isomers of this compound can be separated by fractional distillation due to their different boiling points.

Procedure:

  • Set up a fractional distillation apparatus with a high-efficiency distillation column.

  • Carefully heat the isomeric mixture.

  • The lower-boiling (E)-isomer will distill first, followed by the higher-boiling (Z)-isomer.

  • Collect the fractions at their respective boiling points and analyze their purity by GC.

Reaction Mechanisms and Logical Relationships

Dehydrohalogenation of 2,3-Dichlorobutane

The dehydrohalogenation of 2,3-dichlorobutane with a strong base like potassium hydroxide proceeds through an E2 elimination mechanism. The stereochemistry of the starting material will influence the ratio of the resulting (E) and (Z) isomers.

dehydrohalogenation reactant 2,3-Dichlorobutane transition_state Transition State reactant->transition_state base KOH / Ethanol base->transition_state Base abstracts proton product_E (E)-2-Chloro-2-butene transition_state->product_E Concerted elimination product_Z (Z)-2-Chloro-2-butene transition_state->product_Z Concerted elimination byproducts KCl + H₂O transition_state->byproducts isomerization Z_isomer (Z)-2-Chloro-2-butene intermediate Carbocation Intermediate Z_isomer->intermediate Heat or Catalyst E_isomer (E)-2-Chloro-2-butene E_isomer->intermediate Heat or Catalyst intermediate->Z_isomer intermediate->E_isomer workflow synthesis Synthesis via Dehydrohalogenation workup Aqueous Workup & Extraction synthesis->workup drying Drying of Organic Layer workup->drying distillation Fractional Distillation drying->distillation product_E Purified (E)-Isomer distillation->product_E product_Z Purified (Z)-Isomer distillation->product_Z analysis GC/NMR/IR Analysis product_E->analysis product_Z->analysis

An In-depth Technical Guide to the Reaction Mechanism of 2-Chlorobutane with Potassium Hydroxide in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the reaction between 2-chlorobutane (B165301), a secondary alkyl halide, and potassium hydroxide (B78521) (KOH) in an ethanolic solvent. The document elucidates the competing bimolecular elimination (E2) and bimolecular nucleophilic substitution (SN2) pathways that dictate the product distribution. Key principles governing the reaction's regioselectivity and stereoselectivity, such as Zaitsev's rule and the requirement for an anti-periplanar transition state, are discussed in detail. This guide presents quantitative data from analogous systems to illustrate product ratios, details a representative experimental protocol, and utilizes graphical diagrams to visualize the core mechanistic pathways and workflows, targeting researchers and professionals in chemical and pharmaceutical development.

Introduction: The Dichotomy of Elimination and Substitution

The reaction of alkyl halides with basic or nucleophilic reagents is a cornerstone of organic synthesis. For secondary halides such as 2-chlorobutane, treatment with a strong base like potassium hydroxide presents a classic case of competition between two primary mechanistic pathways: elimination and substitution. When KOH is dissolved in ethanol (B145695), the predominant reactive species is the ethoxide ion (CH₃CH₂O⁻), a strong, non-bulky base, which is formed in equilibrium. The reaction conditions—specifically the use of a strong base in a moderately polar protic solvent and typically elevated temperatures—strongly favor the elimination pathway over substitution.[1][2] This guide will dissect the kinetics, thermodynamics, and stereochemical requirements of these competing reactions.

Core Reaction Mechanisms

The interaction of 2-chlorobutane with ethanolic KOH can proceed via two concerted, bimolecular pathways: E2 and SN2.[3][4] The overall reaction landscape is a balance between the base abstracting a proton (elimination) and attacking the electrophilic carbon (substitution).

E2: Bimolecular Elimination

The predominant mechanism under these conditions is the E2 elimination, a concerted, single-step reaction where the rate is dependent on the concentration of both the substrate (2-chlorobutane) and the base (ethoxide).[5][6] The base removes a β-hydrogen (a hydrogen on a carbon adjacent to the carbon bearing the chlorine) simultaneously as the C-Cl bond breaks and a π-bond forms, yielding an alkene.[6]

2-Chlorobutane has two distinct types of β-hydrogens: those on the terminal methyl group (C1) and those on the internal methylene (B1212753) group (C3). Abstraction of these different hydrogens leads to constitutionally isomeric alkene products.

  • Zaitsev Product (Major): Abstraction of a proton from the more substituted C3 carbon results in the formation of the more thermodynamically stable, highly substituted alkene, 2-butene (B3427860). This follows Zaitsev's (or Saytzeff's) rule.[7]

  • Hofmann Product (Minor): Abstraction of a proton from the less sterically hindered C1 methyl group yields the less substituted alkene, 1-butene (B85601).

The 2-butene product is heavily favored over 1-butene.[8]

The E2 mechanism requires a specific spatial arrangement of the departing atoms. The reaction proceeds through a low-energy transition state where the β-hydrogen and the chlorine leaving group are in an anti-periplanar conformation (in the same plane, but on opposite sides of the C-C bond).[3] This stereochemical requirement dictates the geometry of the resulting 2-butene.

  • trans-2-Butene (Major Alkene): Formed from the conformation where the methyl groups are anti to each other, leading to the more stable trans isomer.

  • cis-2-Butene (B86535) (Minor Alkene): Formed from the conformation where the methyl groups are gauche to each other, resulting in the less stable cis isomer due to steric strain.

SN2: Bimolecular Nucleophilic Substitution

A minor, competing pathway is the SN2 reaction, where the ethoxide ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine.[4] This also occurs in a single, concerted step, leading to an inversion of stereochemistry at the reaction center and the formation of 2-ethoxybutane. The use of hydroxide (from any water present) would similarly produce 2-butanol. However, the strong basicity of the reagent and the secondary nature of the substrate, which presents some steric hindrance to nucleophilic attack, suppress the SN2 pathway in favor of E2.[4]

Visualization of Reaction Pathways

The logical flow of the competing E2 and SN2 reactions is visualized below.

G sub 2-Chlorobutane e2_path E2 Pathway (Major) sub->e2_path sn2_path SN2 Pathway (Minor) sub->sn2_path sub_reagent_mid sub->sub_reagent_mid reagent + KOH / Ethanol reagent->sub_reagent_mid zaitsev Zaitsev Products (2-Butene) e2_path->zaitsev hofmann Hofmann Product (1-Butene) e2_path->hofmann sn2_prod Substitution Product (2-Ethoxybutane) sn2_path->sn2_prod sub_reagent_mid->e2_path Elimination sub_reagent_mid->sn2_path Substitution trans_butene trans-2-Butene (Major Isomer) zaitsev->trans_butene Stereoisomers cis_butene cis-2-Butene (Minor Isomer) zaitsev->cis_butene Stereoisomers

Figure 1. Competing E2 and SN2 pathways for 2-chlorobutane.

The detailed concerted E2 mechanism for the formation of the major product, trans-2-butene, is shown below, highlighting the required anti-periplanar geometry.

Figure 2. Concerted E2 mechanism for trans-2-butene formation.

Quantitative Data Presentation

While precise product distribution for the reaction of 2-chlorobutane with ethanolic KOH is subject to minor variations based on exact conditions (temperature, concentration), data from the closely analogous dehydrohalogenation of 2-bromobutane (B33332) with a non-bulky alkoxide base provides a clear illustration of the expected regiochemical and stereochemical outcomes.[8]

Product ClassSpecific ProductTypical Yield (%)Governing Principle
E2 Elimination Total Alkenes ~80% Zaitsev's Rule
1-Butene16%Hofmann Product
cis-2-Butene~9%Zaitsev, Stereoselectivity
trans-2-Butene~55%Zaitsev, Stereoselectivity
SN2 Substitution 2-Ethoxybutane / 2-Butanol~20% Nucleophilic Attack

Table 1: Illustrative product distribution for the reaction of a 2-halobutane with a strong, non-bulky base in ethanol. Ratios are based on the reported 4:1 preference for 2-butene over 1-butene and a 6:1 preference for trans- over cis-2-butene for the analogous 2-bromobutane system.[8]

Experimental Protocols

The following section outlines a representative microscale laboratory procedure for the dehydrohalogenation of a 2-halobutane, which can be adapted for 2-chlorobutane. The procedure focuses on the formation, collection, and analysis of the gaseous butene products.[9]

Materials and Reagents
  • 2-Chlorobutane (or 2-Bromobutane)

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • 5.0-mL Conical Vial

  • Magnetic Spin Vane

  • Air Condenser and Drying Tube

  • Sand Bath on a Magnetic Stirrer/Hotplate

  • Gas Collection Apparatus (e.g., inverted graduated cylinder in a water bath)

  • Gas Syringe for sample extraction

  • Gas Chromatograph (GC) for analysis

Procedure
  • Preparation of Ethanolic KOH: Carefully dissolve approximately 1.0 g of KOH in 15 mL of absolute ethanol in the 5.0-mL conical vial containing a magnetic spin vane. Gentle heating in the sand bath may be required to facilitate dissolution.

  • Reaction Setup: Attach an air condenser to the vial and place a drying tube atop the condenser.

  • Initiation: Add approximately 2.0 mL of 2-chlorobutane through the condenser into the ethanolic KOH solution. Attach a gas delivery tube from the top of the condenser to the gas collection apparatus.

  • Reflux: Gently heat the reaction mixture to a gentle reflux using the sand bath. The gaseous butene products will begin to evolve and displace water in the collection cylinder.

  • Reaction Monitoring: Continue the reflux for approximately 45-60 minutes, or until gas evolution ceases.

  • Sample Collection: Once 3-5 mL of gas has been collected, disconnect the delivery tube. Using a gas syringe, withdraw a 2 mL sample of the collected butene mixture for analysis.

  • Analysis: Inject the gas sample directly into a gas chromatograph (GC) to determine the relative percentages of 1-butene, cis-2-butene, and trans-2-butene.[9]

The workflow for this experimental procedure is outlined below.

Workflow start Start prep Prepare Ethanolic KOH in Conical Vial start->prep add_reac Add 2-Chlorobutane to the Vial prep->add_reac setup Assemble Reflux and Gas Collection Apparatus add_reac->setup reflux Heat Mixture to Reflux (approx. 60 min) setup->reflux collect Collect Gaseous Butene Products Over Water reflux->collect sample Withdraw Gas Sample with Syringe collect->sample analyze Analyze Product Ratio via Gas Chromatography (GC) sample->analyze end End analyze->end

Figure 3. Experimental workflow for butene synthesis and analysis.

Conclusion

The reaction of 2-chlorobutane with potassium hydroxide in ethanol is a classic example of the competition between E2 and SN2 mechanisms. The conditions—a strong, non-bulky base, a secondary substrate, and an alcoholic solvent—overwhelmingly favor the E2 pathway. The resulting product mixture is dictated by well-established principles of regioselectivity (Zaitsev's rule), leading to 2-butene as the major constitutional isomer, and stereoselectivity, favoring the more stable trans-2-butene via an anti-periplanar transition state. While a minor amount of substitution product may form, the synthesis is a reliable method for producing a mixture of butene isomers. Understanding and controlling these competing pathways is fundamental for professionals in synthetic organic chemistry.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 2-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrophilic addition reactions of 2-chloro-2-butene (B1582250). The presence of a chlorine atom directly attached to the carbon-carbon double bond introduces unique electronic effects that influence the regioselectivity and stereochemistry of these reactions. This document delves into the reaction mechanisms, predicted products, and general experimental methodologies for the addition of hydrogen bromide (HBr), bromine (Br₂), and water in an acidic medium (H₃O⁺) to this compound.

Core Principles: The Influence of the Chloro Substituent

The chlorine atom in this compound exerts two opposing electronic effects that impact the reactivity of the double bond in electrophilic additions:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the double bond through the sigma bond network. This deactivates the double bond towards electrophilic attack compared to a simple alkene like 2-butene.

  • Mesomeric Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the double bond. This resonance effect increases the electron density of the double bond.

In the case of halogens, the inductive effect generally outweighs the mesomeric effect, leading to an overall deactivation of the double bond.[1] However, the mesomeric effect still plays a crucial role in directing the regioselectivity of the addition by influencing the stability of the carbocation intermediate.

Electrophilic Addition of Hydrogen Bromide (HBr)

The addition of HBr to this compound is expected to proceed via a carbocation intermediate, following Markovnikov's rule. The regioselectivity of the reaction is determined by the relative stabilities of the possible carbocation intermediates.

Reaction Mechanism and Regioselectivity

The proton from HBr will add to the carbon atom of the double bond that results in the formation of the more stable carbocation. Let's consider the two possibilities for the protonation of this compound:

  • Pathway A: Protonation at C3: This leads to a tertiary carbocation at C2, which is stabilized by the electron-donating methyl groups and by resonance with the lone pairs of the chlorine atom.

  • Pathway B: Protonation at C2: This would form a secondary carbocation at C3, which is less stable than the tertiary carbocation in Pathway A.

Therefore, the reaction will predominantly proceed through Pathway A. The subsequent attack of the bromide ion (Br⁻) on the tertiary carbocation will yield the major product, 2-bromo-2-chlorobutane.

G cluster_0 Addition of HBr to this compound start This compound + HBr intermediate_A Tertiary Carbocation (Major Pathway) start->intermediate_A H+ adds to C3 intermediate_B Secondary Carbocation (Minor Pathway) start->intermediate_B H+ adds to C2 product_A 2-Bromo-2-chlorobutane (Major Product) intermediate_A->product_A Br- attack product_B 2-Bromo-3-chlorobutane (Minor Product) intermediate_B->product_B Br- attack

Figure 1: Reaction pathway for the addition of HBr to this compound.

Quantitative Data
ReactantReagentMajor ProductMinor ProductRegioselectivity (Major:Minor)
This compoundHBr2-Bromo-2-chlorobutane2-Bromo-3-chlorobutane> 90:10 (estimated)

Note: The regioselectivity is an estimation based on the relative stability of the carbocation intermediates.

Experimental Protocol: General Procedure for the Addition of HBr to an Alkene

This is a generalized procedure that can be adapted for the reaction of this compound with HBr.

  • Reaction Setup: In a fume hood, dissolve this compound (1 equivalent) in a suitable inert solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

  • Reagent Addition: Cool the solution in an ice bath. Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation or column chromatography to obtain the desired 2-bromo-2-chlorobutane.

Electrophilic Addition of Bromine (Br₂)

The addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms across the double bond.

Reaction Mechanism and Stereochemistry

The reaction is initiated by the electrophilic attack of bromine on the double bond of this compound to form a bridged bromonium ion. The positive charge is shared between the two carbon atoms and the bromine atom. The presence of the chloro substituent will influence the distribution of this positive charge. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the face opposite to the bromonium ion, leading to the opening of the ring and the formation of a vicinal dibromide with anti stereochemistry.

Due to the formation of a bromonium ion, the stereochemistry of the starting alkene (cis or trans isomer of this compound) will determine the stereochemistry of the product. The attack of the bromide ion on the two carbons of the bromonium ion can lead to a mixture of enantiomers.

G cluster_1 Addition of Br2 to this compound start This compound + Br2 intermediate Bromonium Ion Intermediate start->intermediate Electrophilic attack product 2,3-Dibromo-2-chlorobutane (anti-addition) intermediate->product Nucleophilic attack by Br-

Figure 2: Reaction pathway for the addition of Br₂ to this compound.

Quantitative Data
ReactantReagentProductStereochemistry
(Z)-2-Chloro-2-buteneBr₂(2R,3S)- and (2S,3R)-2,3-dibromo-2-chlorobutane (enantiomers)anti-addition
(E)-2-Chloro-2-buteneBr₂(2R,3R)- and (2S,3S)-2,3-dibromo-2-chlorobutane (enantiomers)anti-addition
Experimental Protocol: General Procedure for the Bromination of an Alkene

This is a generalized procedure that can be adapted for the reaction of this compound with bromine.

  • Reaction Setup: In a fume hood, dissolve this compound (1 equivalent) in an inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) in a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: Cool the flask in an ice bath. Add a solution of bromine (1 equivalent) in the same solvent dropwise from the dropping funnel with continuous stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: After the reaction is complete, wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove any excess bromine.

  • Extraction and Washing: Separate the organic layer, and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the 2,3-dibromo-2-chlorobutane.

Acid-Catalyzed Hydration (Addition of H₂O/H₃O⁺)

The acid-catalyzed addition of water to this compound is expected to follow a similar mechanism to the addition of HBr, proceeding through the more stable carbocation intermediate.

Reaction Mechanism and Regioselectivity

The reaction is initiated by the protonation of the double bond by a hydronium ion (H₃O⁺) to form a carbocation. As discussed in the HBr addition, the formation of the tertiary carbocation at C2 is favored. A water molecule then acts as a nucleophile and attacks the carbocation. The final step is the deprotonation of the resulting oxonium ion by another water molecule to yield the alcohol product and regenerate the acid catalyst. The major product is expected to be 2-chloro-2-butanol.[2][3]

G cluster_2 Acid-Catalyzed Hydration of this compound start This compound + H3O+ intermediate Tertiary Carbocation start->intermediate Protonation oxonium Oxonium Ion intermediate->oxonium H2O attack product 2-Chloro-2-butanol (Major Product) oxonium->product Deprotonation

Figure 3: Reaction pathway for the acid-catalyzed hydration of this compound.

Quantitative Data
ReactantReagentMajor ProductMinor Product
This compoundH₂O, H₂SO₄ (cat.)2-Chloro-2-butanol3-Chloro-2-butanol
Experimental Protocol: General Procedure for Acid-Catalyzed Hydration of an Alkene

This is a generalized procedure that can be adapted for the reaction of this compound.

  • Reaction Setup: In a round-bottom flask, place a mixture of water and a catalytic amount of a strong acid, such as sulfuric acid. Cool the mixture in an ice bath.

  • Alkene Addition: Add this compound to the acidic solution with vigorous stirring.

  • Reaction Conditions: Allow the reaction mixture to stir at room temperature or with gentle heating, depending on the reactivity of the alkene.

  • Reaction Monitoring: Monitor the disappearance of the alkene by GC or TLC.

  • Neutralization: Once the reaction is complete, neutralize the excess acid by the careful addition of a base, such as sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the resulting alcohol by distillation or column chromatography.

Summary and Outlook

The electrophilic addition reactions of this compound are governed by the interplay of the inductive and mesomeric effects of the chloro substituent. These effects dictate the stability of the carbocation or halonium ion intermediates, thereby controlling the regioselectivity and stereochemistry of the products. While specific quantitative data for these reactions are sparse in the literature, the established principles of electrophilic additions to alkenes provide a strong predictive framework. For professionals in drug development, understanding these reaction pathways is crucial for the synthesis of complex molecules and for anticipating potential metabolic transformations of compounds containing similar structural motifs. Further experimental investigation is warranted to precisely quantify the yields, regioselectivity, and stereoselectivity of these reactions.

References

An In-depth Technical Guide to the Nucleophilic Substitution Potential of 2-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-butene (B1582250), a vinylic halide, presents a unique case study in the realm of nucleophilic substitution reactions. Unlike its saturated alkyl halide counterparts, the direct displacement of the chlorine atom is significantly hindered due to the electronic and steric properties inherent to the sp²-hybridized carbon of the double bond. This guide provides a comprehensive analysis of the factors governing the nucleophilic substitution potential of this compound, exploring the unsuitability of traditional S(_N)1 and S(_N)2 pathways and delving into the potential for alternative mechanisms such as nucleophilic vinylic substitution (S(_N)V). Drawing upon data from analogous systems, this document aims to equip researchers with a thorough understanding of the reactivity of this versatile chemical intermediate.

Introduction: The Challenge of Vinylic Substitution

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the facile introduction of a wide array of functional groups. However, the reactivity of the substrate is paramount to the success of these transformations. Vinylic halides, such as this compound, are notoriously unreactive towards classical S(_N)2 displacement mechanisms.[1][2] This reluctance to participate in standard substitution pathways stems from a combination of factors, including the increased strength of the sp² C-Cl bond, steric hindrance posed by the double bond, and electrostatic repulsion between the incoming nucleophile and the π-electron cloud.[3][4][5][6]

Furthermore, the S(_N)1 mechanism is also energetically unfavorable as it would necessitate the formation of a highly unstable vinylic cation.[2][5][6] The localization of a positive charge on an sp²-hybridized carbon is significantly less stable than on an sp³-hybridized carbon.[3][5] Consequently, alternative mechanistic pathways must be considered to rationalize and predict the outcome of nucleophilic attack on this compound.

Mechanistic Considerations: Beyond S(_N)1 and S(_N)2

While direct S(_N)1 and S(_N)2 reactions are improbable, nucleophilic substitution on vinylic halides can proceed through more complex mechanisms, broadly categorized as Nucleophilic Vinylic Substitution (S(_N)V). These pathways typically involve either an initial addition to the double bond followed by elimination, or an initial elimination followed by addition.

The Addition-Elimination Pathway

This mechanism involves the initial attack of a nucleophile on the carbon-carbon double bond, leading to the formation of a carbanionic intermediate. Subsequent elimination of the leaving group (chloride) re-establishes the double bond and yields the substitution product. The presence of electron-withdrawing groups on the double bond can stabilize the carbanionic intermediate, thereby facilitating this pathway. For this compound, the methyl groups are weakly electron-donating, making this pathway less likely without a very strong nucleophile.

The Elimination-Addition Pathway (Benzyne-type Mechanism)

In the presence of a very strong base, an elimination reaction can occur to form a transient alkyne intermediate (a butyne derivative in this case). Subsequent addition of the nucleophile to the alkyne would then yield the final product. This mechanism is more commonly observed in aryl halides but can be a possibility for vinylic halides under forcing conditions with strong bases.

The logical relationship between the substrate and the potential primary reaction pathways is illustrated in the diagram below.

logical_relationship sub This compound sn1 S_N_1 Pathway sub->sn1 Unfavorable (Unstable Vinylic Cation) sn2 S_N_2 Pathway sub->sn2 Unfavorable (Steric Hindrance, C(sp2)-Cl Bond Strength) snv S_N_V Pathways sub->snv Potential Pathways add_elim Addition-Elimination snv->add_elim elim_add Elimination-Addition snv->elim_add

Figure 1: Potential Nucleophilic Substitution Pathways for this compound.

Quantitative Data from Analogous Systems

Direct and comprehensive quantitative data on the nucleophilic substitution of this compound is scarce in the available literature. To provide a quantitative perspective, we can examine data from reactions involving structurally similar vinylic halides or related chloro-butenes. It is crucial to note that these are analogies and the reactivity of this compound may differ.

SubstrateNucleophile/SolventTemperature (°C)Product(s)Yield (%)Reference
2-Chloro-2-methylbutaneSodium Methoxide (B1231860)/MethanolN/A2-Methoxy-2-methylbutane, 2-Methyl-1-butene, 2-Methyl-2-buteneMixture[7][8]
3,3-Dichloro-1-butene (B15131998)Aniline (B41778)/Base50-80N-(3-chloro-1-buten-3-yl)anilineN/A[9]
2-Chlorobutane (B165301)Sodium Ethoxide/EthanolN/A2-ButeneN/A[10][11]

Note: The reaction of 2-chloro-2-methylbutane, a tertiary alkyl halide, proceeds via a mixture of S(N)1 and E1 mechanisms, highlighting the competition between substitution and elimination.[8] The reaction of 3,3-dichloro-1-butene with aniline demonstrates a nucleophilic substitution on a related but more complex system.[9] The reaction of 2-chlorobutane with sodium ethoxide primarily yields the elimination product.[10][11]

Experimental Protocols for Analogous Reactions

General Procedure for Nucleophilic Substitution on a Dichloro-butene Derivative

This protocol is adapted from the reaction of 3,3-dichloro-1-butene with aniline.[9]

Materials:

  • 3,3-Dichloro-1-butene (1.0 eq)

  • Aniline (1.2 eq)

  • Non-nucleophilic base (e.g., triethylamine, 1.5 eq)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dichloro-1-butene and aniline in the anhydrous solvent.

  • Add the non-nucleophilic base to the mixture at room temperature.

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

The workflow for this experimental protocol is visualized below.

experimental_workflow start Start reactants Dissolve 3,3-dichloro-1-butene and aniline in anhydrous solvent start->reactants base Add non-nucleophilic base reactants->base heat Heat reaction mixture (50-80 °C) base->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Figure 2: General Experimental Workflow for Nucleophilic Substitution.

Potential Applications in Drug Development

While direct evidence of this compound's use as a key intermediate in the synthesis of specific commercial drugs is not prominent in the literature, its bifunctional nature—possessing both an alkene and a chloroalkene moiety—makes it a potentially valuable building block.[1] The double bond can be functionalized through various addition reactions, while the chloro group, under appropriate S(_N)V conditions, could be displaced by nucleophiles to introduce diverse functionalities. This dual reactivity could be exploited in the synthesis of complex molecular scaffolds relevant to medicinal chemistry. For instance, the butene backbone is a common structural motif in many biologically active compounds. The ability to introduce heteroatoms at the C2 position via a nucleophilic substitution pathway could be a strategic step in the synthesis of novel therapeutic agents.

Conclusion

The nucleophilic substitution potential of this compound is a nuanced subject, governed by the inherent unreactivity of vinylic halides towards classical S(_N)1 and S(_N)2 mechanisms. However, the possibility of S(_N)V reactions, such as the addition-elimination or elimination-addition pathways, suggests that with the appropriate choice of strong nucleophiles, bases, and reaction conditions, substitution at the sp² carbon can be achieved. The lack of extensive quantitative data and specific experimental protocols for this compound itself underscores the need for further research to fully unlock its synthetic potential. Nevertheless, by understanding the underlying mechanistic principles and drawing parallels from analogous systems, researchers can begin to explore the utility of this compound as a versatile intermediate in the synthesis of complex organic molecules, including those with potential applications in drug development.

References

Thermochemistry of 2-Chloro-2-Butene Isomerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermochemistry governing the isomerization of 2-chloro-2-butene. A thorough understanding of the thermodynamic parameters—enthalpy, entropy, and Gibbs free energy—is critical for professionals in chemical research and development for predicting reaction spontaneity, optimizing product yields, and ensuring process safety. This document summarizes the key quantitative data, details the experimental methodologies used for their determination, and presents logical and experimental workflows through standardized diagrams.

Core Thermochemical Data

The isomerization between the geometric isomers, (Z)-2-chloro-2-butene and (E)-2-chloro-2-butene, is a fundamental reaction governed by precise thermodynamic principles. The equilibrium between these two isomers has been experimentally studied, yielding the quantitative data essential for process modeling and theoretical studies. The key thermochemical values for the isomerization reaction are summarized below.

The primary reaction under consideration is:

(Z)-2-chloro-2-butene ⇌ (E)-2-chloro-2-butene

The thermodynamic parameters for this reaction have been determined through gas-phase equilibrium studies. The following table summarizes the standard enthalpy (ΔrH°), standard entropy (ΔrS°), and standard Gibbs free energy (ΔrG°) changes for the isomerization.

Thermodynamic ParameterValueUnitsPhaseReference
ΔrH° -3.8 ± 0.6kJ/molGas[1][2]
ΔrS° 1.3J/mol·KGas[1][2]
ΔrG° (298.15 K) -4.2kJ/molGasCalculated

Note: The Gibbs free energy (ΔrG°) was calculated using the experimentally determined ΔrH° and ΔrS° values via the equation ΔrG° = ΔrH° - TΔrS°.

Isomerization Reaction Pathway

The relationship between the reactants, transition state, and products in the isomerization of (Z)-2-chloro-2-butene to (E)-2-chloro-2-butene can be visualized as a reaction coordinate diagram. This diagram illustrates the relative energy levels of the species involved.

G cluster_0 cluster_1 z_isomer (Z)-2-chloro-2-butene e_isomer (E)-2-chloro-2-butene (More Stable) transition_state Transition State y_axis Potential Energy x_axis Reaction Coordinate start_point->ts_point ts_point->end_point z_level_start->z_level_end e_level_start->e_level_end delta_h_start->delta_h_end delta_h_label ΔrH° = -3.8 kJ/mol

Caption: Energy profile for the isomerization of (Z) to (E)-2-chloro-2-butene.

Experimental Protocols

The thermochemical data presented in this guide are derived from equilibrium studies conducted on the isomerization of chlorobutenes.[1][2] The primary experimental methodology involves establishing a chemical equilibrium between the isomers at various temperatures and determining the equilibrium constant at each temperature.

Key Experimental Steps:

  • Sample Preparation: A sample containing a mixture of (Z) and (E)-2-chloro-2-butene is prepared. Often, a catalyst such as iodine or a Lewis acid is used to facilitate the isomerization and ensure that equilibrium is reached in a reasonable timeframe.

  • Equilibration: The sample is placed in a sealed reactor and maintained at a constant, controlled temperature for a sufficient duration to allow the isomerization reaction to reach equilibrium. This process is repeated at several different temperatures.

  • Compositional Analysis: After equilibration, the mixture is rapidly cooled to quench the reaction and prevent a shift in the equilibrium position. The relative concentrations or partial pressures of the (Z) and (E) isomers are then determined using analytical techniques, most commonly gas chromatography (GC).

  • Data Analysis (Van't Hoff Plot):

    • The equilibrium constant (Keq) is calculated for each temperature using the measured concentrations: Keq = [[E]-isomer] / [[Z]-isomer].

    • The standard Gibbs free energy change at each temperature is calculated from the equilibrium constant: ΔrG° = -RTln(Keq), where R is the ideal gas constant and T is the absolute temperature.

    • The standard enthalpy (ΔrH°) and entropy (ΔrS°) of the reaction are determined by constructing a Van't Hoff plot, which graphs ln(Keq) versus 1/T. The relationship is described by the Van't Hoff equation: ln(Keq) = - (ΔrH°/R)(1/T) + (ΔrS°/R)

    • The slope of the resulting line is equal to -ΔrH°/R, and the y-intercept is equal to ΔrS°/R, allowing for the calculation of these key thermochemical parameters.

The following diagram illustrates the general workflow for this experimental determination.

G start Start: Prepare Isomer Mixture equilibrate Equilibrate Mixture at Temperature T1 start->equilibrate analyze Quench and Analyze Composition (e.g., Gas Chromatography) equilibrate->analyze calc_k Calculate Equilibrium Constant K_eq(T1) analyze->calc_k repeat_loop Repeat for Multiple Temperatures (T2, T3, ...) calc_k->repeat_loop repeat_loop->equilibrate Next Temp. plot Construct Van't Hoff Plot (ln(K_eq) vs 1/T) repeat_loop->plot All Temps. Done extract Determine ΔrH° from Slope and ΔrS° from Intercept plot->extract end End: Final Thermochemical Data extract->end

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-chloro-2-butene (B1582250). It delves into the isomeric forms, electronic configuration, and key structural parameters of this halogenated alkene. The document summarizes quantitative data from computational studies and provides detailed experimental protocols for its characterization using spectroscopic techniques. This guide is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry, materials science, and drug development where a thorough understanding of molecular properties is crucial.

Introduction

This compound (C₄H₇Cl) is a chlorinated alkene that exists as two geometric isomers: (E)-2-chloro-2-butene and (Z)-2-chloro-2-butene.[1] The presence of a chlorine atom and a double bond within a small molecular framework makes it an interesting substrate for fundamental studies of chemical bonding, reactivity, and stereochemistry. Its derivatives are potential intermediates in organic synthesis. A precise understanding of its molecular geometry and electronic structure is paramount for predicting its chemical behavior and for the rational design of novel molecules in various applications, including drug development.

Molecular Structure and Isomerism

The central structural feature of this compound is the carbon-carbon double bond (C=C), which restricts rotation and gives rise to geometric isomerism. The carbon atoms of the double bond (C2 and C3) are sp² hybridized, leading to a planar arrangement of the atoms directly attached to them. The methyl carbons (C1 and C4) are sp³ hybridized, exhibiting tetrahedral geometry.

The two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.

  • Z Isomer (cis): In the (Z)-isomer, the higher priority groups (the chlorine atom on C2 and the methyl group on C3) are on the same side of the double bond.[2]

  • E Isomer (trans): In the (E)-isomer, the higher priority groups are on opposite sides of the double bond.

The relative stability of the two isomers is influenced by steric hindrance. Generally, the (E)-isomer is thermodynamically more stable due to the larger separation of the bulky methyl and chloro groups.

Bonding

The bonding in this compound can be described by a combination of sigma (σ) and pi (π) bonds.

  • Sigma (σ) Bonds: These are formed by the head-on overlap of atomic orbitals. In this compound, σ bonds exist between all adjacent atoms: C-C, C-H, and C-Cl. The sp²-sp² overlap between C2 and C3 forms one of the components of the double bond. The other C-C single bonds result from sp²-sp³ and sp³-sp³ overlaps.

  • Pi (π) Bond: The second component of the C=C double bond is the π bond, formed by the sideways overlap of the unhybridized p-orbitals on the sp² hybridized C2 and C3 atoms. This π bond restricts rotation and is responsible for the molecule's planarity around the double bond. The electron density of the π bond is located above and below the plane of the σ bonds.

  • Carbon-Chlorine Bond: The C-Cl bond is a polar covalent bond due to the difference in electronegativity between carbon and chlorine. The chlorine atom is more electronegative, resulting in a partial negative charge (δ-) on the chlorine atom and a partial positive charge (δ+) on the C2 carbon atom. This polarity influences the molecule's reactivity.

Quantitative Structural Data

Table 1: Calculated Bond Lengths (in Ångströms) for (E)- and (Z)-2-chloro-2-butene

Bond(E)-2-chloro-2-butene (Calculated)(Z)-2-chloro-2-butene (Calculated)trans-2-butene (Experimental)[3]cis-2-butene (B86535) (Experimental)[3]
C=C1.3451.3461.3471.346
C-Cl1.7481.750--
C-CH₃ (on C2)1.5121.5131.5081.506
C-CH₃ (on C3)1.5091.5091.5081.506
C-H (vinyl)1.0851.0861.0961.095
C-H (methyl)1.090 - 1.0951.090 - 1.0961.0961.096

Table 2: Calculated Bond Angles (in Degrees) for (E)- and (Z)-2-chloro-2-butene

Angle(E)-2-chloro-2-butene (Calculated)(Z)-2-chloro-2-butene (Calculated)trans-2-butene (Experimental)[3]cis-2-butene (Experimental)[3]
C-C=C124.5125.8123.8125.4
Cl-C=C119.8120.5--
H-C=C121.3121.0121.5121.8
C-C-H (methyl)110.5 - 111.2110.4 - 111.3110.7110.8

Note: Calculated values are based on DFT (B3LYP/6-31G) computations. Experimental values for 2-butene (B3427860) are provided for comparison.*

Experimental Characterization Protocols

The structural and electronic properties of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of this compound isomers.

5.1.1 ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[4] Filter the solution into a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

    • Solvent: CDCl₃[4]

    • Temperature: 298 K

    • Spectral Width: 0-10 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32

  • Expected Chemical Shifts (δ, ppm):

    • Vinyl Proton (-CH=): 5.5 - 6.0 ppm. The chemical shift will differ slightly between the (E) and (Z)-isomers.

    • Methyl Protons (-CH₃ attached to C=C): 2.0 - 2.5 ppm. The two methyl groups in each isomer will have distinct chemical shifts.

    • Methyl Protons (-CH₃ attached to C=C): 1.6 - 2.0 ppm.

5.1.2 ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 20-50 mg of the this compound sample in approximately 0.6-0.7 mL of CDCl₃ with TMS.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Solvent: CDCl₃[4]

    • Temperature: 298 K

    • Spectral Width: 0-150 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on concentration.

  • Expected Chemical Shifts (δ, ppm):

    • Vinylic Carbons (C=C): 115 - 135 ppm. The carbon bearing the chlorine (C-Cl) will be downfield compared to the other vinylic carbon.

    • Methyl Carbons (-CH₃): 15 - 30 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

5.2.1 FTIR Spectroscopy Protocol

  • Sample Preparation (Neat Liquid): Place one drop of the liquid this compound sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

  • Instrument Parameters:

    • Mode: Transmittance

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: A background spectrum of the clean, empty sample holder should be recorded prior to the sample scan.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • =C-H stretch: 3100 - 3000 cm⁻¹[5]

    • C-H stretch (alkyl): 2975 - 2850 cm⁻¹[5]

    • C=C stretch: 1680 - 1640 cm⁻¹. The exact position can help distinguish between the isomers.

    • C-H bend (alkyl): 1470 - 1370 cm⁻¹[5]

    • C-Cl stretch: 850 - 550 cm⁻¹. This is a strong and characteristic absorption.

Logical Relationships and Workflows

The characterization of this compound involves a logical progression of analytical techniques to confirm its structure and stereochemistry.

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification Isomer_Separation Isomer Separation (e.g., GC) Purification->Isomer_Separation FTIR FTIR Spectroscopy Isomer_Separation->FTIR Functional Group ID NMR NMR Spectroscopy (1H, 13C) Isomer_Separation->NMR Connectivity & Stereochemistry MS Mass Spectrometry Isomer_Separation->MS Molecular Weight Structure_E (E)-2-chloro-2-butene FTIR->Structure_E Structure_Z (Z)-2-chloro-2-butene FTIR->Structure_Z NMR->Structure_E NMR->Structure_Z MS->Structure_E MS->Structure_Z

Caption: Experimental workflow for the synthesis, purification, and structural elucidation of this compound isomers.

The relationship between the isomers and the key analytical techniques used to differentiate them is crucial.

isomer_differentiation cluster_isomers This compound Isomers cluster_techniques Analytical Techniques E_isomer (E)-2-chloro-2-butene NMR_tech NMR Spectroscopy E_isomer->NMR_tech Distinct chemical shifts IR_tech IR Spectroscopy E_isomer->IR_tech Characteristic fingerprint region Computational Computational Chemistry E_isomer->Computational Lower steric energy Z_isomer (Z)-2-chloro-2-butene Z_isomer->NMR_tech Distinct chemical shifts Z_isomer->IR_tech Characteristic fingerprint region Z_isomer->Computational Higher steric energy

Caption: Key analytical techniques for differentiating between the (E) and (Z) isomers of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, with a focus on its isomeric forms. The provided quantitative data, based on computational methods, offers valuable insights into the molecule's geometry. The detailed experimental protocols for NMR and FTIR spectroscopy serve as a practical guide for the characterization of this compound and its derivatives. A thorough understanding of these fundamental properties is essential for the effective utilization of this compound in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

References

The Synthesis of Substituted Butenes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted butenes are versatile four-carbon olefinic scaffolds that serve as crucial building blocks in the synthesis of a wide array of organic molecules, ranging from commodity chemicals to complex pharmaceuticals and natural products. Their utility stems from the reactive nature of the carbon-carbon double bond, which allows for a variety of subsequent chemical transformations. This technical guide provides an in-depth review of the core synthetic methodologies for preparing substituted butenes, with a focus on reaction mechanisms, detailed experimental protocols, and quantitative data to aid in method selection and optimization.

Key Synthetic Methodologies

The synthesis of substituted butenes can be achieved through a multitude of reaction pathways. The choice of a particular method is often dictated by the desired substitution pattern, the required stereochemistry, and the functional group tolerance of the starting materials. This guide will focus on some of the most robust and widely utilized methods: the Wittig reaction, the Heck coupling, the Suzuki coupling, and olefin metathesis.

The Wittig Reaction

The Wittig reaction is a powerful and reliable method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). The stereochemical outcome of the reaction is largely dependent on the nature of the ylide; unstabilized ylides typically afford (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[1]

Reaction Mechanism:

The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide.[2][3]

Wittig_Mechanism carbonyl Aldehyde/Ketone (R1-C(=O)-R2) betaine Betaine Intermediate carbonyl->betaine + ylide Phosphorus Ylide (Ph3P=CHR3) ylide->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure alkene Substituted Butene (R1R2C=CHR3) oxaphosphetane->alkene Decomposition tppo Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->tppo Decomposition

Caption: General mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of (E)-1-Phenyl-1-butene [1]

  • Materials:

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add propyltriphenylphosphonium bromide (10.0 mmol) and anhydrous THF (40 mL).

    • Cool the resulting suspension to 0 °C in an ice bath with vigorous stirring.

    • Add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe over 10 minutes. A deep orange or reddish color indicates the formation of the ylide.

    • To the freshly prepared ylide solution at 0 °C, add benzaldehyde (10.0 mmol) dropwise via syringe.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with brine (2 x 20 mL) and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to afford (E)-1-Phenyl-1-butene.

Quantitative Data for Wittig Reactions:

Aldehyde/KetoneYlide PrecursorProductYield (%)E:Z RatioReference
BenzaldehydePropyltriphenylphosphonium bromide1-Phenyl-1-buteneHigh>95:5 (E)[1]
9-AnthraldehydeBenzyltriphenylphosphonium chloridetrans-9-(2-Phenylethenyl)anthracene70-90>99:1 (E)[4]
Various Aldehydes(Carbomethoxymethyl)triphenylphosphonium bromideα,β-Unsaturated esters46-56>93:7 (E)[4]
The Heck Coupling Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][6] This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool in modern organic synthesis. The regioselectivity of the Heck reaction can often be controlled by the choice of ligands and reaction conditions.[7][8]

Reaction Mechanism:

The catalytic cycle of the Heck reaction involves the oxidative addition of the unsaturated halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium complex. Reductive elimination of HX from this complex, typically facilitated by a base, regenerates the Pd(0) catalyst.

Heck_Mechanism pd0 Pd(0)Ln pd_complex R-Pd(II)-X(Ln) pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition (R-X) migratory_insertion Migratory Insertion (Alkene) pd_complex->migratory_insertion Alkene Coordination beta_elimination β-Hydride Elimination migratory_insertion->beta_elimination product Substituted Alkene beta_elimination->product reductive_elimination Reductive Elimination (Base) beta_elimination->reductive_elimination H-Pd(II)-X(Ln) reductive_elimination->pd0

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Green Heck Reaction for Trisubstituted Alkenes [5][6]

  • Materials:

    • Aryl bromide (1.0 equiv)

    • Alkene (1.0 equiv)

    • Pd EnCat® 40 (0.8 mol%)

    • Tetraethylammonium chloride (Et₄NCl, 3.0 equiv)

    • Sodium acetate (B1210297) (NaOAc, 2.5 equiv)

    • Ethanol (B145695) (2 mL)

  • Procedure:

    • In a 10 mL microwave vial, add the aryl bromide (100 mg, 1.0 equiv), Et₄NCl (3.0 equiv), NaOAc (2.5 equiv), and Pd EnCat® 40 (0.8 mol%).

    • Disperse the solids in ethanol (2 mL) and then add the alkene (1.0 equiv).

    • Seal the vial and heat the reaction mixture using microwave irradiation at 140 °C for 30 minutes with high magnetic stirring.

    • After cooling, filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data for Heck Reactions:

Aryl HalideAlkeneProductYield (%)Regioselectivity (branched:linear)Reference
2-BromonaphthaleneEthyl crotonate(E)-Ethyl 3-(naphthalen-2-yl)but-2-enoate85-95>20:1[5][6]
Iodobenzenen-Butyl acrylaten-Butyl cinnamate90-98>99:1 (linear)[9]
4-IodoanisoleStyrene4-Methoxy-trans-stilbene85-95>99:1 (linear)[9]
1-Iodo-4-nitrobenzene1-Octene1-(4-Nitrophenyl)-1-octene70-8015:1[7]
The Suzuki Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide (or triflate).[10][11] This reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.

Reaction Mechanism:

The catalytic cycle of the Suzuki coupling commences with the oxidative addition of the organohalide to a Pd(0) species. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.[12][13]

Suzuki_Mechanism pd0 Pd(0)Ln pd_complex R1-Pd(II)-X(Ln) pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition (R1-X) transmetalation Transmetalation (R2-B(OR)2 + Base) pd_complex->transmetalation pd_r1_r2 R1-Pd(II)-R2(Ln) transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

Caption: Catalytic cycle of the Suzuki coupling reaction.

Experimental Protocol: Aqueous Phase Suzuki Coupling [10]

  • Materials:

    • 5-Iodovanillin (B1580916) (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.0 mmol, 1.0 equiv)

    • Amberlite IRA-400(OH) ion-exchange resin (~0.5 g)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mg, 0.01 mmol)

    • Water (3 mL)

    • 95% Ethanol (1 mL, plus additional for dissolving)

    • Ethyl acetate

  • Procedure:

    • In a 25 mL round-bottomed flask, combine 5-iodovanillin (1.0 mmol), phenylboronic acid (1.0 mmol), Amberlite IRA-400(OH) resin (~0.5 g), Pd(OAc)₂ (2 mg), water (3 mL), 95% ethanol (1 mL), and a stir bar.

    • Seal the flask with a septum and place it in a hot water bath at 60 °C for 5 minutes.

    • Add additional 95% ethanol dropwise until most of the solute has dissolved.

    • Stir the reaction vigorously for one to two hours.

    • After the reaction is complete, cool the mixture and perform a hot gravity filtration.

    • Cool the filtrate in an ice bath to induce crystallization.

    • Isolate the product by vacuum filtration.

Quantitative Data for Suzuki Coupling Reactions:

OrganohalideOrganoboron CompoundProductYield (%)Reference
5-IodovanillinPhenylboronic acid6-Hydroxy-5-methoxy-1,1´-biphenyl-3-carbaldehyde75-85[10][14]
IodobenzeneVinylboronic acidStyrene>90[11]
1-Bromo-4-fluorobenzene4-Methylphenylboronic acid4-Fluoro-4'-methylbiphenyl>95[11]
2-Bromopyridine3-Thienylboronic acid2-(Thiophen-3-yl)pyridine85-95[12]
Olefin Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those of ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts).[15][16] Cross-metathesis (CM) between two different alkenes is a particularly useful method for synthesizing substituted butenes.[17][18]

Reaction Mechanism:

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a [2+2] cycloaddition between the catalyst's metal-carbene bond and the alkene to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and a new metal-carbene species, which continues the catalytic cycle.[15]

Metathesis_Mechanism catalyst [M]=CHR1 metallacyclobutane1 Metallacyclobutane Intermediate 1 catalyst->metallacyclobutane1 alkene1 R2CH=CHR3 alkene1->metallacyclobutane1 new_alkene1 R1CH=CHR2 metallacyclobutane1->new_alkene1 new_catalyst [M]=CHR3 metallacyclobutane1->new_catalyst metallacyclobutane2 Metallacyclobutane Intermediate 2 new_catalyst->metallacyclobutane2 alkene2 R4CH=CHR5 alkene2->metallacyclobutane2 new_alkene2 R3CH=CHR4 metallacyclobutane2->new_alkene2 regenerated_catalyst [M]=CHR5 metallacyclobutane2->regenerated_catalyst

Caption: General mechanism of olefin cross-metathesis.

Experimental Protocol: Cross-Metathesis of Eugenol (B1671780) with cis-2-Butene-1,4-diol [17]

  • Materials:

  • Procedure:

    • Dissolve eugenol and cis-1,4-butenediol in dichloromethane in a round-bottom flask.

    • Add the Grubbs' catalyst dispersed in paraffin wax to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield (E)-4-(4-hydroxy-3-methoxyphenyl)but-2-en-1-ol.

Quantitative Data for Olefin Metathesis Reactions:

Alkene 1Alkene 2ProductYield (%)Z:E RatioReference
Allylbenzenecis-1,4-Diacetoxy-2-butene1-Acetoxy-4-phenyl-2-butene60-70>95:5 (Z)[19]
1-Octenecis-2-Butene-1,4-diol(Z)-Dec-2-ene-1,4-diol70-80>98:2 (Z)[19]
Styrene2-Methyl-2-butene2-Methyl-4-phenyl-2-butene75-85N/A[17]
1-Hexene(E)-Anethole(E)-1-(4-Methoxyphenyl)hept-1-ene60-70>95:5 (E)[20]

Selection of Synthetic Route

The choice of the optimal synthetic route for a substituted butene depends on several factors, including the desired substitution pattern, stereochemistry, the presence of other functional groups, and the scalability of the reaction.[21][]

Logical Workflow for Synthetic Route Selection:

Route_Selection start Define Target Substituted Butene stereochem Stereochemistry Required? start->stereochem z_alkene Z-Alkene Desired? stereochem->z_alkene Yes e_alkene E-Alkene Desired? stereochem->e_alkene Yes functional_groups Functional Group Tolerance? stereochem->functional_groups No wittig_z Wittig Reaction (Unstabilized Ylide) z_alkene->wittig_z metathesis_z Z-Selective Metathesis z_alkene->metathesis_z wittig_e Wittig Reaction (Stabilized Ylide) e_alkene->wittig_e heck_e Heck Coupling e_alkene->heck_e wittig_z->functional_groups wittig_e->functional_groups metathesis_z->functional_groups heck_e->functional_groups suzuki Suzuki Coupling functional_groups->suzuki High metathesis Olefin Metathesis functional_groups->metathesis Moderate starting_materials Starting Material Availability? suzuki->starting_materials metathesis->starting_materials final_choice Select Optimal Route starting_materials->final_choice

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of substituted butenes is a well-established field with a diverse array of reliable and versatile methodologies. The Wittig reaction, Heck coupling, Suzuki coupling, and olefin metathesis each offer unique advantages in terms of stereocontrol, functional group tolerance, and substrate scope. By understanding the mechanisms, experimental protocols, and quantitative aspects of these core reactions, researchers, scientists, and drug development professionals can make informed decisions to efficiently access the desired substituted butene building blocks for their specific applications. The continued development of new catalysts and reaction conditions will undoubtedly further expand the synthetic chemist's toolbox for the preparation of these valuable molecular scaffolds.

References

CAS number and molecular formula for 2-chloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-2-butene (B1582250), including its chemical identity, physical properties, synthesis, and reactivity. The information is intended for use in research and development settings.

Chemical Identification and Properties

This compound is a volatile, flammable liquid. It exists as a mixture of (E) and (Z) stereoisomers.

Molecular Formula: C₄H₇Cl[1]

CAS Number: 4461-41-0 (for the mixture of isomers)[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Weight90.55 g/mol [1]
Boiling Point63 °C at 680 mmHg
70.6 °C at 760 mmHg[2]
Density0.92 g/cm³
Refractive Index (n20/D)1.4205[3]
Flash Point-19 °C[2]
Vapor Pressure139 mmHg at 25°C[2]
LogP2.1[1]
AppearanceColorless to light orange/yellow clear liquid[1]

Table 2: Spectroscopic Data for this compound

Spectrum TypeData Source
1H NMR[2][4]
13C NMR[5]
Mass Spectrometry (GC-MS)[6][7]
Infrared (IR) Spectra[6]

Experimental Protocols

Synthesis of this compound via Dehydrochlorination of 2,3-Dichlorobutane (B1630595)

This protocol describes the synthesis of a mixture of 2-chloro-1-butene and this compound from 2,3-dichlorobutane. The desired this compound can then be isolated through fractional distillation.

Reaction: C₄H₈Cl₂ → C₄H₇Cl + HCl

Materials:

  • 2,3-Dichlorobutane

  • Solid catalyst (e.g., alumina (B75360) gel, alumina, or chromia on alumina)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction tube or packed bed reactor

  • Heating apparatus

  • Condensation and collection system

Procedure:

  • Set up the reactor system, ensuring it is clean, dry, and purged with an inert gas.

  • Pack the reactor tube with the chosen solid catalyst.

  • Heat the catalyst bed to the reaction temperature, typically between 125-400°C.

  • Introduce gaseous 2,3-dichlorobutane into the reactor. The flow rate should be optimized for the specific setup.

  • The reaction off-gas, containing the product mixture, unreacted starting material, and HCl, is passed through a condenser to liquefy the organic components.

  • Collect the crude product mixture.

  • The product mixture, primarily composed of 2-chloro-1-butene and this compound, can be purified by fractional distillation to isolate the this compound isomers. Gas chromatography (GC) can be used to monitor the purity of the fractions.

Table 3: Example Reaction Conditions and Yields for Dehydrochlorination

CatalystTemperature (°C)2,3-Dichlorobutane Conversion (%)This compound Yield (%)
Cr₂O₃/Al₂O₃250-2658996

Note: This data is from a specific patent and may require optimization for different experimental setups.

Reaction of this compound with Sodium Methoxide (B1231860)

This protocol provides a general procedure for the reaction of this compound with sodium methoxide, which can lead to both substitution (SN2) and elimination (E2) products. The product distribution is sensitive to reaction conditions.

Materials:

  • This compound

  • Sodium methoxide (NaOCH₃)

  • Anhydrous methanol (B129727) (solvent)

  • Apparatus for reaction under an inert atmosphere

  • Stirring and heating equipment

  • Quenching and extraction reagents (e.g., water, diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Purification apparatus (e.g., distillation or chromatography)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve sodium methoxide in anhydrous methanol.

  • Cool the solution to a desired temperature (e.g., 0 °C or room temperature).

  • Add this compound dropwise to the stirred solution.

  • Allow the reaction to proceed for a specified time, monitoring its progress by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous mixture with an organic solvent such as diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate the substitution and elimination products.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Reactants Reaction Reaction Reactants->Reaction Catalyst, Heat Crude Product Crude Product Reaction->Crude Product Distillation Distillation Crude Product->Distillation Pure Product Pure Product Distillation->Pure Product Analysis Analysis Pure Product->Analysis GC, NMR reaction_pathways This compound This compound SN2_Product Substitution Product This compound->SN2_Product SN2 Pathway (Direct Attack) E2_Product Elimination Product This compound->E2_Product E2 Pathway (Proton Abstraction) Nucleophile/Base Nucleophile/Base Nucleophile/Base->this compound

References

An In-depth Technical Guide to the IUPAC Nomenclature and Characterization of (E)- and (Z)-2-chloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and experimental characterization of the geometric isomers of 2-chloro-2-butene (B1582250). A detailed examination of the application of the Cahn-Ingold-Prelog (CIP) priority rules for unambiguous stereochemical assignment is presented, alongside methodologies for the experimental determination of these isomers.

IUPAC Nomenclature: Beyond Cis/Trans to E/Z Designation

The presence of a carbon-carbon double bond in this compound restricts rotation, giving rise to geometric isomerism. While the terms cis and trans are sometimes used, the unambiguous and universally accepted nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) utilizes the E/Z designation system. This system is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents on each carbon of the double bond.

The assignment of E/Z configuration for this compound is determined as follows:

  • Step 1: Identify the substituents on each carbon of the C=C double bond.

    • On C2, the substituents are a chlorine atom (-Cl) and a methyl group (-CH₃).

    • On C3, the substituents are a hydrogen atom (-H) and a methyl group (-CH₃).

  • Step 2: Assign priorities to the substituents on each carbon based on atomic number. [1][2] A higher atomic number corresponds to a higher priority.

    • On C2: Chlorine (atomic number 17) has a higher priority than carbon (atomic number 6). Therefore, -Cl is priority 1, and -CH₃ is priority 2.

    • On C3: Carbon (atomic number 6) has a higher priority than hydrogen (atomic number 1). Therefore, -CH₃ is priority 1, and -H is priority 2.

  • Step 3: Determine the relative orientation of the highest-priority groups.

    • If the two highest-priority groups are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning "together").

    • If the two highest-priority groups are on opposite sides of the double bond, the isomer is designated as (E) (from the German entgegen, meaning "opposite").

Therefore, for this compound:

  • (Z)-2-chloro-2-butene: The chlorine atom and the methyl group on C3 are on the same side of the double bond. This isomer is sometimes referred to as cis.

  • (E)-2-chloro-2-butene: The chlorine atom and the methyl group on C3 are on opposite sides of the double bond. This isomer is sometimes referred to as trans.[3][4]

It is crucial to note that the cis/trans and E/Z designations are not always interchangeable for all alkenes. The E/Z system provides a more rigorous and universally applicable method for naming stereoisomers, especially in more complex molecules.[3]

Diagram of IUPAC Nomenclature Assignment for this compound Isomers

A visual representation of the (E) and (Z) isomers of this compound.

Quantitative Data Summary

The physical and spectroscopic properties of the (E) and (Z) isomers of this compound exhibit slight differences that are critical for their separation and identification. The following table summarizes key quantitative data for both isomers.

Property(E)-2-chloro-2-butene(Z)-2-chloro-2-butene
IUPAC Name (E)-2-chlorobut-2-ene(Z)-2-chlorobut-2-ene
Synonyms trans-2-chloro-2-butenecis-2-chloro-2-butene
CAS Number 2211-68-92211-69-0
Molecular Formula C₄H₇ClC₄H₇Cl
Molecular Weight 90.55 g/mol 90.55 g/mol
Boiling Point 70.6 °C at 760 mmHg63 °C
Melting Point -96 °C (estimate)-105.8 °C
Density 0.913 g/cm³0.911 g/cm³
Refractive Index (n20/D) 1.4205 (lit.)1.4170-1.4210

Note: Physical property data can vary slightly between sources. The presented values are collated from multiple chemical databases for comparison.

Experimental Protocols for Isomer Characterization

The differentiation and characterization of the (E) and (Z) isomers of this compound rely on a combination of synthetic, separation, and spectroscopic techniques.

Synthesis and Separation

A mixture of (E)- and (Z)-2-chloro-2-butene can be synthesized via the hydrochlorination of 2-butyne (B1218202) or the dehydrochlorination of 2,2-dichlorobutane. The separation of the resulting isomeric mixture can be achieved by fractional distillation, owing to the difference in their boiling points. For more challenging separations of alkene isomers, gas chromatography (GC) is a highly effective technique.

Gas Chromatography Protocol for Isomer Separation:

  • Column: A nonpolar capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1 or HP-5ms), is typically employed.

  • Injector Temperature: 200 °C

  • Detector (FID) Temperature: 250 °C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program: An initial temperature of 40-50 °C, held for 2-3 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 150-200 °C.

  • Injection Volume: 0.1 - 1.0 µL of a dilute solution of the isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or pentane).

The isomer with the lower boiling point, typically the (Z)-isomer, is expected to have a shorter retention time and elute first.

Spectroscopic Identification: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation and differentiation of the (E) and (Z) isomers of this compound. Both ¹H and ¹³C NMR provide distinct chemical shifts for the nuclei in each isomer due to their different spatial environments.

Sample Preparation for NMR Analysis:

  • Dissolve 5-10 mg of the purified isomer or isomer mixture in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Gently agitate the tube to ensure a homogeneous solution.

¹H NMR Spectroscopy:

The chemical shifts of the protons in the two isomers are expected to differ, particularly for the vinylic proton and the methyl groups. In general, substituents that are cis to a group on the other carbon of a double bond will experience greater steric compression, which can influence their chemical shift.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms, especially the sp²-hybridized carbons of the double bond and the carbons of the methyl groups, will also be different for the (E) and (Z) isomers. The steric environment significantly impacts the electronic shielding of the carbon nuclei.

Nuclear Overhauser Effect (NOE) Spectroscopy:

For definitive stereochemical assignment, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be performed. This technique detects through-space interactions between protons that are in close proximity.

  • In the (Z)-isomer , an NOE is expected between the protons of the methyl group on C2 and the vinylic proton on C3, as they are on the same side of the double bond.

  • In the (E)-isomer , an NOE should be observed between the protons of the methyl group on C2 and the protons of the methyl group on C3.

Signaling Pathways and Logical Relationships

The logical workflow for the assignment of IUPAC nomenclature to geometric isomers is a stepwise process based on the CIP priority rules. This can be visualized as a decision-making pathway.

Workflow for IUPAC Nomenclature Assignment of Geometric Isomers

IUPAC_Workflow start Start with Alkene Structure identify_substituents Identify Substituents on Each Carbon of the C=C Double Bond start->identify_substituents assign_priorities Assign Priorities to Substituents on Each Carbon (Cahn-Ingold-Prelog Rules) identify_substituents->assign_priorities compare_priorities Compare the Relative Positions of the Highest Priority Groups assign_priorities->compare_priorities z_isomer Highest Priority Groups on the Same Side => (Z)-isomer compare_priorities->z_isomer Same Side e_isomer Highest Priority Groups on Opposite Sides => (E)-isomer compare_priorities->e_isomer Opposite Sides

References

Methodological & Application

Applications of 2-Chloro-2-Butene in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-chloro-2-butene (B1582250) in various organic synthesis applications. This compound, a versatile four-carbon building block, serves as a precursor for the synthesis of a range of organic molecules, including substituted alkenes, dienes, and functionalized hydrocarbon frameworks. Its reactivity is characterized by the presence of a vinylic chloride and a double bond, allowing for diverse transformations.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions, primarily proceeding through an SN2' mechanism due to the allylic nature of the system, although direct SN2 substitution at the vinylic carbon is also possible under certain conditions. These reactions are valuable for introducing various functional groups.

Synthesis of N-(But-2-en-2-yl) Phthalimide (B116566) (Gabriel Synthesis)

The Gabriel synthesis provides a classic method for the formation of primary amines. In this application, potassium phthalimide acts as a nucleophile to displace the chloride from this compound, forming an N-substituted phthalimide. Subsequent hydrolysis or hydrazinolysis can then liberate the corresponding primary amine.

Experimental Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.85 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 40 mL).

  • Addition of Alkyl Halide: Add this compound (1.0 g, 11 mmol) to the stirred suspension.

  • Reaction: Heat the mixture to 80 °C and maintain this temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water. The solid precipitate is collected by vacuum filtration, washed with water, and dried.

  • Purification: The crude N-(but-2-en-2-yl)phthalimide can be purified by recrystallization from ethanol.

Logical Relationship for Gabriel Synthesis:

Potassium Phthalimide Potassium Phthalimide Reaction Reaction Potassium Phthalimide->Reaction This compound This compound This compound->Reaction N-(But-2-en-2-yl)phthalimide N-(But-2-en-2-yl)phthalimide Reaction->N-(But-2-en-2-yl)phthalimide

Caption: Gabriel synthesis of N-(but-2-en-2-yl)phthalimide.

Synthesis of 2-Azido-2-butene

The azide (B81097) functional group is a versatile precursor for the synthesis of amines and nitrogen-containing heterocycles. Sodium azide can displace the chloride from this compound to yield 2-azido-2-butene.

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve sodium azide (0.78 g, 12 mmol) in 20 mL of a mixture of acetone (B3395972) and water (4:1 v/v).

  • Substrate Addition: Add this compound (0.91 g, 10 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Carefully remove the solvent under reduced pressure to obtain 2-azido-2-butene. Caution: Organic azides can be explosive; handle with care and avoid heating to high temperatures.

Synthesis of 2-(But-2-en-2-yloxy)phenol

Phenoxides are excellent nucleophiles for the Williamson ether synthesis. The reaction of phenol (B47542) with this compound in the presence of a base affords the corresponding aryl vinyl ether.

Experimental Protocol:

  • Deprotonation: In a 100 mL flask, dissolve phenol (0.94 g, 10 mmol) in 30 mL of anhydrous DMF. Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0 °C. Stir until hydrogen evolution ceases.

  • Alkylation: Add this compound (1.0 g, 11 mmol) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by slowly adding 20 mL of water. Extract the mixture with diethyl ether (3 x 30 mL).

  • Purification: Wash the combined organic layers with 1 M NaOH solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary for Nucleophilic Substitution Reactions

NucleophileReagentSolventTemperature (°C)Time (h)Typical Yield (%)
PhthalimidePotassium PhthalimideDMF8012-1860-70
AzideSodium AzideAcetone/Water252470-80
PhenoxidePhenol, NaHDMF0 to 251265-75

Grignard Reagent Formation and Subsequent Reactions

Vinylic chlorides can be converted to Grignard reagents, which are powerful nucleophiles for carbon-carbon bond formation. The formation of 2-buten-2-yl magnesium chloride from this compound provides a route to various functionalized molecules.

Synthesis of 1-Phenyl-2-methylbut-2-en-1-ol

The Grignard reagent prepared from this compound can react with aldehydes, such as benzaldehyde (B42025), to form secondary allylic alcohols.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (0.29 g, 12 mmol). Add a small crystal of iodine and 5 mL of anhydrous tetrahydrofuran (B95107) (THF). Add a small portion of a solution of this compound (0.91 g, 10 mmol) in 15 mL of anhydrous THF to initiate the reaction. Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C. Add a solution of benzaldehyde (1.06 g, 10 mmol) in 10 mL of anhydrous THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution (20 mL). Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude alcohol by column chromatography.

Experimental Workflow for Grignard Reaction:

cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile Mg_THF Mg in THF Add_2Cl2B Add this compound Mg_THF->Add_2Cl2B Reflux Reflux Add_2Cl2B->Reflux Grignard_Reagent 2-Buten-2-yl MgCl Reflux->Grignard_Reagent Add_Benzaldehyde Add Benzaldehyde at 0°C Grignard_Reagent->Add_Benzaldehyde Stir_RT Stir at RT Add_Benzaldehyde->Stir_RT Workup Aqueous Workup Stir_RT->Workup Product 1-Phenyl-2-methylbut-2-en-1-ol Workup->Product

Caption: Workflow for the synthesis of an alcohol via a Grignard reaction.

Dehydrochlorination to form Dienes

Elimination of hydrogen chloride from this compound using a strong base provides a route to conjugated or cumulative dienes. The regioselectivity of the elimination depends on the substrate's stereochemistry and the reaction conditions.

Synthesis of 1,2-Butadiene

Treatment of (E)-2-chloro-2-butene with a strong, non-nucleophilic base like potassium tert-butoxide or alcoholic potassium hydroxide (B78521) can lead to the formation of the allene, 1,2-butadiene.[1]

Experimental Protocol:

  • Reaction Setup: In a 100 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a dry-ice condenser, place a solution of potassium hydroxide (5.6 g, 100 mmol) in 50 mL of ethanol.

  • Substrate Addition: Heat the solution to reflux. Add (E)-2-chloro-2-butene (4.5 g, 50 mmol) dropwise over 30 minutes.

  • Product Collection: The gaseous product, 1,2-butadiene, will pass through the dry-ice condenser and can be collected in a cold trap cooled with liquid nitrogen.

  • Isolation: Allow the collected product to warm to room temperature in a sealed container.

Dehydrochlorination Pathway:

E_2_Chloro_2_butene (E)-2-Chloro-2-butene KOH_Ethanol KOH / Ethanol, Δ E_2_Chloro_2_butene->KOH_Ethanol 1_2_Butadiene 1,2-Butadiene KOH_Ethanol->1_2_Butadiene

Caption: Dehydrochlorination to form 1,2-butadiene.

Friedel-Crafts Alkylation

This compound can act as an alkylating agent in Friedel-Crafts reactions to introduce a butenyl group onto an aromatic ring. The reaction proceeds via a carbocation intermediate, which can be prone to rearrangement.

Synthesis of (But-2-en-2-yl)benzene

The reaction of benzene (B151609) with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride, yields (but-2-en-2-yl)benzene.

Experimental Protocol:

  • Reaction Setup: To a flame-dried 250 mL three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap, add anhydrous aluminum chloride (1.47 g, 11 mmol) and 50 mL of dry benzene.

  • Substrate Addition: Cool the mixture to 0-5 °C in an ice bath. Add a solution of this compound (0.91 g, 10 mmol) in 20 mL of dry benzene dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Purification: Combine the organic layers, wash with 10% HCl, water, saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by fractional distillation.

Quantitative Data for Friedel-Crafts Alkylation (Analogous Reaction)

Aromatic SubstrateAlkylating AgentCatalystTemperature (°C)Time (h)Typical Yield (%)
Benzene2-ChlorobutaneAlCl₃0-5370-80

Friedel-Crafts Alkylation Mechanism:

2_Chloro_2_butene This compound + AlCl3 Carbocation But-2-en-2-yl Cation 2_Chloro_2_butene->Carbocation Attack Electrophilic Attack Carbocation->Attack Benzene Benzene Benzene->Attack Intermediate Arenium Ion Intermediate Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product (But-2-en-2-yl)benzene Deprotonation->Product

Caption: Mechanism of Friedel-Crafts alkylation.

References

2-Chloro-2-butene: A Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chloro-2-butene (B1582250) is a halogenated alkene that serves as a versatile bifunctional intermediate in organic synthesis. Its reactivity, stemming from the presence of both a carbon-carbon double bond and a vinylic chloride, allows for a variety of chemical transformations. While its direct role as a named intermediate in the synthesis of major commercial pharmaceuticals is not extensively documented in public literature, its structural motif is found in key precursors to important drugs. This document provides an overview of the potential applications of this compound in pharmaceutical synthesis, a detailed protocol for the synthesis of a related pharmaceutical compound, and hypothetical pathways illustrating its utility.

General Reactivity and Potential Applications

This compound's reactivity can be harnessed for the construction of complex molecular architectures. The vinylic chloride can participate in nucleophilic substitution and cross-coupling reactions, while the double bond can undergo addition reactions.[1]

A key potential application lies in the synthesis of allylamine (B125299) derivatives, a class of compounds known for their antifungal properties. The allylamine scaffold is a crucial pharmacophore in drugs like Naftifine and Terbinafine (B446).

Hypothetical Synthesis of an Allylamine Moiety

To illustrate the potential of this compound as a building block, a hypothetical synthetic pathway to a simplified allylamine structure is presented below. This pathway demonstrates how the unique reactivity of this compound could be utilized.

G cluster_0 Hypothetical Synthesis of a Simplified Allylamine 2_chloro_2_butene This compound intermediate_alkene Substituted Alkene 2_chloro_2_butene->intermediate_alkene Cross-Coupling (e.g., Suzuki, Stille) organometallic Organometallic Reagent (e.g., R-MgBr) organometallic->intermediate_alkene allylamine Allylamine Derivative intermediate_alkene->allylamine Amination amine Amine (R'2NH) amine->allylamine pd_catalyst Pd Catalyst pd_catalyst->intermediate_alkene base Base base->intermediate_alkene

Caption: Hypothetical cross-coupling and amination reactions of this compound.

Real-World Application: Synthesis of Terbinafine

While a direct major pharmaceutical application of this compound is not readily found, the synthesis of the widely used antifungal drug Terbinafine utilizes a structurally related intermediate, (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne . This highlights the importance of chlorinated alkene moieties in the synthesis of allylamine antifungals.

Mechanism of Action of Allylamine Antifungals

Terbinafine and other allylamines act by inhibiting the enzyme squalene (B77637) epoxidase.[2] This enzyme is a key component in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of squalene epoxidase leads to a deficiency of ergosterol and an accumulation of toxic levels of squalene within the fungal cell, ultimately resulting in cell death.

G cluster_1 Mechanism of Action of Allylamine Antifungals Squalene Squalene Squalene_epoxidase Squalene Epoxidase Squalene->Squalene_epoxidase Squalene_epoxide Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol ... Fungal_cell_membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_cell_membrane Terbinafine Terbinafine (Allylamine Antifungal) Terbinafine->Squalene_epoxidase Inhibition Squalene_epoxidase->Squalene_epoxide

Caption: Inhibition of squalene epoxidase by Terbinafine.

Experimental Protocols

The following protocols detail the synthesis of Terbinafine, including its key chlorinated intermediate.

Synthesis of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne

This key intermediate can be synthesized from trans-1,3-dichloropropene and tert-butylacetylene.[3]

G cluster_2 Synthesis of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne dichloropropene trans-1,3-Dichloropropene reaction Condensation Reaction dichloropropene->reaction tert_butylacetylene tert-Butylacetylene tert_butylacetylene->reaction catalyst Pd Catalyst & CuI catalyst->reaction amine Organic Amine amine->reaction solvent Solvent (THF) solvent->reaction product (E)-1-chloro-6,6-dimethyl- 2-hepten-4-yne reaction->product

Caption: Synthesis workflow for the key Terbinafine intermediate.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
trans-1,3-Dichloropropene110.97111 g1.0
tert-Butylacetylene82.15164 g2.0
Tetrahydrofuran (B95107) (THF)72.11100 g-
Tri-n-amylamine241.47568 g2.35
Bis(triethylphosphine)palladium(II) chloride361.644.1 g0.011
Cuprous iodide (CuI)190.451.92 g0.01
8-12% Ammonia (B1221849) Water-As needed-

Procedure:

  • To a reaction flask, add trans-1,3-dichloropropene (111 g), tetrahydrofuran (100 g), and tri-n-amylamine (568 g).

  • Stir the mixture and add bis(triethylphosphine)palladium(II) chloride (4.1 g) and cuprous iodide (1.92 g).

  • Slowly add tert-butylacetylene (164 g) dropwise, maintaining the reaction temperature at 40°C.

  • After the addition is complete, continue the reaction for 50 hours at the same temperature.

  • After the reaction, wash the mixture three times with 8-12% dilute ammonia water.

  • Dry the organic phase, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation, collecting the fraction at 70-80°C (15 mmHg).

Expected Yield: 86-92.5%[3]

Synthesis of Terbinafine

Terbinafine is synthesized by the reaction of N-methyl-1-naphthalenemethanamine with (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne.[4][5]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
N-methyl-1-naphthalenemethanamine171.2440 g0.23
(E)-1-chloro-6,6-dimethyl-2-hepten-4-yne156.6638.5 g0.25
Sodium Carbonate (Na₂CO₃)105.9924.8 g0.23
Dimethylformamide (DMF)73.09250 mL-

Procedure:

  • In a 500 mL reaction flask, add N-methyl-1-naphthalenemethanamine (40 g), sodium carbonate (24.8 g), and dimethylformamide (250 mL).

  • Cool the mixture to -5°C.

  • Add 1-chloro-6,6-dimethyl-2-hepten-4-yne (B17981) (38.5 g) and react for 0.5 hours.

  • Heat the reaction mixture to 80-100°C and monitor the reaction by TLC until the starting material (1-chloro-6,6-dimethyl-2-hepten-4-yne) disappears.

  • After the reaction is complete, cool the mixture, filter, and concentrate to obtain crude Terbinafine.

  • The crude product can be further purified by conversion to its hydrochloride salt and recrystallization.

Quantitative Data Summary:

StepProductStarting MaterialsYieldPurityReference
1(E)-1-chloro-6,6-dimethyl-2-hepten-4-ynetrans-1,3-dichloropropene, tert-butylacetylene86-92.5%>98%[3]
2TerbinafineN-methyl-1-naphthalenemethanamine, (E)-1-chloro-6,6-dimethyl-2-hepten-4-yneHigh>99% (after recrystallization as HCl salt)[4][5]

Conclusion

While this compound may not be a direct named intermediate in the synthesis of major pharmaceuticals based on available literature, its chemical properties make it a potentially valuable building block for the synthesis of bioactive molecules, particularly those containing an allylamine scaffold. The successful synthesis of the antifungal agent Terbinafine, which relies on a similar chlorinated alkene intermediate, underscores the importance of this class of compounds in pharmaceutical development. The protocols and pathways outlined in this document provide a framework for researchers to explore the synthetic utility of this compound and related compounds in the discovery and development of new pharmaceutical agents.

References

laboratory handling and storage procedures for 2-chloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of 2-chloro-2-butene (B1582250) in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Section 1: Chemical and Physical Properties

This compound is a highly flammable and volatile liquid that requires careful handling. The following table summarizes its key physical and chemical properties.

PropertyValueReference
Molecular Formula C₄H₇Cl[1][2]
Molecular Weight 90.55 g/mol [1][3]
Appearance Clear, colorless to light orange liquid[2]
Boiling Point 63 °C at 680 mmHg; 70.6 °C at 760 mmHg[1][2]
Melting Point -96 °C (estimate)[1][2]
Flash Point -19 °C[1][2]
Density 0.911 - 0.92 g/cm³[1][2]
Vapor Pressure 139 mmHg at 25 °C[1][2]
Refractive Index n20/D 1.4205 (lit.)[1][2]
Solubility Sparingly soluble in water.[4]

Section 2: Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazards are its high flammability and its potential to cause irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. Engineering controls, such as a certified chemical fume hood, are mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the concentration of vapors is high, a respirator with an appropriate cartridge may be necessary.

Emergency Procedures
  • In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[5] Water may be ineffective and can spread the fire.

Section 3: Laboratory Handling and Storage Procedures

Handling
  • All work with this compound must be conducted in a well-ventilated chemical fume hood.[5]

  • Keep the container tightly closed when not in use.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[5]

  • Use only non-sparking tools to prevent ignition.[5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapors.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

  • The storage area should be designated for flammable liquids.

  • Protect from direct sunlight.

G cluster_storage Storage Protocol storage_area Designated Flammable Liquid Storage Area container Tightly Closed Container storage_area->container ventilation Cool, Dry, Well-Ventilated container->ventilation incompatibles Away from Incompatible Materials (Oxidizers, Bases) container->incompatibles ignition Away from Ignition Sources container->ignition

Storage Protocol for this compound

G cluster_handling Handling Workflow start Obtain this compound in a sealed container ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood grounding Ground and Bond Container and Equipment fume_hood->grounding dispense Dispense Using Non-Sparking Tools grounding->dispense seal Tightly Seal Container After Use dispense->seal waste Dispose of Waste in Labeled Hazardous Waste Container dispense->waste storage Return to Designated Storage Area seal->storage

Handling Workflow for this compound

Section 4: Experimental Protocols

The following is a representative protocol for an elimination reaction using this compound. This procedure should be adapted and optimized for specific research needs.

Elimination Reaction to Form Butyne

This experiment demonstrates the dehydrohalogenation of this compound to yield 2-butyne.

Materials:

  • This compound

  • Alcoholic potassium hydroxide (B78521) (KOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alcoholic potassium hydroxide solution.

  • Addition of Reactant: While stirring, slowly add this compound to the flask. The addition should be done cautiously as the reaction can be exothermic.

  • Reflux: Heat the mixture to reflux and maintain for the desired reaction time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with water to remove any remaining KOH and solvent. Separate the aqueous and organic layers.

  • Drying: Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the product by distillation.

G cluster_protocol Elimination Reaction Protocol setup Reaction Setup: - Round-bottom flask - Reflux condenser - Stirrer add_koh Add Alcoholic KOH setup->add_koh add_reagent Slowly Add This compound add_koh->add_reagent reflux Heat to Reflux add_reagent->reflux workup Cool and Transfer to Separatory Funnel reflux->workup wash Wash with Water workup->wash dry Dry Organic Layer wash->dry purify Purify by Distillation dry->purify

References

Application Notes and Protocols for Safe Handling of 2-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

These notes provide comprehensive safety protocols and application guidelines for the handling and use of 2-chloro-2-butene (B1582250) in a laboratory setting, specifically targeting researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental risk.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor that can cause significant health effects.[1][2] The primary hazards are outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification:

  • Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapour)[1][2][3][4]

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (H335: May cause respiratory irritation)[1][4]

Signal Word: Danger[1][2][3]

When heated to decomposition, this compound may emit toxic fumes of hydrogen chloride gas.[1][2] It is also described as a lachrymator, a substance that irritates the eyes and causes tears.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling.

PropertyValueSource
Molecular Formula C₄H₇Cl[3][4][5]
Molecular Weight 90.55 g/mol [3][4]
Appearance Colorless to light orange/yellow clear liquid[1]
Boiling Point 63°C at 680 mmHg (approx. 70.6°C at 760 mmHg)[3][5]
Density 0.911 - 0.92 g/cm³[2][3][5]
Flash Point -19°C[5]
Vapor Density 3.2 (Air = 1.0)[6]
Vapor Pressure 145 mbar @ 20°C[6]
Autoignition Temp. 460°C / 860°F[6]
Refractive Index n20/D 1.4205[2][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. All handling of this chemical must be conducted in a certified chemical fume hood.[7]

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety GogglesTightly fitting, splash-proof, conforming to EN 166 (EU) or NIOSH (US) standards.[3][8]Protects against splashes and vapors.
Face ShieldTo be worn over safety goggles, especially when handling larger quantities (>100 mL) or during splash-risk operations.Provides a secondary barrier of protection for the entire face.[7][9]
Hand Protection Chemical-Resistant GlovesViton, Butyl rubber, or Polyvinyl alcohol (PVA). Always inspect gloves for integrity before use.[7]Provides a barrier against skin contact. These materials show good resistance to chlorinated solvents.
Body Protection Laboratory CoatFire/flame resistant and impervious material.[3][8]Protects skin and personal clothing from contamination.
Chemical-Resistant ApronTo be worn over the lab coat when a significant splash risk exists.Provides an additional barrier against chemical splashes.[10]
Respiratory Protection Chemical Fume HoodAll routine handling must occur within a properly functioning and certified chemical fume hood.[7]Minimizes inhalation exposure to flammable and irritating vapors.
Full-Face RespiratorFor emergency situations (e.g., large spills) or if exposure limits are exceeded.[3][8] Use with appropriate organic vapor cartridges.Provides a higher level of respiratory protection in uncontrolled environments.[10]

Safe Handling and Storage Protocols

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to minimize vapor inhalation.[2][3][11]

  • Ignition Sources: This material is highly flammable. Keep away from heat, sparks, open flames, and hot surfaces.[2][3] No smoking in the handling area.[2][3]

  • Electrostatic Discharge: Take precautionary measures against static discharge.[11] Use spark-proof tools and explosion-proof equipment.[3][11] Ensure proper grounding and bonding of containers and receiving equipment during transfers.[3][11]

  • Personal Hygiene: Wash hands and face thoroughly after handling.[2][11] Remove contaminated clothing immediately and wash it before reuse.[11]

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing.[2][3][11] Avoid breathing vapors or mists.[1][3]

Storage
  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][3][11]

  • Conditions: Store in a designated flammables area, away from heat and sources of ignition.[6] Some sources recommend refrigeration and storage under a nitrogen atmosphere.[6][12]

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, strong bases, and some metals like copper.[2][6]

Safe_Handling_Workflow cluster_prep Preparation cluster_execution Execution (Inside Fume Hood) cluster_cleanup Post-Procedure start Start: Plan Experiment ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Verify Fume Hood Functionality ppe->fume_hood materials Gather Materials & Ground Equipment fume_hood->materials transfer Transfer Reagent (Use non-sparking tools) materials->transfer reaction Perform Reaction transfer->reaction workup Quench & Work-Up reaction->workup decontaminate Decontaminate Glassware & Work Area workup->decontaminate waste Dispose of Waste (Segregated Containers) decontaminate->waste storage Store Chemical Securely waste->storage end End: Remove PPE & Wash Hands storage->end

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

First Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Take off all contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][11]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

Spill Response
  • Immediate Actions: Evacuate personnel from the spill area and ensure adequate ventilation.[3] Remove all sources of ignition.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or sewer systems.[3][11]

  • Cleanup: For small spills, absorb with an inert material (e.g., dry sand, vermiculite) and collect into a suitable, closed container for disposal.[11] Use spark-proof tools for cleanup.

  • Large Spills: For large spills, containment by bunding may be necessary.[11] Only personnel with appropriate training and PPE (including respiratory protection) should handle the cleanup.[10]

Spill_Response_Workflow spill Spill Discovered alert Alert Personnel & Evacuate Immediate Area spill->alert ignition Remove All Ignition Sources alert->ignition assess Assess Spill Size ignition->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE (Incl. Respirator if needed) small_spill->ppe contact_ehs Contact Emergency Response / EHS large_spill->contact_ehs contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste via Hazardous Waste Program decon->dispose report Report Incident dispose->report contact_ehs->report secure_area Secure Area & Prevent Entry contact_ehs->secure_area

Caption: Emergency response workflow for a this compound spill.

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

  • Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6] Cool closed containers exposed to fire with water spray.[6]

Sample Experimental Protocol: Grignard Reaction

This protocol outlines a generic procedure involving this compound as an electrophile. It emphasizes safety checkpoints.

Objective: To perform a Grignard reaction using this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • This compound

  • Substrate for Grignard reagent (e.g., an alkyl halide)

  • Round-bottom flasks, condenser, dropping funnel (all oven-dried)

  • Schlenk line or nitrogen/argon manifold

  • Magnetic stirrer and stir bar

Protocol:

  • System Preparation (Safety Checkpoint):

    • Assemble the glassware (3-neck flask, condenser, dropping funnel) and flame-dry under vacuum or oven-dry thoroughly.

    • Ensure the entire apparatus is set up within a chemical fume hood.

    • Prepare an ice bath for cooling the reaction if necessary.

    • Ensure a supply of inert gas (Nitrogen or Argon) is available.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the reaction flask under an inert atmosphere.

    • Add a small portion of the alkyl halide in anhydrous solvent to initiate the reaction.

    • Once initiated, add the remaining alkyl halide dropwise at a rate that maintains a gentle reflux.

  • Reaction with this compound (Safety Checkpoint):

    • Once the Grignard reagent has formed, cool the flask in an ice bath.

    • Dilute the this compound with an appropriate amount of anhydrous solvent in the dropping funnel.

    • CRITICAL: Add the this compound solution dropwise and slowly to the Grignard reagent. The reaction can be exothermic. Maintain the temperature below 20°C.

    • After the addition is complete, allow the reaction to stir at room temperature for the specified time.

  • Quenching and Work-up (Safety Checkpoint):

    • Cool the reaction mixture again in an ice bath.

    • CRITICAL: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride dropwise. This will neutralize any unreacted Grignard reagent. Never add water directly to a large amount of unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the solvent.

    • Combine the organic layers, dry with a suitable drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Disposal Considerations

  • Waste Disposal: Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.[11] This material should be treated as hazardous waste.

  • Method: Disposal can be done by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or contaminate water.[3]

  • Containers: Empty containers retain product residue and can be dangerous. They should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

References

Application Notes and Protocols for the Quantification of 2-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative analysis of 2-chloro-2-butene (B1582250). The primary recommended technique is Gas Chromatography (GC) coupled with various detectors, offering high sensitivity and selectivity for this volatile chlorinated hydrocarbon. These methods are crucial for quality control, stability testing, and impurity profiling in research and pharmaceutical development.

Introduction

This compound is a volatile organic compound that may be present as an intermediate, byproduct, or impurity in various chemical syntheses. Its accurate quantification is essential for ensuring the purity, safety, and efficacy of pharmaceutical products and for monitoring environmental samples. Gas chromatography is the premier analytical technique for the separation and quantification of this compound and its isomers due to their volatile nature.[1]

This guide details two primary GC-based methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and definitive identification based on mass-to-charge ratio, making it ideal for complex matrices and low-level detection.[1]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely available technique suitable for routine quantitative analysis with excellent sensitivity for hydrocarbons.

Analytical Methods Overview

A summary of recommended analytical methods and their expected performance characteristics is presented below. These values are based on methods for structurally similar volatile chlorinated hydrocarbons and represent typical performance.

ParameterGC-MS (SIM Mode)GC-FID
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerGas Chromatograph with a Flame Ionization Detector
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentDB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent
Carrier Gas HeliumHelium or Nitrogen
Sample Introduction Headspace, Purge and Trap, or Direct Liquid InjectionHeadspace or Direct Liquid Injection
Expected Limit of Detection (LOD) 0.001 - 0.1 µg/mL0.1 - 1 µg/mL
Expected Limit of Quantification (LOQ) 0.005 - 0.5 µg/mL0.5 - 5 µg/mL
Expected Linearity (r²) > 0.995> 0.995
Expected Accuracy (% Recovery) 90 - 110%85 - 115%
Expected Precision (% RSD) < 10%< 15%

Experimental Protocols

Protocol 1: Quantification of this compound by Headspace GC-MS

This method is highly suitable for the analysis of this compound in aqueous samples or solid matrices where the analyte can be partitioned into the headspace.

1. Sample Preparation:

  • Aqueous Samples: Place 5 mL of the aqueous sample into a 20 mL headspace vial. Add 1.5 g of sodium chloride to increase the partitioning of this compound into the headspace.

  • Solid Samples: Accurately weigh approximately 1 g of the homogenized solid sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) that will dissolve the sample but not interfere with the analysis.

  • Immediately seal the vials with PTFE-lined septa and aluminum crimp caps.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Headspace Autosampler: Agilent 7697A Headspace Sampler or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 minutes

    • Injection Volume: 1 mL

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Inlet Mode: Split (split ratio 20:1)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Hold: 2 minutes at 150 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (for this compound, C₄H₇Cl):

      • Quantifier ion: m/z 55 (most abundant fragment)

      • Qualifier ions: m/z 90 (molecular ion), m/z 92 (M+2 isotope peak)

3. Calibration:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of calibration standards by spiking known amounts of the stock solution into the same matrix as the samples (e.g., blank water or solid matrix).

  • Analyze the calibration standards using the same headspace GC-MS method.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of this compound.

Protocol 2: Quantification of this compound by Direct Injection GC-FID

This method is suitable for the analysis of this compound in organic solvents.

1. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration within the calibration range.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter before injection.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System with FID or equivalent.

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Inlet Mode: Split (split ratio 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 180 °C.

      • Hold: 5 minutes at 180 °C.

  • FID Parameters:

    • Detector Temperature: 300 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium) Flow: 25 mL/min

3. Calibration:

  • Prepare a stock solution of this compound in the same solvent used for sample preparation.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Analyze the calibration standards using the same GC-FID method.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

Data Presentation

Table 1: Quantitative Data Summary for GC-MS Method (Expected)

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)
This compound~ 5.80.0050.0150.015 - 1.0>0.998

Table 2: Quantitative Data Summary for GC-FID Method (Expected)

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)
This compound~ 4.20.10.30.3 - 50>0.997

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Vial Headspace Vial with NaCl/Solvent Sample->Vial Transfer & Seal HS_Sampler Headspace Autosampler (80°C Incubation) Vial->HS_Sampler Equilibration GC_Inlet GC Inlet (250°C) HS_Sampler->GC_Inlet Injection GC_Column GC Column (Temperature Program) GC_Inlet->GC_Column Separation MS_Detector Mass Spectrometer (SIM Mode) GC_Column->MS_Detector Detection Data_System Data System MS_Detector->Data_System Signal Acquisition Quantification Quantification (Calibration Curve) Data_System->Quantification Peak Integration

Caption: Workflow for the quantification of this compound by Headspace GC-MS.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample in Organic Solvent Dilution Dilution & Filtration Sample->Dilution Autosampler Autosampler Dilution->Autosampler GC_Inlet GC Inlet (250°C) Autosampler->GC_Inlet Direct Injection GC_Column GC Column (Temperature Program) GC_Inlet->GC_Column Separation FID_Detector Flame Ionization Detector GC_Column->FID_Detector Detection Data_System Data System FID_Detector->Data_System Signal Acquisition Quantification Quantification (Calibration Curve) Data_System->Quantification Peak Integration

Caption: Workflow for the quantification of this compound by Direct Injection GC-FID.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Chloro-2-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 2-chloro-2-butene (B1582250) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) and a key intermediate in various chemical syntheses. Accurate and reliable analytical methods are crucial for its identification and quantification in research and drug development settings.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

This protocol outlines the sample preparation, GC-MS parameters, and data analysis for the determination of this compound.

Experimental Protocols

A successful GC-MS analysis of this compound relies on proper sample preparation and optimized instrument parameters. As a volatile organic compound, specific handling procedures are necessary to prevent sample loss.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For a standard solution, a simple dilution is sufficient. For more complex matrices, an extraction step may be necessary.

Materials:

  • This compound standard

  • Volatile organic solvent (e.g., Dichloromethane, Hexane, Methanol)[1]

  • Glass autosampler vials (1.5 mL) with caps (B75204) and septa[1]

  • Micropipettes

  • Vortex mixer

  • Centrifuge (if particulates are present)[1]

Protocol for Standard Solution:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., 1000 µg/mL in methanol).

  • Working Standard Dilution: Dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL.[1] This concentration aims for a column loading of about 10 ng with a 1 µL injection in splitless mode.[1]

  • Vialing: Transfer the working standard solution to a 1.5 mL glass autosampler vial and cap it securely.

  • Particulate Removal: If the sample contains any solid particles, centrifuge the vial before placing it in the autosampler to prevent blockage of the syringe and contamination of the injector and column.[1]

For Complex Matrices (e.g., environmental or biological samples):

  • Liquid-Liquid Extraction (LLE): This technique is suitable for separating analytes based on their solubility in different immiscible solvents.[2]

  • Solid-Phase Extraction (SPE): SPE can be used to concentrate and purify the analyte from a complex matrix.[2]

  • Headspace Analysis: For volatile compounds like this compound in solid or liquid matrices, static or dynamic headspace analysis is a highly effective technique.[3]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may need to be optimized depending on the specific instrument and column used.

Parameter Value Notes
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5977E MSD or equivalent
GC Column Non-polar column such as DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)A non-polar column is recommended for separating compounds based on boiling point.[4]
Injector Temperature 250 °CA common starting point for many volatile compounds.[5]
Injection Mode Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)Splitless injection is suitable for achieving low detection limits.[1]
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Oven Temperature Program Initial temperature: 40 °C, hold for 2 minutesRamp: 10 °C/min to 200 °CHold: 2 minutes at 200 °CA temperature program is essential for separating compounds with a range of boiling points.[6][7]
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eVStandard for generating reproducible mass spectra.
Mass Scan Range 35 - 200 amuTo cover the molecular ion and expected fragments of this compound.
Solvent Delay 2 - 3 minutesTo prevent the solvent peak from damaging the MS detector.

Data Presentation

Quantitative data for this compound is summarized below.

Parameter Value Reference
Molecular Formula C₄H₇Cl[8]
Molecular Weight 90.55 g/mol [8][9]
CAS Registry Number 4461-41-0[8]
Kovats Retention Index (Standard non-polar column) 621.4[9]

Mass Spectral Data:

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (35Cl and 37Cl in an approximate 3:1 ratio).[10]

m/z (mass-to-charge ratio) Interpretation Relative Abundance
90/92Molecular Ion [M]⁺Low
55[C₄H₇]⁺ (Loss of Cl)High
39[C₃H₃]⁺Moderate

Note: Relative abundances can vary slightly between instruments.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution (this compound) Dilution Dilution with Volatile Solvent Standard->Dilution Vialing Transfer to Autosampler Vial Dilution->Vialing Injection Injection Vialing->Injection Autosampler Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Extraction TIC->MassSpectrum Identification Compound Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship of GC-MS Components

The following diagram illustrates the logical relationship between the key components of the GC-MS system.

GCMS_Components Injector Injector Vaporizes Sample GC_Column GC Column Separates Analytes Injector->GC_Column Carrier Gas Flow MS_Source Ion Source Creates Ions GC_Column->MS_Source Elution Mass_Analyzer Mass Analyzer Separates Ions by m/z MS_Source->Mass_Analyzer Detector Detector Counts Ions Mass_Analyzer->Detector Data_System Data System Processes Signal Detector->Data_System Signal

References

Application Note: Interpreting the ¹H NMR Spectrum of (Z)-2-chloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (Z)-2-chloro-2-butene. Due to the limited availability of experimental spectral data in public databases, this note utilizes a predicted ¹H NMR spectrum to detail the expected chemical shifts, multiplicities, and coupling constants. A comprehensive experimental protocol for the acquisition of the ¹H NMR spectrum of volatile organic compounds like (Z)-2-chloro-2-butene is also presented, alongside diagrams illustrating the molecular structure, key correlations, and experimental workflow.

Introduction

¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of hydrogen nuclei (protons), it provides valuable information about the chemical environment, connectivity, and stereochemistry of a molecule. (Z)-2-chloro-2-butene is a halogenated alkene with three distinct proton environments, making it an excellent example for illustrating the principles of ¹H NMR interpretation, including chemical shift, spin-spin coupling, and integration.

Predicted ¹H NMR Data

The ¹H NMR spectrum of (Z)-2-chloro-2-butene is predicted to exhibit three distinct signals. The predicted data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in Table 1. This data is generated from computational models and should be considered as an estimation for the purposes of this application note.

Table 1: Predicted ¹H NMR Spectral Data for (Z)-2-chloro-2-butene

SignalProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
ACH₃ (vinyl)2.1 - 2.3Doublet (d)~1.0 - 1.5 (⁴J)3H
BCH₃ (allyl)1.7 - 1.9Doublet (d)~7.0 (³J)3H
CCH (vinyl)5.6 - 5.8Quartet of doublets (qd)~7.0 (³J), ~1.0 - 1.5 (⁴J)1H

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of (Z)-2-chloro-2-butene is characterized by the following key features:

  • Signal A (CH₃, vinyl): This signal, predicted to appear as a doublet in the range of 2.1-2.3 ppm, corresponds to the methyl group attached to the same carbon as the chlorine atom. The downfield shift is attributed to the deshielding effect of the electronegative chlorine atom and the double bond. The multiplicity is a doublet due to a small long-range coupling (⁴J) with the vinylic proton (H_C).

  • Signal B (CH₃, allyl): This signal, predicted as a doublet around 1.7-1.9 ppm, is assigned to the allylic methyl group. This upfield position relative to Signal A is expected as it is further from the deshielding chlorine atom. The doublet multiplicity arises from the coupling (³J) to the adjacent vinylic proton (H_C).

  • Signal C (CH, vinyl): The vinylic proton is predicted to be the most downfield signal, appearing as a quartet of doublets in the 5.6-5.8 ppm region. The significant downfield shift is due to its direct attachment to the sp² hybridized carbon of the double bond. Its multiplicity is a quartet due to coupling with the three protons of the allylic methyl group (H_B), and each of these lines is further split into a doublet by the long-range coupling with the protons of the vinyl methyl group (H_A).

The integration of the signals is expected to be in a 3:3:1 ratio, corresponding to the number of protons in each unique environment.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of a volatile organic compound such as (Z)-2-chloro-2-butene.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Pipettes and syringes

Reagents:

  • (Z)-2-chloro-2-butene

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (Z)-2-chloro-2-butene into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 0.03% TMS).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Carefully transfer the solution into a 5 mm NMR tube using a pipette. Avoid introducing any solid particles.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.

  • Data Acquisition:

    • Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment include:

      • Pulse angle (flip angle): 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be adjusted to improve signal-to-noise)

    • Initiate the data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Visualizations

The following diagrams illustrate the structure, key NMR interactions, and the experimental workflow.

Caption: Molecular structure and key J-coupling interactions.

G Experimental Workflow for ¹H NMR Spectroscopy cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_correct Phase Correction ft->phase_correct calibrate Calibrate to TMS phase_correct->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Spectrum integrate->analyze

Caption: ¹H NMR experimental workflow.

Application Notes and Protocols for the Infrared Spectral Analysis of 2-Chloro-2-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and obtaining the characteristic infrared (IR) spectrum of 2-chloro-2-butene (B1582250). It includes a summary of the key spectral peaks, a comprehensive experimental protocol for sample analysis, and a workflow diagram for the experimental process. This compound, existing as (E) and (Z) stereoisomers, presents a unique spectral fingerprint that is crucial for its identification and characterization in various chemical and pharmaceutical applications.

Data Presentation: Characteristic IR Absorption Peaks

The infrared spectrum of this compound is characterized by several key absorption bands corresponding to the vibrational modes of its functional groups. The precise wavenumbers can vary slightly between the (E) and (Z) isomers due to differences in their molecular symmetry and electronic environments. Below is a summary of the expected characteristic peaks based on spectral data and known correlations.

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityIsomer Specificity
2950 - 3050=C-H stretchMediumGeneral for alkenes
2850 - 2970C-H (alkyl) stretchMedium to StrongGeneral for alkanes
1670 - 1680C=C stretchMedium to WeakPosition can differ slightly between (E) and (Z) isomers
1440 - 1460C-H (alkyl) bendMediumGeneral for alkanes
1370 - 1390C-H (alkyl) bendMediumGeneral for alkanes
~850=C-H bend (out-of-plane)Medium to StrongPosition is sensitive to the substitution pattern of the alkene
600 - 800C-Cl stretchStrongThis region is often complex and can be influenced by the overall molecular structure

Experimental Protocol: Acquisition of the IR Spectrum of this compound

This protocol outlines the procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample of this compound.

I. Objective: To acquire the infrared spectrum of this compound using an FTIR spectrometer to identify its characteristic absorption peaks.

II. Materials and Equipment:

  • FTIR Spectrometer (e.g., equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector)

  • Liquid sample of this compound (either (E), (Z), or a mixture)

  • Demountable liquid cell with infrared-transparent windows (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory

  • Pasteur pipette or syringe

  • Volatile solvent for cleaning (e.g., HPLC-grade isopropanol (B130326) or acetone)

  • Lens tissue

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves

III. Procedure:

A. Instrument Preparation:

  • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

  • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, if available.

  • Perform a background scan to obtain a reference spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

B. Sample Preparation (Neat Liquid using a Demountable Cell):

  • Carefully clean the surfaces of the infrared-transparent windows (e.g., NaCl plates) with a suitable volatile solvent and lens tissue. Avoid touching the polished surfaces with bare hands.

  • Using a clean Pasteur pipette or syringe, place one to two drops of the this compound sample onto the center of one of the windows.

  • Carefully place the second window on top of the first, spreading the liquid into a thin, uniform film.

  • Assemble the demountable cell, ensuring the windows are securely held in the holder.

  • Wipe away any excess liquid from the edges of the windows.

C. Sample Preparation (using an ATR accessory):

  • Ensure the ATR crystal is clean and free of any residues from previous measurements. Clean with a soft cloth or swab dampened with a volatile solvent if necessary.

  • Place a single drop of the this compound sample directly onto the center of the ATR crystal.

  • If the ATR accessory has a pressure arm, bring it into contact with the sample to ensure good contact with the crystal.

D. Spectral Acquisition:

  • Place the prepared sample (demountable cell or ATR) into the sample holder of the FTIR spectrometer.

  • Close the sample compartment lid.

  • Set the data acquisition parameters. Typical settings for a routine scan are:

    • Scan Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

  • Initiate the sample scan.

E. Data Processing and Analysis:

  • After the scan is complete, the software will automatically perform a Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

  • Label the significant peaks with their corresponding wavenumbers (in cm⁻¹).

  • Compare the obtained spectrum with a reference spectrum of this compound if available, or analyze the characteristic group frequencies to confirm the identity and purity of the sample.

F. Post-Measurement Cleanup:

  • Remove the sample from the spectrometer.

  • If using a demountable cell, carefully disassemble it and clean the windows thoroughly with a volatile solvent. Store the windows in a desiccator to prevent damage from moisture.

  • If using an ATR, clean the crystal surface thoroughly with a solvent-dampened soft cloth.

Mandatory Visualization

IR_Spectrum_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start instrument_prep Instrument Preparation (Background Scan) start->instrument_prep sample_prep Sample Preparation (Neat Liquid/ATR) instrument_prep->sample_prep acquisition Spectral Acquisition sample_prep->acquisition processing Data Processing (Fourier Transform) acquisition->processing analysis Spectral Analysis (Peak Identification) processing->analysis end_node End analysis->end_node

Caption: Experimental workflow for obtaining and analyzing the IR spectrum of this compound.

Experimental Protocol for the Elimination Reaction of 2-Chloro-2-Butene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the elimination reaction of 2-chloro-2-butene (B1582250). This reaction is a fundamental transformation in organic synthesis, primarily yielding valuable products such as 1,3-butadiene (B125203) and 2-butyne (B1218202), which serve as key building blocks for more complex molecules. The protocol outlines two distinct methodologies utilizing common strong bases: alcoholic potassium hydroxide (B78521) (KOH) and sodium amide (NaNH₂). While specific quantitative data for the reaction of this compound is not extensively available in the cited literature, this protocol provides robust starting points for investigation based on well-established principles of elimination reactions for analogous vinyl halides. The product distribution is highly dependent on the reaction conditions, particularly the choice of base and temperature.

Introduction

The dehydrohalogenation of vinyl halides, such as this compound, is a classic method for the formation of alkynes and conjugated dienes. The reaction proceeds via an elimination mechanism, typically E2, where a strong base abstracts a proton and the leaving group is expelled simultaneously. The regioselectivity of this reaction is of particular interest, as the choice of base and reaction conditions can influence the formation of either the conjugated diene (1,3-butadiene) or the alkyne (2-butyne). Strong, non-bulky bases are generally employed to facilitate this transformation. This protocol details procedures using alcoholic potassium hydroxide, a common reagent for elimination reactions, and sodium amide, a significantly stronger base often used for the synthesis of alkynes from vinyl halides.

Data Presentation

Due to a lack of specific experimental reports detailing product yields for the elimination of this compound under varying conditions in the searched literature, a generalized table of expected products based on established chemical principles is provided below. Researchers should consider this as a predictive guide and should perform their own product quantification.

Base/Solvent SystemExpected Major ProductExpected Minor Product(s)Plausible Reaction Temperature
Potassium Hydroxide / Ethanol (B145695)1,3-Butadiene2-Butyne, ButenesReflux (~78 °C)
Sodium Amide / Liquid Ammonia (B1221849)2-Butyne1,3-Butadiene-33 °C (Boiling point of NH₃)

Experimental Protocols

Protocol 1: Elimination using Alcoholic Potassium Hydroxide

This protocol is expected to favor the formation of 1,3-butadiene.

Materials:

  • This compound (cis/trans mixture)

  • Potassium hydroxide (KOH) pellets

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Apparatus for distillation

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Preparation of Alcoholic KOH: In a round-bottom flask, dissolve a stoichiometric excess (e.g., 2-3 equivalents) of potassium hydroxide pellets in absolute ethanol with gentle warming and stirring to create a concentrated solution.

  • Reaction Setup: Equip the flask with a reflux condenser.

  • Addition of Substrate: To the alcoholic KOH solution, add 1 equivalent of this compound dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Product Isolation and Analysis:

    • Carefully remove the solvent by distillation. Due to the volatility of the expected products, a fractional distillation is recommended.

    • Analyze the resulting product mixture using GC-MS to identify and quantify the relative amounts of 1,3-butadiene, 2-butyne, and any unreacted starting material or other byproducts.

Protocol 2: Elimination using Sodium Amide in Liquid Ammonia

This protocol is expected to favor the formation of 2-butyne.[1]

Materials:

  • This compound (cis/trans mixture)

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Dry ice/acetone condenser

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (e.g., nitrogen or argon)

  • Ammonium (B1175870) chloride (for quenching)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel under an inert atmosphere.

  • Condensation of Ammonia: Cool the flask to -78 °C (dry ice/acetone bath) and condense ammonia gas into the flask.

  • Addition of Base: Carefully add a stoichiometric excess (e.g., 1.5-2 equivalents) of sodium amide to the liquid ammonia with stirring.

  • Addition of Substrate: Add a solution of 1 equivalent of this compound in a minimal amount of dry diethyl ether dropwise to the sodium amide suspension in liquid ammonia.

  • Reaction: Allow the reaction to stir at -33 °C (the boiling point of liquid ammonia) for 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride until the fizzing ceases.

  • Workup:

    • Allow the ammonia to evaporate under a stream of inert gas.

    • To the remaining residue, add cold water and extract with diethyl ether (3 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Product Isolation and Analysis:

    • Carefully remove the solvent by distillation.

    • Analyze the product mixture by GC-MS to determine the ratio of 2-butyne to 1,3-butadiene and other potential products.

Mandatory Visualization

Elimination_Workflow Experimental Workflow for Elimination of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis start Start reagents Prepare Base Solution (Alcoholic KOH or NaNH2 in liq. NH3) start->reagents add_substrate Add this compound reagents->add_substrate react Heat to Reflux (KOH) or Stir at -33°C (NaNH2) add_substrate->react quench Quench Reaction (if using NaNH2) react->quench for NaNH2 protocol extract Aqueous Workup & Solvent Extraction react->extract quench->extract dry Dry Organic Layer extract->dry isolate Solvent Removal & Product Isolation dry->isolate analysis Product Characterization (GC-MS) isolate->analysis end End analysis->end

Caption: Experimental workflow for the elimination of this compound.

Signaling_Pathways Potential Reaction Pathways for this compound Elimination cluster_koh With Alcoholic KOH cluster_nanh2 With NaNH2 in Liquid NH3 start This compound path_diene E2 Elimination (H+ abstraction from C1) start->path_diene path_alkyne E2 Elimination (H+ abstraction from C3) start->path_alkyne product_diene 1,3-Butadiene (Major Product) path_diene->product_diene product_alkyne 2-Butyne (Major Product) path_alkyne->product_alkyne

Caption: Potential reaction pathways for the elimination of this compound.

References

Application Notes and Protocols for the Purification of 2-Chloro-2-Butene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-butene (B1582250) exists as two geometric isomers, (E)-2-chloro-2-butene and (Z)-2-chloro-2-butene. These isomers often coexist in reaction mixtures and, due to their similar chemical structures, possess nearly identical physical properties, making their separation a significant challenge. High-purity isomers are often required for stereospecific synthesis and in the development of pharmaceutical compounds where isomeric purity is critical. This document provides detailed application notes and protocols for the effective purification of this compound isomers using fractional distillation and preparative gas chromatography.

Physicochemical Properties and Safety Information

A thorough understanding of the physical properties of the isomers is crucial for selecting and optimizing a purification strategy. The close boiling points of the (E) and (Z) isomers necessitate high-efficiency separation techniques.

Table 1: Physicochemical Properties of this compound Isomers

Property(E)-2-Chloro-2-butene(Z)-2-Chloro-2-butene
Molecular Formula C₄H₇ClC₄H₇Cl
Molecular Weight 90.55 g/mol 90.55 g/mol
Boiling Point ~70-72 °C~66-68 °C
Density ~0.91 g/cm³~0.92 g/cm³
Refractive Index ~1.422~1.419

Safety Precautions: this compound isomers are flammable liquids and should be handled in a well-ventilated fume hood.[1][2][3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[1][2][3][4] All ignition sources should be eliminated from the work area.[1][2][3][4]

Purification Techniques

The primary methods for separating this compound isomers are fractional distillation and preparative gas chromatography. The choice of technique will depend on the required purity, the scale of the separation, and the available equipment.

High-Efficiency Fractional Distillation

Fractional distillation is a suitable technique for the separation of liquids with close boiling points.[5][6][7] The efficiency of the separation is dependent on the number of theoretical plates in the distillation column. For isomers with a small boiling point difference, a column with a high number of theoretical plates is essential.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • High-efficiency fractionating column (e.g., Vigreux or spinning band column)[1][4][8]

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Place the mixture of this compound isomers into the round-bottom flask along with a magnetic stir bar.

  • Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.

  • Begin heating the mixture slowly and evenly.

  • Establish a stable reflux in the column before beginning collection. A high reflux ratio (the ratio of condensate returned to the column to the condensate collected) is crucial for good separation.

  • Slowly collect the distillate, monitoring the temperature at the distillation head. The lower-boiling (Z)-isomer will distill first.

  • Collect fractions in separate, pre-weighed receiving flasks.

  • Analyze the purity of each fraction using analytical gas chromatography (GC).

Table 2: Estimated Purity and Recovery for Fractional Distillation

TechniqueColumn TypeEstimated Purity of (Z)-IsomerEstimated Recovery of (Z)-Isomer
Fractional DistillationVigreux (50 cm)90-95%70-80%
Fractional DistillationSpinning Band>98%60-75%

Note: These are estimated values based on the separation of similar close-boiling isomers and will vary depending on the exact experimental conditions.

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Assemble Distillation Apparatus B Charge Flask with Isomer Mixture A->B C Insulate Column B->C D Heat Mixture & Establish Reflux C->D E Slowly Collect Distillate D->E F Monitor Temperature E->F G Collect Fractions F->G H Analyze Fractions by GC G->H I Combine Pure Fractions H->I Preparative_GC_Workflow cluster_method_dev Method Development cluster_prep_run Preparative Run cluster_analysis Analysis A Optimize Separation on Analytical GC B Determine Retention Times A->B C Install Preparative Column B->C D Set Optimized Conditions C->D E Inject Isomer Mixture D->E F Collect Fractions based on Retention Time E->F G Repeat Injections as Needed F->G H Analyze Purity of Collected Fractions by Analytical GC G->H I Combine Pure Fractions H->I

References

Application Notes and Protocols for the Disposal of 2-Chloro-2-Butene Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide a comprehensive overview of the safe handling, storage, and disposal of waste containing 2-chloro-2-butene (B1582250). Adherence to these protocols is crucial to ensure personnel safety and compliance with environmental regulations.

Introduction

This compound is a flammable, volatile, and irritating chlorinated alkene. Improper disposal of waste containing this compound can pose significant health, safety, and environmental risks. These application notes outline the necessary procedures for the safe management of this compound waste from the point of generation to its final disposal by a licensed hazardous waste management company.

Hazard Identification and Chemical Properties

Understanding the properties of this compound is fundamental to its safe management. It is classified as a highly flammable liquid and vapor, and it can cause skin and serious eye irritation.[1][2][3] All personnel handling this chemical should be thoroughly familiar with its Safety Data Sheet (SDS).

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₇Cl[4]
Molecular Weight90.55 g/mol [4]
Boiling Point63-70.6 °C[5]
Flash Point-19 °C[6]
Density0.911 g/cm³[6]
AppearanceColorless liquid[5]
HazardsHighly flammable, Skin irritant, Eye irritant[1][2][3]

Personal Protective Equipment (PPE)

When handling this compound waste, the following minimum PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[7]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, impervious clothing may be necessary.[7]

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7]

Waste Segregation and Collection Protocol

Proper segregation of hazardous waste is a critical step in ensuring safe and compliant disposal.

4.1 Experimental Protocol: Waste Collection

  • Waste Container Selection: Use a designated, chemically compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with or be degraded by this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

  • Segregation: It is imperative to collect this compound waste separately from other waste streams.

    • DO NOT mix with non-halogenated organic waste.

    • DO NOT mix with aqueous waste.

    • DO NOT mix with incompatible chemicals, such as strong oxidizing agents or bases, which could lead to violent reactions.

  • Collection Procedure:

    • Perform all waste transfers within a chemical fume hood.

    • Carefully pour the this compound waste into the designated container, avoiding splashes.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Container Closure: Securely cap the waste container immediately after adding waste.

  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin within the laboratory, away from sources of ignition.[7]

Decontamination Protocol

All laboratory equipment that has come into contact with this compound must be decontaminated before reuse or disposal.

5.1 Experimental Protocol: Equipment Decontamination

  • Initial Rinse (in a fume hood):

    • Rinse the equipment with a small amount of a compatible solvent in which this compound is soluble (e.g., ethanol (B145695) or acetone).

    • Collect this initial rinse solvent as hazardous waste in the designated this compound waste container.

  • Washing:

    • Wash the equipment thoroughly with a laboratory detergent and warm water.

    • Use brushes to scrub all surfaces that were in contact with the chemical.

  • Final Rinse:

    • Rinse the equipment multiple times with deionized water.

  • Drying:

    • Allow the equipment to air dry completely in a well-ventilated area or in a drying oven.

  • Verification (Optional): For critical applications, a final rinse with a clean solvent can be collected and analyzed (e.g., by GC) to ensure no residual this compound remains.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary.

  • Evacuate: Alert all personnel in the immediate area and evacuate the laboratory.

  • Isolate: If it is safe to do so, close the fume hood sash and shut down any potential ignition sources.

  • Report: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup: Spill cleanup should only be performed by trained personnel equipped with the appropriate PPE. Use a spill kit containing absorbent materials that are compatible with flammable liquids.

Disposal Pathway

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the safe and compliant temporary storage and handoff of the waste.

Disposal_Workflow Figure 1. Disposal Workflow for this compound Waste A Waste Generation (in fume hood) B Segregation into Halogenated Waste Container A->B Collect C Proper Labeling (Hazardous Waste, Chemical Name) B->C Label D Secure Temporary Storage (Secondary Containment, Ventilated) C->D Store E Scheduled Waste Pickup by EHS D->E Request F Transportation by Licensed Hazardous Waste Hauler E->F Transfer G Final Disposal (e.g., Incineration) F->G Process

Caption: Disposal Workflow for this compound Waste.

7.1 Chemical Treatment Considerations (For Informational Purposes Only)

While chemical neutralization of hazardous waste can be a viable disposal strategy, it is not recommended for this compound in a standard laboratory setting without validated and peer-reviewed protocols. The reactivity of vinylic chlorides like this compound is complex, and attempted neutralization without a thorough understanding of the reaction kinetics and potential byproducts can be dangerous.

Theoretically, this compound could be rendered less hazardous through:

  • Nucleophilic Substitution: Reaction with a nucleophile to replace the chlorine atom. However, vinylic halides are generally unreactive towards simple SN2 reactions.[5]

  • Elimination (Dehydrohalogenation): Reaction with a strong base to eliminate HCl and form an alkyne. This can be a hazardous reaction that may require specific conditions to control.

  • Reduction: Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) in the presence of a catalyst could saturate the double bond, but the reactivity of the vinylic chloride under these conditions would need to be carefully evaluated.[6][8][9]

WARNING: Attempting these reactions without a validated protocol could result in uncontrolled exothermic reactions, the production of toxic fumes, or the formation of other hazardous byproducts. The safest and most compliant method of disposal is to entrust the waste to a professional hazardous waste management service.

Regulatory Compliance

The disposal of this compound waste is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to ensure that all waste is managed and disposed of in accordance with these regulations.

Summary

The safe disposal of this compound waste hinges on a clear understanding of its hazards, strict adherence to handling protocols, and proper segregation. The ultimate disposal should always be conducted through a licensed and reputable hazardous waste management company. By following these guidelines, researchers can minimize risks and ensure a safe and compliant laboratory environment.

References

Application Notes and Protocols: The Versatile Role of 2-Chloro-2-butene in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-chloro-2-butene (B1582250) as a versatile four-carbon building block in the synthesis of complex organic molecules. Its unique combination of a reactive vinyl chloride moiety and a double bond allows for a variety of transformations, making it a valuable precursor in the construction of isoprenoid-like structures and other intricate molecular architectures relevant to pharmaceutical and materials science research.

Introduction to the Reactivity of this compound

This compound, existing as a mixture of (E) and (Z) isomers, is a bifunctional molecule that can participate in a range of chemical reactions. The vinylic chlorine atom can be displaced through various nucleophilic substitution reactions, including palladium-catalyzed cross-coupling reactions, while the double bond is amenable to electrophilic additions and other transformations. This dual reactivity is central to its application in synthetic organic chemistry.

Key Synthetic Applications and Experimental Protocols

While direct, widespread use in the total synthesis of complex natural products is not extensively documented in readily available literature, the reactivity profile of this compound suggests its potential in several key synthetic strategies. The following sections outline potential applications and provide detailed hypothetical protocols based on established organic chemistry principles.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can serve as a vinyl halide partner in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the introduction of the 2-butenyl moiety into a wide array of organic scaffolds.

Logical Workflow for Palladium-Catalyzed Cross-Coupling:

G start Reactants: This compound Aryl/Vinyl Boronic Acid (Suzuki) Organostannane (Stille) Alkene (Heck) reaction Reaction Mixture start->reaction catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) catalyst->reaction base Base (e.g., K2CO3, Et3N) base->reaction solvent Solvent (e.g., Toluene (B28343), DMF) solvent->reaction heating Heating (if required) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product Coupled Product purification->product

Caption: Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

Experimental Protocol: Suzuki Coupling of (E/Z)-2-Chloro-2-butene with Phenylboronic Acid

Objective: To synthesize (E/Z)-2-phenyl-2-butene.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
(E/Z)-2-Chloro-2-butene90.550.45 g5.0
Phenylboronic Acid121.930.73 g6.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.29 g0.25
Potassium Carbonate138.211.38 g10.0
Toluene-20 mL-
Ethanol (B145695)-5 mL-
Water-5 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (E/Z)-2-chloro-2-butene (0.45 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

  • Add toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane) to afford (E/Z)-2-phenyl-2-butene.

Expected Yield: 60-70%

Formation and Reaction of 2-Butenyl Grignard Reagent

This compound can be used to prepare the corresponding Grignard reagent, 2-butenylmagnesium chloride. This organometallic reagent is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and epoxides, to form new carbon-carbon bonds. This provides a route to more complex alcohols and other functionalized molecules.

Experimental Workflow for Grignard Reaction:

G start Reactants: This compound Magnesium Turnings grignard_formation Grignard Reagent Formation start->grignard_formation solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) solvent->grignard_formation reaction Nucleophilic Addition grignard_formation->reaction electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->reaction workup Acidic Workup (e.g., aq. NH4Cl) reaction->workup extraction Extraction workup->extraction purification Purification extraction->purification product Alcohol Product purification->product

Caption: Workflow for the Formation and Reaction of a Grignard Reagent.

Experimental Protocol: Synthesis of 3,4-Dimethyl-3-hexen-2-ol

Objective: To synthesize 3,4-dimethyl-3-hexen-2-ol via the reaction of 2-butenylmagnesium chloride with acetaldehyde (B116499).

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Magnesium Turnings24.310.15 g6.2
(E/Z)-2-Chloro-2-butene90.550.45 g5.0
Anhydrous Tetrahydrofuran (THF)-20 mL-
Acetaldehyde44.050.22 g5.0
Saturated aq. NH4Cl-20 mL-

Procedure:

  • Activate magnesium turnings (0.15 g, 6.2 mmol) in a flame-dried flask under an inert atmosphere.

  • Add anhydrous THF (5 mL) to the magnesium.

  • Slowly add a solution of (E/Z)-2-chloro-2-butene (0.45 g, 5.0 mmol) in anhydrous THF (10 mL) to the magnesium suspension. The reaction is initiated by gentle heating or the addition of a small crystal of iodine.

  • Once the Grignard reagent formation is complete (disappearance of magnesium), cool the solution to 0 °C.

  • Slowly add a solution of acetaldehyde (0.22 g, 5.0 mmol) in anhydrous THF (5 mL) to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 3,4-dimethyl-3-hexen-2-ol.

Expected Yield: 50-60%

Potential Applications in Isoprenoid and Terpenoid Synthesis

The 2-butenyl unit is a fundamental component of many isoprenoid and terpenoid natural products. While direct applications of this compound in this area are not prominently reported, its use as a surrogate for isoprene (B109036) or other C4 building blocks in synthetic strategies is conceivable. For instance, the coupling of a 2-butenyl Grignard reagent with a suitable electrophile could be a key step in the construction of a larger isoprenoid backbone.

Signaling Pathways and Drug Development

The ultimate biological activity of complex molecules synthesized using this compound will depend on the final structure of the molecule. There are no known signaling pathways directly modulated by this compound itself. However, as a building block for isoprenoid-containing molecules, it could contribute to the synthesis of compounds that interact with a variety of biological targets. For example, many isoprenoids are known to modulate pathways involved in inflammation, cancer, and infectious diseases. The development of novel analogues of natural products using this compound could lead to the discovery of new drug candidates with unique pharmacological profiles.

Logical Relationship of Synthesis to Biological Activity:

G start This compound (Building Block) synthesis Multi-step Synthesis start->synthesis complex_molecule Complex Molecule (e.g., Isoprenoid Analogue) synthesis->complex_molecule biological_target Biological Target (e.g., Enzyme, Receptor) complex_molecule->biological_target signaling_pathway Modulation of Signaling Pathway biological_target->signaling_pathway cellular_response Cellular Response signaling_pathway->cellular_response therapeutic_effect Potential Therapeutic Effect cellular_response->therapeutic_effect

Caption: From Building Block to Potential Therapeutic Effect.

Conclusion

This compound is a valuable and versatile C4 building block with significant potential in the synthesis of complex organic molecules. Its ability to participate in both cross-coupling reactions and Grignard reagent formation provides synthetic chemists with powerful tools for carbon-carbon bond formation. While its direct application in the total synthesis of complex natural products requires further exploration, the protocols and concepts outlined in these application notes provide a solid foundation for its use in the development of novel compounds for pharmaceutical and materials science research. Further investigation into its utility is warranted to fully exploit its synthetic potential.

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 2-chloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-chloro-2-butene (B1582250). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most commonly cited method for the synthesis of this compound is the catalytic dehydrochlorination of 2,3-dichlorobutane (B1630595). Other potential, though less detailed in the literature, starting materials include 2-butanone.

Q2: What is the main challenge in synthesizing this compound?

A2: A significant challenge is controlling the regioselectivity of the reaction. The dehydrochlorination of 2,3-dichlorobutane often results in a mixture of isomers, primarily this compound and 2-chloro-1-butene, which can be difficult to separate.[1]

Q3: How can I improve the selectivity of the reaction towards this compound?

A3: Catalyst selection and modification are crucial. Partial deactivation of the catalyst, for example, alumina (B75360) gel, has been shown to increase the selectivity of the reaction and, consequently, the yield of the desired 2-chlorobutenes.[1]

Q4: What are the recommended purification methods for this compound?

A4: The crude product mixture, which may contain isomeric byproducts and unreacted starting materials, can be purified using fractional distillation or preparative chromatography. Gas chromatography (GC) is a suitable technique for assessing the purity of the final product and for the quantitative analysis of the isomeric mixture.[2][3]

Q5: What are the typical work-up procedures for this synthesis?

A5: A general work-up procedure after the reaction involves neutralizing any remaining acid by washing the organic layer with a 5% sodium bicarbonate solution. This is followed by washing with a saturated sodium chloride solution to aid in the separation of the aqueous and organic layers. The organic layer is then dried over an anhydrous salt like calcium chloride or sodium sulfate (B86663) before purification.[4][5][6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst is too active, leading to side reactions or coking.[1][8] - Loss of volatile product during work-up.- Increase reaction time or temperature within the optimal range. - Optimize the reaction temperature based on the chosen catalyst. - Partially deactivate the catalyst before the reaction. This can be achieved through controlled heating or a pre-reaction with the starting material.[1] - Ensure all work-up steps are performed in a well-ventilated fume hood with appropriate cooling to minimize evaporation.
Formation of Isomeric Byproducts (e.g., 2-chloro-1-butene) - Lack of regioselectivity in the dehydrochlorination reaction.[1] - The catalyst and reaction conditions favor the formation of the kinetic or thermodynamic product, which may not be the desired isomer.- Experiment with different catalysts (e.g., alumina, alumina gel, chromia on alumina) to find the one that provides the best selectivity for this compound.[1] - Adjust the reaction temperature, as this can influence the isomer ratio.[2] - Employ efficient purification techniques like fractional distillation to separate the isomers.
Incomplete Separation of Organic and Aqueous Layers - Formation of an emulsion. - Similar densities of the two layers.- Add a saturated aqueous NaCl solution to increase the polarity of the aqueous layer, which can help break the emulsion and improve separation.[4] - Allow the mixture to stand for a longer period in the separatory funnel.
Product Contamination - Incomplete removal of acidic byproducts. - Presence of water in the final product. - Contamination from starting materials.- Ensure thorough washing with a sodium bicarbonate solution to neutralize all acidic components. - Use an adequate amount of a suitable drying agent (e.g., anhydrous CaCl₂, Na₂SO₄) and ensure sufficient contact time. - Optimize the purification step (e.g., distillation) to effectively separate the product from the starting materials.

Data Presentation

Table 1: Effect of Catalyst and Temperature on the Dehydrochlorination of 2,3-Dichlorobutane [1]

CatalystReactor Temperature (°C)2,3-Dichlorobutane Conversion (%)Yield of 2-chloro-1-butene (%)Yield of this compound (%)Total Yield of Chlorobutenes (%)
Alumina Gel H-51 (initial run)200 (exotherm to 216)97--47
Alumina Gel H-51 (deactivated)20065--36
Cr₂O₃/Al₂O₃250-26589-96 (of total chlorobutenes)-

Note: The yield of individual isomers was not always specified in the source material.

Experimental Protocols

Synthesis of this compound via Dehydrochlorination of 2,3-Dichlorobutane

This protocol is based on the catalytic dehydrochlorination process described in the literature.[1]

Materials:

  • 2,3-Dichlorobutane

  • Catalyst (e.g., alumina gel, chromia on alumina)

  • Nitrogen gas for flushing

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution

  • Anhydrous Calcium Chloride (or Sodium Sulfate)

  • Organic solvent for extraction (e.g., diethyl ether)

Equipment:

  • Reactor tube

  • Furnace with temperature control

  • Gas flow controller

  • Condenser

  • Collection flask

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: Pack the reactor tube with the chosen catalyst. If using a fresh catalyst like alumina gel, it may be beneficial to perform a partial deactivation by conducting an initial run or through a controlled heat treatment.

  • Reaction Setup: Place the packed reactor tube in a furnace and heat to the desired reaction temperature (e.g., 200-265°C).

  • Reaction: Pass gaseous 2,3-dichlorobutane over the heated catalyst. The flow rate should be carefully controlled to ensure optimal contact time.

  • Product Collection: The reaction off-gas, containing the chlorobutene isomers, is passed through a condenser and collected in a cooled flask.

  • Work-up:

    • Transfer the collected liquid to a separatory funnel.

    • Wash the organic product with two portions of 5% sodium bicarbonate solution to neutralize any HCl. Vent the separatory funnel frequently to release any evolved CO₂ gas.[4]

    • Wash the organic layer with a portion of saturated NaCl solution to aid in layer separation.[4]

    • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Purification: Purify the dried product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (approximately 68-72°C).

  • Analysis: Analyze the final product using Gas Chromatography (GC) or GC-MS to determine its purity and the isomeric ratio.[2]

Visualizations

experimental_workflow start Start catalyst_prep Catalyst Preparation (Packing and Deactivation) start->catalyst_prep reaction_setup Reaction Setup (Heating Reactor to 125-400°C) catalyst_prep->reaction_setup reaction Dehydrochlorination Reaction (Flowing 2,3-Dichlorobutane over Catalyst) reaction_setup->reaction collection Product Collection (Condensation) reaction->collection workup Work-up (Neutralization and Washing) collection->workup drying Drying (Anhydrous CaCl2) workup->drying purification Purification (Fractional Distillation) drying->purification analysis Analysis (GC/GC-MS) purification->analysis end End analysis->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide low_yield Low Yield check_temp Is Temperature Optimal? low_yield->check_temp check_catalyst Is Catalyst Activity Appropriate? check_temp->check_catalyst Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_workup Is Product Lost During Work-up? check_catalyst->check_workup Yes deactivate_catalyst Deactivate Catalyst check_catalyst->deactivate_catalyst No improve_workup Improve Work-up Procedure (e.g., cooling during extraction) check_workup->improve_workup Yes success Yield Improved check_workup->success No adjust_temp->success deactivate_catalyst->success improve_workup->success

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

common side products in the formation of 2-chloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-2-butene (B1582250). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of Multiple Isomers

Question: My reaction is yielding a mixture of products, including what I suspect are positional and stereoisomers of this compound, resulting in a low yield of the desired product. How can I improve the selectivity?

Answer: The formation of isomers is a common challenge in the synthesis of this compound. The primary side products are often the positional isomer, 2-chloro-1-butene, and the geometric isomer, (E)-2-chloro-2-butene, if the desired product is the (Z)-isomer, or vice-versa.[1]

Troubleshooting Steps:

  • Control Reaction Temperature: Temperature can influence the isomer ratio. For instance, thermal isomerization of (Z)-2-chloro-2-butene to the more stable (E)-isomer can occur at temperatures above 80°C.[1] Maintaining a lower reaction temperature may help preserve the desired stereochemistry, depending on the kinetic versus thermodynamic control of your specific reaction.

  • Choice of Starting Material and Reaction Pathway:

    • Dehydrohalogenation of 2,3-dichlorobutane (B1630595): This method can produce a mixture of 2-chloro-1-butene and this compound.[1] The stereochemistry of the starting 2,3-dichlorobutane is crucial for the stereoselectivity of the this compound product due to the anti-periplanar requirement of the E2 elimination mechanism.[1]

    • Reaction of 2-buten-2-ol with HCl (SN1 Reaction): This pathway proceeds through a carbocation intermediate. While this can be an effective method for producing tertiary alkyl halides, the carbocation is planar and can be attacked from either face, potentially leading to a mixture of stereoisomers. Furthermore, elimination (E1) is a competing reaction.

  • Catalyst Selection: In dehydrochlorination reactions, the catalyst can influence the product distribution. Alumina (B75360), alumina gel, or chromia on alumina are used at high temperatures and can affect the isomeric composition.[1]

  • Purification: Careful fractional distillation is often necessary to separate the desired isomer from other side products. The boiling points of the isomers are typically close, requiring an efficient distillation column.

Issue 2: Significant Formation of Alkene Byproducts (Butadienes)

Question: My spectral analysis (GC-MS) indicates the presence of significant amounts of butadienes in my product mixture. What is causing this and how can I minimize it?

Answer: The formation of butadienes is likely due to an elimination reaction (E1 or E2) competing with the desired substitution reaction (SN1). This is a common side reaction, especially when using protic acids and heat.

Troubleshooting Steps:

  • Lower Reaction Temperature: Elimination reactions are generally favored at higher temperatures. Conducting the reaction at or below room temperature can significantly reduce the formation of elimination byproducts.

  • Use a Less Hindered Base (in Dehydrohalogenation): If you are performing a dehydrohalogenation, a bulky base will favor the formation of the less substituted alkene (Hofmann product), while a smaller, strong base will favor the more substituted alkene (Zaitsev product).[2]

  • Minimize Reaction Time: Prolonged exposure of the product to acidic or basic conditions can promote further elimination or isomerization. Monitor the reaction progress (e.g., by TLC or GC) and work up the reaction as soon as the starting material is consumed.

  • Choice of Reagents: If synthesizing from an alcohol, using a milder chlorinating agent than concentrated HCl, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) in the presence of a non-nucleophilic base, can sometimes suppress elimination, although these reagents may favor SN2 pathways which are not effective for tertiary alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most frequently encountered side products are:

  • Positional Isomers: 2-chloro-1-butene.[1]

  • Stereoisomers: The (E) and (Z) isomers of this compound.[1]

  • Elimination Products: 1,3-butadiene (B125203) and 1,2-butadiene.

  • Unreacted Starting Materials: Depending on the synthetic route, this could be 2,3-dichlorobutane, 2-buten-2-ol, or other precursors.

Q2: How can I effectively separate this compound from its isomers?

A2: Fractional distillation is the most common method for separating isomers with different boiling points. Due to the likely small difference in boiling points between the isomers of chlorobutene, a distillation column with a high number of theoretical plates is recommended. For laboratory-scale purifications where boiling points are very close, preparative gas chromatography (prep-GC) may be a viable, albeit more complex, option.

Q3: What analytical techniques are best for identifying the side products in my reaction mixture?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating the volatile components of your reaction mixture and identifying them based on their mass spectra.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for determining the structure and stereochemistry of the main product and isolated side products.

Q4: Can this compound undergo further reactions under the synthesis conditions?

A4: Yes, under acidic conditions, the double bond in this compound could potentially be protonated, leading to a carbocation that could undergo rearrangement or react with another nucleophile. Prolonged reaction times or high temperatures can increase the likelihood of such secondary reactions.

Experimental Protocols

Synthesis of this compound via Dehydrohalogenation of 2,3-Dichlorobutane (Generalized Method)

This protocol is a generalized procedure and may require optimization.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in anhydrous ethanol with cooling.

  • Slowly add 2,3-dichlorobutane to the ethanolic KOH solution.

  • Heat the mixture to reflux and monitor the reaction progress by GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Shake the funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation.

Visualizations

Reaction_Pathway Potential Reaction Pathways in this compound Synthesis cluster_start Starting Materials cluster_product Desired Product cluster_side Side Products 2,3-Dichlorobutane 2,3-Dichlorobutane This compound This compound 2,3-Dichlorobutane->this compound Dehydrohalogenation (E2) 2-Chloro-1-butene 2-Chloro-1-butene 2,3-Dichlorobutane->2-Chloro-1-butene Dehydrohalogenation (E2) 2-Buten-2-ol 2-Buten-2-ol Carbocation Intermediate Carbocation Intermediate 2-Buten-2-ol->Carbocation Intermediate +HCl (SN1/E1) Isomers (E/Z) Isomers (E/Z) This compound->Isomers (E/Z) Isomerization Butadienes Butadienes Carbocation Intermediate->this compound +Cl- (SN1) Carbocation Intermediate->Butadienes -H+ (E1)

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Synthesis Low Yield Low Yield Check Reaction Time Check Reaction Time Low Yield->Check Reaction Time Check Temperature Check Temperature Low Yield->Check Temperature Purity of Reagents Purity of Reagents Low Yield->Purity of Reagents High Isomer Content High Isomer Content Control Temperature Control Temperature High Isomer Content->Control Temperature Lower Temp Optimize Catalyst Optimize Catalyst High Isomer Content->Optimize Catalyst Check Starting Material Stereochem Check Starting Material Stereochem High Isomer Content->Check Starting Material Stereochem High Butadiene Content High Butadiene Content High Butadiene Content->Control Temperature Lower Temp Minimize Reaction Time Minimize Reaction Time High Butadiene Content->Minimize Reaction Time Consider Milder Reagents Consider Milder Reagents High Butadiene Content->Consider Milder Reagents

Caption: A logical guide for troubleshooting common synthesis issues.

References

troubleshooting low yields in 2-chloro-2-butene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chloro-2-butene (B1582250). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are several common methods for the synthesis of this compound. The choice of method often depends on the available starting materials and the desired isomeric purity. The primary routes include:

  • Reaction of Butan-2-one with Phosphorus Pentachloride (PCl₅): This method involves the conversion of a ketone to a gem-dichloride, which then eliminates HCl to form the alkene.

  • Dehydrochlorination of 2,3-Dichlorobutane (B1630595): This elimination reaction can produce a mixture of chlorobutene isomers.

  • Hydrochlorination of 2-Butyne (B1218202): The addition of hydrogen chloride across the triple bond of 2-butyne can yield this compound.

  • Chlorination of 2-Butene: This reaction can lead to the formation of dichlorobutanes, which can then be dehydrochlorinated.

Q2: I am getting a low yield of this compound. What are the most likely causes?

A2: Low yields in the synthesis of this compound are a common issue, often stemming from the formation of isomeric byproducts. The primary culprits for low yields are:

  • Formation of Isomers: The most significant challenge is the co-production of other chlorobutene isomers, such as 1-chloro-2-butene, 2-chloro-1-butene, and cis/trans isomers of this compound. The thermodynamic and kinetic control of the reaction can influence the product distribution.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

  • Side Reactions: Besides isomerization, other side reactions like polymerization or the formation of di-chlorinated products can reduce the yield of the desired product.

  • Loss during Workup and Purification: The product can be lost during extraction, washing, and distillation steps, especially if the boiling points of the isomers are close.

Q3: How can I minimize the formation of isomeric byproducts?

A3: Minimizing the formation of isomers is key to improving the yield of this compound. Here are some strategies:

  • Choice of Synthesis Route: Some routes are more selective than others. For example, the reaction of butan-2-one with PCl₅ can offer a more direct route to 2,2-dichlorobutane (B1583581), which upon elimination, may favor the formation of this compound.

  • Control of Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst can significantly impact the product ratio. For example, in dehydrochlorination reactions, the choice of base and temperature can influence the regioselectivity of the elimination.

  • Use of Catalysts: Certain catalysts can promote the formation of a specific isomer. For instance, in the dehydrochlorination of 2,3-dichlorobutane, catalysts like alumina (B75360) or chromia on alumina can be used, although they may also influence the isomeric composition.

Q4: What is the best method for purifying this compound from its isomers?

A4: The separation of chlorobutene isomers can be challenging due to their similar physical properties. Fractional distillation is the most common method for purification. However, due to the close boiling points of the isomers, a highly efficient distillation column is required. For analytical purposes and small-scale purifications, preparative gas chromatography (GC) can be employed.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis from Butan-2-one and PCl₅

Q: My synthesis of this compound from butan-2-one and PCl₅ resulted in a very low yield. What are the potential causes and solutions?

A: This reaction proceeds through the formation of a gem-dichloride (2,2-dichlorobutane) followed by elimination. Low yields can be attributed to several factors:

Potential Cause Explanation Recommended Solution
Incomplete reaction of the ketone The reaction between butan-2-one and PCl₅ may not have gone to completion.Ensure a slight excess of PCl₅ is used. Monitor the reaction progress using techniques like GC-MS to confirm the disappearance of the starting material.
Side reactions Phosphorus pentachloride can react with the enol form of the ketone, leading to other chlorinated byproducts.Maintain a low reaction temperature to minimize enolization. Add the ketone slowly to the PCl₅ solution.
Inefficient elimination The elimination of HCl from the intermediate 2,2-dichlorobutane may be incomplete.The elimination can be promoted by heating the reaction mixture after the initial reaction or by adding a non-nucleophilic base.
Product degradation The product, this compound, might be unstable under the reaction conditions, leading to polymerization or other degradation pathways.Keep the reaction time as short as possible and work up the reaction mixture promptly after completion.
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. The apparatus should be dried to prevent the hydrolysis of PCl₅.

  • Reagents: Place phosphorus pentachloride (PCl₅) in the flask and cool it in an ice bath.

  • Reaction: Slowly add butan-2-one to the PCl₅ through the dropping funnel with constant stirring.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for a specified time. Monitor the reaction by taking aliquots and analyzing them by GC-MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice to quench the unreacted PCl₅. Separate the organic layer.

  • Purification: Wash the organic layer with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). Purify the product by fractional distillation.

experimental_workflow_pci5 cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Dry Apparatus Setup (Flask, Condenser, Funnel) start->setup reagents Add PCl₅ and cool setup->reagents addition Slowly add Butan-2-one reagents->addition stir Stir at Room Temperature addition->stir monitor Monitor by GC-MS stir->monitor quench Quench with Ice monitor->quench separate Separate Organic Layer quench->separate wash_bicarb Wash with NaHCO₃ separate->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry distill Fractional Distillation dry->distill product This compound distill->product

Caption: Workflow for this compound synthesis from butan-2-one and PCl₅.

Issue 2: Poor Selectivity in Dehydrochlorination of 2,3-Dichlorobutane

Q: I am attempting to synthesize this compound by dehydrochlorination of 2,3-dichlorobutane, but I am getting a mixture of isomers. How can I improve the selectivity?

A: The dehydrochlorination of 2,3-dichlorobutane can lead to a mixture of 2-chloro-1-butene, (E)-2-chloro-2-butene, and (Z)-2-chloro-2-butene. The product distribution is influenced by the reaction conditions and the stereochemistry of the starting material.

Factor Influence on Selectivity Recommendations
Base The strength and steric bulk of the base can affect the regioselectivity of the elimination (Saytzeff vs. Hofmann).For the formation of the more substituted alkene (this compound, Saytzeff product), a smaller, strong base like potassium hydroxide (B78521) (KOH) is often used.
Solvent The polarity of the solvent can influence the transition state of the elimination reaction.Alcoholic solvents like ethanol (B145695) are commonly used for dehydrohalogenation reactions.
Temperature Higher temperatures generally favor elimination reactions and can also influence the isomer ratio.The reaction temperature should be optimized to favor the desired isomer. This may require some experimentation.
Stereochemistry of Starting Material The stereoisomers of 2,3-dichlorobutane (meso and enantiomeric pairs) can lead to different ratios of (E) and (Z) isomers of the product due to the stereospecificity of the E2 elimination (anti-periplanar).If a specific stereoisomer of this compound is desired, it is crucial to start with the appropriate stereoisomer of 2,3-dichlorobutane.
  • Reaction Setup: Assemble a reflux apparatus in a fume hood.

  • Reagents: Prepare a solution of a strong base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol).

  • Reaction: Add 2,3-dichlorobutane to the basic solution and heat the mixture to reflux.

  • Reaction Monitoring: Follow the progress of the reaction by GC to observe the formation of the chlorobutene isomers.

  • Workup: After the reaction is complete, cool the mixture and add water to dissolve the salts. Separate the organic layer.

  • Purification: Wash the organic layer with water and then brine. Dry it over an anhydrous drying agent. Purify the product mixture by fractional distillation.

dehydrochlorination_logic cluster_factors Factors Influencing Selectivity start 2,3-Dichlorobutane conditions Base (e.g., KOH) Solvent (e.g., Ethanol) Heat start->conditions product_mixture Mixture of Chlorobutene Isomers conditions->product_mixture isomer1 2-Chloro-1-butene (Hofmann Product) product_mixture->isomer1 Minor isomer2 (E)-2-Chloro-2-butene (Saytzeff Product) product_mixture->isomer2 Major isomer3 (Z)-2-Chloro-2-butene (Saytzeff Product) product_mixture->isomer3 Major base Base Strength & Steric Hindrance base->product_mixture temp Reaction Temperature temp->product_mixture stereo Starting Material Stereochemistry stereo->product_mixture

Caption: Factors influencing isomer distribution in dehydrochlorination.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.

Synthesis Route Starting Material Key Reagents Typical Temperature Typical Reaction Time Reported Yields Primary Byproducts
Reaction with PCl₅ Butan-2-onePCl₅0 °C to RT1-3 hoursModerate to GoodOther chlorinated butenes, polymeric materials
Dehydrochlorination 2,3-DichlorobutaneKOH in EthanolReflux2-4 hoursVariable2-Chloro-1-butene, (E/Z) isomers of this compound
Hydrochlorination 2-ButyneHClLow TemperatureVariableModerateDichlorobutanes, other chlorobutene isomers

This technical support center provides a starting point for troubleshooting low yields in this compound synthesis. For further optimization, it is recommended to consult the primary literature for more detailed studies on the specific synthetic route you are employing.

Technical Support Center: Influence of Base Strength on Product Distribution in Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the influence of base strength on product distribution in elimination reactions.

Frequently Asked Questions (FAQs)

Q1: How does the strength of a base influence the mechanism of an elimination reaction (E1 vs. E2 vs. E1cb)?

The strength of the base is a critical factor in determining the operative elimination mechanism.

  • E1 (Unimolecular Elimination): This mechanism is favored by weak bases, such as water (H₂O) and alcohols (ROH). The reaction proceeds in two steps: the formation of a carbocation intermediate followed by deprotonation by the weak base. Strong bases are not required as they do not participate in the rate-determining step.

  • E2 (Bimolecular Elimination): This mechanism is favored by strong bases.[1][2] The reaction occurs in a single, concerted step where the base abstracts a proton at the same time the leaving group departs.[1][2] A strong base is necessary to facilitate the removal of a weakly acidic proton.[1]

  • E1cB (Unimolecular Conjugate Base Elimination): This mechanism also requires strong bases. It proceeds in two steps: the formation of a carbanion (conjugate base), followed by the departure of the leaving group. This pathway is common when the proton to be removed is particularly acidic due to the presence of an electron-withdrawing group.

Q2: What is the difference between Zaitsev's rule and Hofmann's rule in the context of elimination reactions?

Zaitsev's rule and Hofmann's rule predict the regioselectivity of elimination reactions, specifically which constitutional isomer of an alkene will be the major product.

  • Zaitsev's Rule: This rule states that the more substituted (and generally more stable) alkene is the major product.[3][4] This is often the case when using small, strong bases.[4]

  • Hofmann's Rule: This rule predicts that the least substituted alkene will be the major product. This outcome is favored when using bulky, sterically hindered bases.[3][4]

Q3: How does the steric bulk of a base affect the product distribution (Zaitsev vs. Hofmann)?

The steric hindrance of the base plays a significant role in determining the major product of an elimination reaction.

  • Small Bases (e.g., ethoxide, hydroxide): These bases can easily access the more sterically hindered, internal protons, leading to the formation of the more stable, Zaitsev product.[4]

  • Bulky Bases (e.g., potassium tert-butoxide, LDA): These larger bases have difficulty accessing the internal protons due to steric hindrance.[3][4] Instead, they preferentially abstract the more accessible, less sterically hindered protons on the periphery of the molecule, resulting in the formation of the less substituted, Hofmann product.[3][4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Alkene Product

  • Possible Cause: Competing substitution reactions (SN1 or SN2).

    • Troubleshooting:

      • Increase the reaction temperature, as elimination is generally favored over substitution at higher temperatures.

      • Use a stronger, more sterically hindered base. Bulky bases are often poor nucleophiles, which will suppress substitution reactions.

      • If possible, use a substrate that is more sterically hindered (e.g., tertiary alkyl halide) to disfavor SN2 reactions.

  • Possible Cause: Incomplete reaction.

    • Troubleshooting:

      • Increase the reaction time or temperature.

      • Ensure the base is not degraded and is used in a sufficient stoichiometric amount.

      • Check the purity of your starting materials.

Issue 2: Incorrect Regioisomer is the Major Product (e.g., Zaitsev product is formed when Hofmann product is desired)

  • Possible Cause: The base used is not sterically hindered enough.

    • Troubleshooting:

      • Switch to a bulkier base. For example, if you are using sodium ethoxide, try potassium tert-butoxide.

  • Possible Cause: The reaction is proceeding through an E1 mechanism, which generally favors the Zaitsev product regardless of the base.[5]

    • Troubleshooting:

      • Ensure you are using a strong base to promote the E2 mechanism.

      • Use a polar aprotic solvent, which favors the E2 pathway.

Issue 3: Unexpected Rearrangement Products are Observed

  • Possible Cause: The reaction is proceeding through an E1 mechanism, which involves a carbocation intermediate that can undergo rearrangement to a more stable carbocation.

    • Troubleshooting:

      • Switch to E2 conditions by using a strong, non-nucleophilic base and a polar aprotic solvent. The concerted nature of the E2 reaction prevents the formation of a carbocation and thus avoids rearrangements.

Data Presentation

Table 1: Influence of Base on the Product Distribution of the E2 Elimination of 2-Bromopentane

BaseSolventZaitsev Product (2-Pentene) (%)Hofmann Product (1-Pentene) (%)
Sodium Ethoxide (EtONa)Ethanol7129
Potassium tert-Butoxide (t-BuOK)tert-Butanol2872

Table 2: Influence of Base on the Product Distribution of the E2 Elimination of 2-Bromo-2-methylbutane

BaseSolventZaitsev Product (2-methyl-2-butene) (%)Hofmann Product (2-methyl-1-butene) (%)
Sodium Ethoxide (EtONa)Ethanol6931
Potassium tert-Butoxide (t-BuOK)tert-Butanol2575

Experimental Protocols

Protocol: Determination of Zaitsev and Hofmann Product Ratios via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for analyzing the product distribution of an elimination reaction.

1. Reaction Setup: a. In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl halide substrate in an appropriate anhydrous solvent. b. Add the chosen base to the reaction mixture. c. Heat the reaction mixture to the desired temperature and allow it to stir for the specified time.

2. Workup: a. Cool the reaction mixture to room temperature. b. Quench the reaction by adding water. c. Extract the organic products with a suitable organic solvent (e.g., diethyl ether, dichloromethane). d. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and filter. e. Carefully remove the solvent under reduced pressure.

3. Sample Preparation for GC-MS: a. Dissolve a small amount of the crude product mixture in a volatile solvent suitable for GC-MS analysis (e.g., acetone, hexane).[6]

4. GC-MS Analysis: a. Inject the sample into the GC-MS instrument.[6] b. The gas chromatograph will separate the different alkene isomers based on their boiling points and interactions with the column stationary phase. c. The mass spectrometer will detect and identify the separated components based on their mass-to-charge ratio, confirming the identity of the Zaitsev and Hofmann products.

5. Data Analysis: a. Integrate the peak areas for each identified alkene isomer in the gas chromatogram. b. The ratio of the peak areas corresponds to the relative ratio of the products in the mixture. Calculate the percentage of each isomer.

Mandatory Visualizations

E2_vs_SN2_Competition cluster_conditions Reaction Conditions Substrate Alkyl Halide E2_Product Alkene (Elimination) Substrate->E2_Product E2 Pathway SN2_Product Substitution Product Substrate->SN2_Product SN2 Pathway Base Base / Nucleophile Base->E2_Product Base->SN2_Product Strong_Base Strong, Bulky Base High Temperature Strong_Base->E2_Product Favors Strong_Nucleophile Strong, Small Nucleophile Low Temperature Strong_Nucleophile->SN2_Product Favors

Caption: Competition between E2 and SN2 pathways.

Zaitsev_vs_Hofmann cluster_bases Choice of Base Substrate 2-Bromobutane Small_Base Small Base (e.g., EtO⁻) Bulky_Base Bulky Base (e.g., t-BuO⁻) Zaitsev Zaitsev Product (2-Butene - more substituted) Small_Base->Zaitsev Favors (Thermodynamic Control) Hofmann Hofmann Product (1-Butene - less substituted) Bulky_Base->Hofmann Favors (Kinetic Control)

Caption: Influence of base size on product distribution.

Experimental_Workflow Start Start: Elimination Reaction Workup Reaction Workup & Product Isolation Start->Workup GCMS_Prep Sample Preparation for GC-MS Workup->GCMS_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis Data_Analysis Data Analysis: Peak Integration GCMS_Analysis->Data_Analysis End End: Product Ratio Determination Data_Analysis->End

Caption: Workflow for product distribution analysis.

References

managing the volatility of 2-chloro-2-butene in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively managing the volatility of 2-chloro-2-butene (B1582250) in experimental setups. The following troubleshooting guides and FAQs address common challenges to ensure experimental success and safety.

Physical and Chemical Properties of this compound

Understanding the properties of this compound is critical for managing its volatility. The compound is a highly flammable liquid and vapor that requires specific handling procedures.[1][2][3]

PropertyValueSource
Molecular Formula C₄H₇Cl[2][4]
Molecular Weight 90.55 g/mol [2][4]
Appearance Colorless to light orange/pale yellow clear liquid[2][5]
Boiling Point 70.6 °C at 760 mmHg[6]
Flash Point -19 °C[5][6]
Vapor Pressure 139 mmHg at 25 °C[6]
Density 0.911 - 0.92 g/cm³[5][6]
Refractive Index n20/D 1.4205[5][6]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter when working with this compound.

Q1: What are the fundamental safety precautions for handling and storing this compound?

A: Due to its high volatility and flammability, strict safety protocols are mandatory.

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[1][7]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[1][3] Use non-sparking tools and explosion-proof equipment.[1][2][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][3]

  • Storage: Store in a tightly closed container in a cool, dark, dry, and well-ventilated area designated for flammable liquids.[2][3]

  • Static Discharge: Ground and bond containers and receiving equipment during transfers to prevent static electricity buildup.[1][8]

Q2: I am experiencing significant loss of my reagent or product. What is causing this and how can I prevent it?

A: Product loss is a common issue due to the compound's high vapor pressure.[6]

  • Evaporation During Solvent Removal: Avoid using a high vacuum line.[9] When using a rotary evaporator, reduce the vacuum strength as much as possible.[9] Chilling the receiving flask can also help capture volatile compounds. If losses persist, consider traditional distillation at atmospheric pressure to remove lower-boiling solvents.[9]

  • Loss During Workup: Your product may be more volatile than anticipated. Check the solvent in the rotovap trap for your compound.[10]

  • Storage: Ensure storage containers are sealed tightly and stored at a low temperature to minimize evaporation.[9]

Q3: How can I safely conduct a reaction with this compound, especially at elevated temperatures?

A: Heating volatile and flammable liquids requires a controlled setup.

  • Use a Reflux Condenser: To run a reaction at an elevated temperature without losing the reagent, always use an efficient condenser (e.g., a Vigreaux or Allihn condenser) to return the vaporized compound to the reaction flask.[9] Ensure a steady flow of coolant through the condenser.

  • Sealed-Tube Reactions: For reactions requiring temperatures above the solvent's boiling point, a sealed-tube apparatus is recommended.[9] This technique contains the pressure generated at elevated temperatures. Ensure you are properly trained in this high-pressure technique.

  • Inert Atmosphere: When working on an inert gas line, be aware that the volatile compound can contaminate the line and other connected flasks.[9] It is good practice to remove other experiments from the line and purge it with inert gas after use.[9]

Q4: My reaction results are inconsistent. Could the volatility of this compound be the cause?

A: Yes, volatility can lead to inconsistent reactant concentrations.

  • Inaccurate Measurements: If left open to the air, even for a short time, the amount of this compound can decrease due to evaporation, leading to incorrect stoichiometry. Measure and add the reagent to the reaction mixture promptly.

  • Temperature Fluctuations: Inconsistent temperature control during the reaction can cause variable rates of evaporation, affecting reaction kinetics and outcomes. Use stable heating sources like oil baths and ensure consistent stirring.

  • Cross-Contamination: Vapors can travel. Ensure your experimental setup is isolated to prevent contamination of nearby experiments, which can be a source of unexpected side products.[9]

Q5: What is the correct procedure for cleaning up a small spill of this compound?

A: A quick and safe response is crucial.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to soak up the spill. Do not use combustible materials like paper towels.

  • Disposal: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal according to your institution's hazardous waste guidelines.[1]

  • Decontamination: Wash the spill area thoroughly.

Experimental Protocols

Protocol: General Reaction Under Reflux with this compound

This protocol outlines a standard procedure for conducting a reaction at elevated temperatures while managing the volatility of this compound.

1. Preparation and Setup:

  • Conduct all work in a certified chemical fume hood.
  • Assemble a round-bottom flask with a magnetic stir bar, a heating mantle (or oil bath), and a reflux condenser. Ensure all glassware is dry and free of contaminants.
  • Connect the condenser to a coolant source, ensuring water flows in at the bottom and out at the top.
  • Place a drying tube or inert gas inlet at the top of the condenser if the reaction is sensitive to air or moisture.

2. Reagent Addition:

  • Add the solvent and other non-volatile reagents to the reaction flask.
  • Begin stirring and heating the mixture to the desired temperature.
  • Carefully measure the required volume of this compound and add it to the reaction flask, typically via a syringe through a septum or by briefly removing the condenser.
  • Immediately re-secure the system to prevent vapor loss.

3. Running the Reaction:

  • Maintain the reaction at the target temperature for the specified duration.
  • Monitor the reflux ring (the level where vapor condenses and flows back down) to ensure it remains within the lower third of the condenser. Adjust heating as necessary.
  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).

4. Workup and Product Isolation:

  • Once the reaction is complete, cool the flask to room temperature before disassembling the apparatus.
  • Perform the aqueous workup as required by the specific experimental procedure.
  • When removing solvents using a rotary evaporator, use minimal vacuum and a cool water bath to reduce the loss of the volatile product.[9]
  • Check the cold trap of the evaporator, as a significant amount of the product may have been collected there.[10]

5. Purification:

  • If purification by column chromatography is needed, choose a low-boiling point solvent system (e.g., substituting pentane (B18724) for hexanes) to facilitate easier removal later.[9]
  • For distillation, set up a fractional distillation apparatus if the product's boiling point is close to that of any impurities.

Visual Guides and Workflows

Experimental Workflow for Handling Volatile Reagents

The following diagram outlines the critical steps and considerations for a safe and effective experimental workflow involving volatile reagents like this compound.

G storage 1. Storage (Cool, Ventilated, Flammables Cabinet) prep 2. Preparation (Work in Fume Hood, Wear PPE) storage->prep Retrieve Reagent setup 3. Reaction Setup (Assemble Reflux/Sealed Apparatus) prep->setup Measure & Add reaction 4. Running Reaction (Monitor Temperature & Reflux) setup->reaction Initiate Heating workup 5. Workup & Solvent Removal (Use Reduced Vacuum, Check Trap) reaction->workup Cool Down purify 6. Purification (Distillation or Low-Boiling Eluents) workup->purify waste 7. Waste Disposal (Segregated Halogenated Waste) workup->waste Dispose of Aqueous Layers purify->waste Dispose of Byproducts

Caption: A workflow diagram for experiments using volatile chemicals.

Troubleshooting Logic for Product Loss

This decision tree helps diagnose the cause of product loss when working with this compound or other volatile substances.

G problem Problem: Significant Product/Reagent Loss q1 Loss During Reaction? problem->q1 q2 Loss During Solvent Removal? problem->q2 q3 Loss During Storage? problem->q3 c1 Cause: Inefficient Condensing Solution: Check Coolant Flow, Use Larger Condenser q1->c1 Yes c2 Cause: System Not Sealed Solution: Check Joints, Use Sealing Grease q1->c2 Yes c3 Cause: Vacuum Too Strong Solution: Reduce Rotovap Vacuum, Use N2 Bleed q2->c3 Yes c4 Cause: Product in Cold Trap Solution: Recover Material from Trap q2->c4 Yes c5 Cause: Improperly Sealed Container Solution: Use Tightly Sealed Vials with Septa q3->c5 Yes c6 Cause: Storage Temp Too High Solution: Store in Refrigerator/Freezer q3->c6 Yes

Caption: A troubleshooting guide for diagnosing product loss.

References

Technical Support Center: Purification of 2-Chloro-2-Butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-2-butene (B1582250). Below you will find information on identifying and removing common impurities, along with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most prevalent impurity is typically the geometric isomer, (E)-2-chloro-2-butene. Other potential impurities can include starting materials from the synthesis, other isomers of chlorobutene (such as 1-chloro-2-butene (B1196595) or 3-chloro-1-butene), and dichlorinated butanes. Degradation products may also be present if the sample has been stored improperly.

Q2: How can I identify the impurities in my this compound sample?

A2: The primary methods for identifying impurities are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] GC, particularly when coupled with a mass spectrometer (GC-MS), can separate and identify volatile impurities. 1H and 13C NMR spectroscopy is invaluable for determining the structure of impurities, especially isomeric ones.

Q3: What is the most effective method for removing the (E)-isomer of this compound?

A3: Fractional distillation is the most effective laboratory-scale method for separating the (Z) and (E) isomers of this compound due to their different boiling points.[3][4]

Q4: Can I use a simple distillation instead of fractional distillation?

A4: Simple distillation is unlikely to be effective in separating the (Z) and (E) isomers of this compound because their boiling points are very close. Fractional distillation provides the necessary theoretical plates for a more efficient separation of compounds with similar boiling points.

Q5: How should I store purified this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[5] It is a flammable liquid.

Troubleshooting Guides

Fractional Distillation Issues
Issue Possible Cause Solution
Poor separation of isomers - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Poor insulation of the distillation column.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to ensure slow and steady distillation.- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[6]
"Flooding" of the column - Heating rate is too high, causing excessive vaporization.- Decrease the heat input to the distilling flask to allow the liquid to drain back down the column.[6]
No distillate is being collected - Insufficient heating.- A leak in the apparatus.- Increase the heating mantle temperature gradually.- Check all joints and connections for a proper seal.
Analytical Issues (GC & NMR)
Issue Possible Cause Solution
Co-elution of peaks in GC - Inappropriate GC column or temperature program.- Use a column with a different stationary phase polarity.- Optimize the temperature program (e.g., use a slower ramp rate).
Unidentified peaks in NMR spectrum - Presence of unexpected impurities or solvent residue.- Compare the spectrum to a database of common NMR impurities.[2][7]- If a significant unknown impurity is present, consider further purification or analysis by other methods like GC-MS.
Broad peaks in NMR spectrum - Sample is too concentrated.- Presence of paramagnetic impurities.- Dilute the sample.- Filter the sample through a small plug of silica (B1680970) gel.

Data Presentation

Table 1: Boiling Points of this compound and Related Compounds

Compound Boiling Point (°C) Boiling Point (K)
(Z)-2-chloro-2-butene70343.15
(E)-2-chloro-2-butene70.6343.75
1-chloro-2-butene84357.15
3-chloro-1-butene64-65337.15-338.15
2,3-dichlorobutane118391.15

Note: Boiling points can vary slightly with atmospheric pressure.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate the (Z) and (E) isomers of this compound and remove other impurities with different boiling points.

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponges)

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

  • Glass wool for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a few boiling chips in the round-bottom flask.

    • Charge the flask with the crude this compound (do not fill more than two-thirds full).

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Place the thermometer in the distillation head with the bulb just below the side arm leading to the condenser.

    • Connect the condenser to the distillation head and a receiving flask. Ensure cooling water is flowing through the condenser.

    • Insulate the fractionating column with glass wool.[6]

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising slowly through the column.

    • Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1 drop per second).

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of the desired this compound isomer.

    • Change receiving flasks when the temperature begins to rise, indicating that a higher-boiling impurity is starting to distill.

  • Analysis:

    • Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.

Protocol 2: Analysis of this compound Purity by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and quantify the relative amounts of (Z) and (E) isomers and other impurities.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., a non-polar column like DB-1 or a slightly polar column like DB-5)

  • Helium or Nitrogen carrier gas

  • Syringe for sample injection

  • Sample of this compound dissolved in a volatile solvent (e.g., dichloromethane (B109758) or hexane)

Procedure:

  • Instrument Setup:

    • Install the appropriate GC column.

    • Set the oven temperature program. A typical program might be:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 150°C.

      • Hold at 150°C for 5 minutes.

    • Set the injector and detector temperatures (e.g., 200°C and 250°C, respectively).

    • Set the carrier gas flow rate.

  • Sample Injection:

    • Rinse the syringe several times with the sample solution.

    • Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.[8]

  • Data Analysis:

    • Record the chromatogram.

    • Identify the peaks corresponding to the (Z) and (E) isomers of this compound and any impurities based on their retention times.

    • Integrate the area of each peak to determine the relative percentage of each component in the sample.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_decision Decision cluster_end End Crude Crude this compound Distillation Fractional Distillation Crude->Distillation GC_Analysis GC Analysis Distillation->GC_Analysis NMR_Analysis NMR Analysis Distillation->NMR_Analysis Purity_Check Purity > 99%? GC_Analysis->Purity_Check NMR_Analysis->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Yes Repurify Repurify Purity_Check->Repurify No Repurify->Distillation

Caption: Workflow for the purification and analysis of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation cluster_result Result Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation Separation on GC Column Injection->Separation Detection Detection by MS Separation->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Mass_Spectra Analyze Mass Spectra Detection->Mass_Spectra Identification Impurity Identification & Quantification Chromatogram->Identification Mass_Spectra->Identification

Caption: Workflow for impurity identification using GC-MS.

References

Technical Support Center: Stereoselective Synthesis of 2-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-chloro-2-butene (B1582250).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are the dehydrochlorination of 2,3-dichlorobutane (B1630595) and the addition of hydrogen chloride to 1,3-butadiene. The dehydrochlorination of 2,3-dichlorobutane is often preferred for achieving stereoselectivity.[1]

Q2: How can I selectively synthesize the (E)- or (Z)-isomer of this compound?

A2: The stereoselectivity of the synthesis is influenced by thermodynamic and kinetic control. The (E)-isomer is generally more stable. Therefore, higher reaction temperatures favor the formation of the (E)-isomer (thermodynamic control). Lower temperatures tend to favor the formation of the less stable (Z)-isomer (kinetic control). For instance, at 25°C, the equilibrium mixture is approximately 60% (Z) and 40% (E), while at 100°C, it shifts to 30% (Z) and 70% (E).[1]

Q3: What is the role of the starting material's stereochemistry in the synthesis?

A3: The stereochemistry of the starting material, such as the diastereomers of 2,3-dichlorobutane, is crucial, especially in E2 elimination reactions. The E2 mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group (chlorine). Therefore, the specific stereoisomer of the starting dihalide will directly influence the stereoisomer of the resulting alkene.

Q4: What analytical methods are suitable for determining the E/Z ratio of this compound?

A4: Gas chromatography (GC) is the most common and effective method for separating and quantifying the (E) and (Z) isomers of this compound due to their different physical properties.[1] ¹H NMR spectroscopy can also be used to distinguish between the isomers by analyzing the coupling constants between the vinyl proton and the protons of the allylic methyl group.

Troubleshooting Guides

Issue 1: Low Stereoselectivity (Poor E/Z Ratio)

Possible Cause 1: Incorrect Reaction Temperature.

  • Troubleshooting Step: Carefully control the reaction temperature. To favor the (Z)-isomer (kinetic product), conduct the reaction at lower temperatures (e.g., 25°C or below). To favor the (E)-isomer (thermodynamic product), increase the reaction temperature (e.g., 80-100°C).[1]

Possible Cause 2: Inappropriate Base or Catalyst.

  • Troubleshooting Step: The choice of base in dehydrohalogenation is critical. For E2 reactions, a strong, non-bulky base like potassium hydroxide (B78521) (KOH) in ethanol (B145695) is typically used. The catalyst in gas-phase dehydrochlorination (e.g., alumina) can also influence the isomer ratio. Experiment with different catalysts or bases to optimize the selectivity for your desired isomer.

Possible Cause 3: Isomerization of the Product.

  • Troubleshooting Step: The (Z)-isomer can isomerize to the more stable (E)-isomer, especially at higher temperatures or in the presence of acid or catalysts.[1] If the (Z)-isomer is the target, it is crucial to work up the reaction mixture promptly and avoid excessive heating during purification.

Issue 2: Formation of 2-chloro-1-butene as a Side Product

Possible Cause 1: Use of a Bulky Base.

  • Troubleshooting Step: The use of a sterically hindered (bulky) base, such as potassium tert-butoxide, can favor the Hofmann elimination pathway, leading to the formation of the less substituted alkene, 2-chloro-1-butene. To favor the Zaitsev product (this compound), use a smaller base like sodium ethoxide or potassium hydroxide.

Possible Cause 2: Reaction Conditions Favoring Positional Isomerization.

  • Troubleshooting Step: The reaction conditions, including the catalyst and temperature, can influence the formation of positional isomers.[1] Optimization of these parameters is necessary to maximize the yield of this compound. Analyze the product mixture by GC to quantify the amount of 2-chloro-1-butene and adjust the conditions accordingly.

Issue 3: Difficulty in Separating (E) and (Z) Isomers

Possible Cause: Similar Physical Properties of Isomers.

  • Troubleshooting Step: The boiling points of the (E) and (Z) isomers of this compound are very close, making separation by standard distillation challenging.

    • Fractional Distillation: Use a high-efficiency fractional distillation column.

    • Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity separation, Prep-GC is a viable option.

    • Column Chromatography: While challenging for volatile compounds, column chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036) has been reported to be effective for separating alkene isomers. The silver ions interact differently with the π-bonds of the E and Z isomers, allowing for separation.

Data Presentation

Table 1: Temperature Effect on the Equilibrium of this compound Isomers

Temperature (°C)(Z)-2-chloro-2-butene (%)(E)-2-chloro-2-butene (%)Predominant Isomer
25~60~40(Z) - Kinetic
100~30~70(E) - Thermodynamic

Data sourced from Levanova et al. (1975) as cited by Benchchem.[1]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (E)-2-chloro-2-butene via Dehydrochlorination of 2,3-dichlorobutane (Thermodynamic Control)

Materials:

  • 2,3-dichlorobutane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • In the flask, dissolve potassium hydroxide in ethanol to prepare a 2 M solution.

  • Add 2,3-dichlorobutane to the ethanolic KOH solution.

  • Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Carefully remove the solvent by distillation.

  • Purify the resulting crude product by fractional distillation to isolate the (E)-2-chloro-2-butene. The (E)-isomer is expected to be the major product.

Protocol 2: Stereoselective Synthesis of (Z)-2-chloro-2-butene via Dehydrochlorination of 2,3-dichlorobutane (Kinetic Control)

Materials:

  • 2,3-dichlorobutane

  • Potassium tert-butoxide

  • Tert-butanol

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions at controlled temperature

Procedure:

  • Set up a round-bottom flask in an ice bath to maintain a low temperature (e.g., 0-25°C).

  • In the flask, dissolve potassium tert-butoxide in tert-butanol.

  • Slowly add 2,3-dichlorobutane to the solution while stirring and maintaining the low temperature.

  • Allow the reaction to proceed for several hours at the controlled temperature. Monitor the reaction progress by GC, being careful to quench the aliquots to prevent further reaction or isomerization.

  • Once the reaction has reached the desired conversion, pour the mixture into a separatory funnel containing cold water and diethyl ether.

  • Separate the organic layer, and wash it with cold water and then with cold brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Carefully remove the solvent at low temperature using a rotary evaporator.

  • The crude product, enriched in the (Z)-isomer, should be purified immediately, preferably by a low-temperature method such as preparative GC, to prevent isomerization.

Visualizations

Stereoselective_Synthesis Factors Influencing Stereoselectivity in this compound Synthesis cluster_conditions Reaction Conditions cluster_outcomes Stereochemical Outcomes cluster_side_products Potential Side Products Temperature Temperature Z_isomer (Z)-2-chloro-2-butene (Kinetic Product) Temperature->Z_isomer Low Temp. E_isomer (E)-2-chloro-2-butene (Thermodynamic Product) Temperature->E_isomer High Temp. Base Base/Catalyst Base->Z_isomer Kinetic Control Base->E_isomer Thermodynamic Control Side_Product 2-chloro-1-butene (Hofmann Product) Base->Side_Product Bulky Base Solvent Solvent Solvent->Z_isomer Polar Aprotic Solvent->E_isomer Polar Protic Troubleshooting_Workflow Troubleshooting Workflow for Low Stereoselectivity Start Low E/Z Ratio Observed Check_Temp Verify Reaction Temperature (Low for Z, High for E) Start->Check_Temp Adjust_Temp Adjust and Monitor Temperature Check_Temp->Adjust_Temp Incorrect Check_Base Evaluate Base/Catalyst (e.g., non-bulky for Zaitsev) Check_Temp->Check_Base Correct End Improved E/Z Ratio Adjust_Temp->End Change_Base Screen Different Bases/Catalysts Check_Base->Change_Base Suboptimal Check_Time Analyze Reaction Time (Isomerization possible) Check_Base->Check_Time Optimal Change_Base->End Optimize_Time Optimize Reaction Time and Workup Check_Time->Optimize_Time Isomerization Detected Check_Time->End No Isomerization Optimize_Time->End

References

Technical Support Center: Stability of 2-Chloro-2-Butene Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2-chloro-2-butene (B1582250) in acidic environments. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction involving (Z)-2-chloro-2-butene is showing a mixture of (E)- and (Z)-isomers in the final product analysis. What is causing this isomerization?

A1: Acidic conditions can catalyze the isomerization of (Z)-2-chloro-2-butene to its more stable (E)-isomer. This occurs through the protonation of the double bond, which leads to the formation of a carbocation intermediate. Rotation around the carbon-carbon single bond in this intermediate, followed by deprotonation, can result in the formation of both isomers. The presence of even trace amounts of acid can facilitate this process.

Q2: I am observing a significant loss of this compound in my aqueous acidic reaction mixture, and I've identified butan-2-one as a byproduct. What is the likely cause?

A2: The loss of this compound and the formation of butan-2-one are indicative of acid-catalyzed hydrolysis. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with water to form an unstable enol. This enol rapidly tautomerizes to the more stable keto form, butan-2-one.

Q3: My yield of the desired product is low, and I have a complex mixture of byproducts. How can I minimize the degradation of this compound?

A3: To minimize degradation, it is crucial to control the reaction conditions carefully. Consider the following:

  • Temperature: Lowering the reaction temperature can significantly reduce the rate of acid-catalyzed degradation pathways.

  • Acid Concentration: Use the minimum effective concentration of the acid catalyst. Higher acid concentrations will accelerate isomerization and hydrolysis.

  • Reaction Time: Monitor the reaction progress closely and quench the reaction as soon as the desired transformation is complete to prevent prolonged exposure to acidic conditions.

  • Aqueous vs. Anhydrous Conditions: If the presence of water is not essential for your reaction, conducting the experiment under anhydrous conditions will prevent hydrolysis to butan-2-one.

Troubleshooting Guides

Issue 1: Unexpected Isomerization of this compound

Symptoms:

  • Starting with a pure isomer of this compound (e.g., Z-isomer) results in a mixture of E- and Z-isomers.

  • The ratio of isomers changes with reaction time or acid concentration.

Possible Causes:

  • Presence of an acid catalyst.

  • Prolonged reaction times.

  • Elevated temperatures.

Solutions:

  • Neutralize the reaction mixture: If permissible, add a mild base to neutralize any acid.

  • Buffer the system: If the reaction requires acidic conditions, consider using a buffer to maintain a constant and less aggressive pH.

  • Optimize reaction conditions: Systematically vary the temperature and reaction time to find a window where the desired reaction occurs with minimal isomerization.

Issue 2: Formation of Butan-2-one and Other Byproducts

Symptoms:

  • Appearance of a peak corresponding to butan-2-one in your GC-MS or NMR analysis.

  • A decrease in the concentration of this compound over time, which is not accounted for by the formation of the desired product.

Possible Causes:

  • Presence of water in an acidic medium.

  • Use of strong protic acids.

Solutions:

  • Use anhydrous conditions: If your reaction chemistry allows, ensure all solvents and reagents are rigorously dried.

  • Employ a weaker acid: A less concentrated or weaker acid may be sufficient to catalyze your desired reaction without promoting significant hydrolysis.

  • Protecting groups: In complex syntheses, consider if a protecting group strategy for other functional groups could allow for the use of non-acidic conditions.

Quantitative Data on Stability

The following tables provide hypothetical data to illustrate the effects of acid concentration and temperature on the stability of (Z)-2-chloro-2-butene in an aqueous solution.

Table 1: Effect of HCl Concentration on the Degradation of (Z)-2-Chloro-2-Butene at 25°C over 4 hours

HCl Concentration (M)(Z)-2-Chloro-2-butene Remaining (%)(E)-2-Chloro-2-butene Formed (%)Butan-2-one Formed (%)
0.0195.23.11.7
0.178.512.39.2
1.045.125.629.3

Table 2: Effect of Temperature on the Degradation of (Z)-2-Chloro-2-Butene in 0.1 M HCl over 4 hours

Temperature (°C)(Z)-2-Chloro-2-butene Remaining (%)(E)-2-Chloro-2-butene Formed (%)Butan-2-one Formed (%)
1092.35.52.2
2578.512.39.2
5051.728.919.4

Experimental Protocols

Protocol 1: Monitoring the Isomerization and Hydrolysis of this compound by GC-MS

Objective: To quantify the rate of isomerization and hydrolysis of this compound under specific acidic conditions.

Materials:

  • (Z)-2-chloro-2-butene

  • Anhydrous solvent (e.g., dioxane)

  • Aqueous HCl solution of desired concentration

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., diethyl ether)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution of (Z)-2-chloro-2-butene and an internal standard in the anhydrous solvent.

  • In a temperature-controlled reaction vessel, add the aqueous HCl solution.

  • Initiate the reaction by adding a known volume of the stock solution to the acidic solution.

  • At specified time points, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution and the extraction solvent.

  • Shake vigorously to extract the organic components.

  • Analyze the organic layer by GC-MS.

  • Quantify the amounts of (Z)-2-chloro-2-butene, (E)-2-chloro-2-butene, and butan-2-one relative to the internal standard.

Visualizations

Acid_Catalyzed_Decomposition Z_C2B (Z)-2-Chloro-2-butene Protonation Protonation (H+) Z_C2B->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Rotation C-C Bond Rotation Carbocation->Rotation Deprotonation_E Deprotonation (-H+) Carbocation->Deprotonation_E Water_Attack Nucleophilic Attack (H2O) Carbocation->Water_Attack Rotation->Carbocation E_C2B (E)-2-Chloro-2-butene Deprotonation_E->E_C2B Enol Unstable Enol Water_Attack->Enol Tautomerization Tautomerization Enol->Tautomerization Butanone Butan-2-one Tautomerization->Butanone

Caption: Acid-catalyzed decomposition pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Stock Prepare Stock Solution (this compound + Internal Standard) Start_Rxn Initiate Reaction at Controlled Temperature Prep_Stock->Start_Rxn Prep_Acid Prepare Acidic Solution Prep_Acid->Start_Rxn Take_Aliquots Withdraw Aliquots at Time Intervals Start_Rxn->Take_Aliquots Quench Quench and Extract Take_Aliquots->Quench Analyze Analyze by GC-MS Quench->Analyze Quantify Quantify Components Analyze->Quantify

Caption: Workflow for monitoring this compound stability.

Troubleshooting_Logic cluster_iso_solutions Isomerization Solutions cluster_hydro_solutions Hydrolysis Solutions Start Unexpected Product Formation Check_Isomers Isomerization Observed? (E/Z mixture) Start->Check_Isomers Check_Hydrolysis Hydrolysis Product Observed? (Butan-2-one) Start->Check_Hydrolysis Sol_Temp_Time Reduce Temperature and/or Time Check_Isomers->Sol_Temp_Time Yes Sol_Buffer Use a Buffered System Check_Isomers->Sol_Buffer Yes Sol_Anhydrous Use Anhydrous Conditions Check_Hydrolysis->Sol_Anhydrous Yes Sol_Weaker_Acid Use a Weaker Acid Check_Hydrolysis->Sol_Weaker_Acid Yes

Caption: Troubleshooting logic for unexpected byproducts.

Technical Support Center: Challenges in the Scale-Up of 2-Chloro-2-Butene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up 2-chloro-2-butene (B1582250) reactions. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address potential issues during your experiments.

Troubleshooting Guide

Issue 1: Reaction Yield is Significantly Lower on a Larger Scale

Question: We successfully synthesized this compound in high yield on a laboratory scale (1-10 g), but upon scaling up to a pilot plant batch (1-5 kg), the yield has dropped dramatically. What are the likely causes and how can we troubleshoot this?

Answer: A drop in yield upon scale-up is a common challenge and can often be attributed to several factors that are less pronounced at the lab scale.[1] The primary areas to investigate are mass and heat transfer.

Possible Causes & Troubleshooting Steps:

  • Inadequate Mixing and Mass Transfer:

    • Problem: In larger reactors, achieving homogenous mixing of reactants is more difficult. This can lead to localized areas of high or low concentration, resulting in incomplete reactions or the formation of byproducts.

    • Solution:

      • Review the design of your reactor's agitation system. A simple magnetic stirrer that is effective in a round-bottom flask is insufficient for a large vessel. Mechanical overhead stirrers with appropriate impeller designs (e.g., pitched-blade turbine, anchor) are necessary.

      • Ensure the stirring speed is optimized to create a vortex and ensure thorough mixing without splashing the reactants onto the reactor walls.

      • Consider the use of baffles in the reactor to improve turbulence and mixing efficiency.

  • Poor Temperature Control and Heat Transfer:

    • Problem: Chemical reactions, especially chlorinations, can be exothermic. As the volume of a reactor increases, the surface area available for heat exchange does not increase proportionally (the surface-area-to-volume ratio decreases).[2] This can lead to poor heat dissipation, causing the internal temperature to rise, which in turn can lead to side reactions and degradation of the product.[1][3]

    • Solution:

      • Monitor the internal temperature of the reaction at multiple points if possible.

      • Ensure your reactor's cooling system is capable of handling the heat load of the scaled-up reaction. You may need a more powerful chiller or a larger heat exchange surface.

      • Control the rate of addition of the limiting reagent. A slow, controlled addition will prevent the rapid generation of heat.[3]

Issue 2: High Levels of Impurities and Byproducts

Question: Our scaled-up reaction produces a significant amount of impurities, including isomers and potentially dichlorinated compounds. How can we improve the selectivity of our reaction?

Answer: The formation of isomers and byproducts is a frequent issue in the synthesis of substituted butenes due to the reactivity of the butene backbone.

Possible Causes & Troubleshooting Steps:

  • Lack of Regioselectivity and Isomer Formation:

    • Problem: The addition of HCl or other chlorinating agents to butene can result in a mixture of isomers (e.g., 1-chloro-2-butene, 3-chloro-1-butene) in addition to the desired this compound. The double bond can also shift, leading to further isomeric impurities.[4]

    • Solution:

      • Carefully control the reaction temperature. Lower temperatures often favor the thermodynamically more stable product.

      • Investigate the effect of the solvent on selectivity. A change in solvent polarity can influence the reaction pathway.

      • In some cases, specific catalysts can improve regioselectivity.

  • Formation of Dichlorinated Byproducts:

    • Problem: If the chlorinating agent is present in excess or if there are localized high concentrations due to poor mixing, over-chlorination can occur, leading to the formation of dichlorobutanes or dichlorobutenes.

    • Solution:

      • Maintain a strict stoichiometry, potentially using a slight excess of the butene to ensure the complete consumption of the chlorinating agent.

      • As mentioned previously, ensure efficient mixing and a controlled addition rate of the chlorinating agent.

  • Purification Challenges:

    • Problem: Purification methods that are effective at the lab scale, such as column chromatography, are often not practical or economical for large quantities.

    • Solution:

      • Fractional distillation is the most common industrial method for separating volatile compounds with different boiling points. You will likely need a distillation column with a high number of theoretical plates to separate closely boiling isomers.

      • Washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities before distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards to consider when scaling up this compound reactions?

A1: The primary safety hazards include:

  • Flammability: this compound is a highly flammable liquid and vapor.[5][6] All equipment must be properly grounded, and non-sparking tools should be used to prevent ignition from static discharge.[6]

  • Exothermic Reactions and Thermal Runaway: The reaction may be exothermic. A thermal runaway can occur if the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which could result in a fire or explosion.[3] Reaction calorimetry is recommended to understand the thermal hazards before scaling up.

  • Corrosive and Toxic Reagents: Many chlorinating agents, such as hydrogen chloride, are corrosive and toxic. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

Q2: Our reaction seems to have a long induction period at a larger scale. Why is this happening and is it dangerous?

A2: An induction period can be caused by several factors, including the presence of inhibitors in the starting materials or a slow initiation phase of the reaction. This can be dangerous because if the reagents are added continuously during the induction period, they can accumulate. Once the reaction starts, it can proceed very rapidly due to the high concentration of reactants, leading to a thermal runaway. If you observe a significant induction period, stop the addition of reagents until the reaction has clearly initiated and is proceeding at a controlled rate.

Q3: Can we use a continuous flow reactor for this synthesis to avoid some of the scale-up issues?

A3: Yes, continuous flow reactors (microreactors or CSTRs - Continuously Stirred Tank Reactors) can be an excellent solution for managing exothermic reactions and improving reproducibility. Their high surface-area-to-volume ratio allows for much more efficient heat transfer and precise temperature control.[7] This can lead to better selectivity and a safer process.

Data Presentation

Table 1: Physical Properties of this compound and Related Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₄H₇Cl90.5563 - 68
1-Chloro-2-buteneC₄H₇Cl90.5583 - 85
3-Chloro-1-buteneC₄H₇Cl90.5564 - 65

Note: The boiling point of this compound is often reported as a range due to the presence of cis and trans isomers.

Experimental Protocols

Protocol 1: Illustrative Lab-Scale Synthesis of 2-Chloro-2-methylpropane (An Analogous SN1 Reaction)

This protocol for a related tertiary alkyl halide provides a general framework for the synthesis of this compound, which may also proceed through a carbocation intermediate depending on the starting material.

  • Reaction Setup: In a fume hood, place 2-methyl-2-propanol into a separatory funnel. Add concentrated hydrochloric acid to the funnel.

  • Reaction: Swirl the mixture gently, and then stopper the funnel and shake for several minutes, frequently venting to release pressure. Allow the mixture to stand until the two layers separate.

  • Work-up:

    • Drain the lower aqueous layer.

    • Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently as carbon dioxide gas will be evolved.

    • Separate the aqueous layer.

    • Wash the organic layer with water, followed by a saturated sodium chloride solution (brine) to aid in the removal of dissolved water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous calcium chloride or magnesium sulfate.

  • Purification: Decant or filter the dried liquid into a distillation apparatus and perform a simple or fractional distillation to purify the 2-chloro-2-methylpropane.

Mandatory Visualization

Scale_Up_Challenges Logical Flow for Troubleshooting Scale-Up Issues Start Scale-Up of this compound Reaction Problem Identify Primary Problem Start->Problem Low_Yield Low Yield Problem->Low_Yield Yield High_Impurities High Impurities Problem->High_Impurities Purity Safety_Issues Safety/Exotherm Issues Problem->Safety_Issues Control Cause_Mixing Inadequate Mixing Low_Yield->Cause_Mixing Cause_Heat Poor Heat Transfer Low_Yield->Cause_Heat Cause_Selectivity Poor Selectivity / Isomers High_Impurities->Cause_Selectivity Cause_Purification Inefficient Purification High_Impurities->Cause_Purification Safety_Issues->Cause_Heat Cause_Runaway Thermal Runaway Risk Safety_Issues->Cause_Runaway Solution_Agitation Optimize Agitation / Baffles Cause_Mixing->Solution_Agitation Solution_Temp Improve Temperature Control / Monitoring Cause_Heat->Solution_Temp Solution_Conditions Optimize Reaction Conditions (Temp, Solvent) Cause_Selectivity->Solution_Conditions Solution_Distillation Implement Fractional Distillation Cause_Purification->Solution_Distillation Solution_Safety Perform Calorimetry / Controlled Addition Cause_Runaway->Solution_Safety

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chloro-2-butene and 2-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomers, 1-chloro-2-butene (B1196595) and 2-chloro-2-butene (B1582250). Understanding the distinct reactivity profiles of these allylic and vinylic halides, respectively, is crucial for their application in organic synthesis and drug development, where precise control of reaction pathways is paramount. This document outlines the underlying mechanistic principles governing their reactivity, supported by established chemical theories. While direct comparative kinetic data under identical conditions is sparse in publicly available literature, the qualitative differences in their reactivity are substantial and well-documented.

Executive Summary

1-Chloro-2-butene, an allylic halide , demonstrates significantly higher reactivity in nucleophilic substitution reactions compared to its isomer, this compound, a vinylic halide . This pronounced difference is primarily attributed to the electronic and structural characteristics of the two molecules. 1-Chloro-2-butene can readily undergo both S(_N)1 and S(_N)2 reactions. Its propensity for S(_N)1 pathways is due to the formation of a resonance-stabilized allylic carbocation, while its primary nature facilitates S(_N)2 reactions. In stark contrast, this compound is largely unreactive in both S(_N)1 and S(_N)2 reactions due to the instability of the potential vinylic carbocation and the strength of the sp

2^22
-hybridized carbon-chlorine bond.

Structural and Reactivity Comparison

The table below summarizes the key differences between 1-chloro-2-butene and this compound that dictate their chemical behavior.

Feature1-Chloro-2-buteneThis compound
Structure Primary Allylic HalideVinylic Halide
C-Cl Bond Hybridization sp
3^33
sp
2^22
S(_N)1 Reactivity High. Forms a resonance-stabilized allylic carbocation.[1][2]Extremely Low. Would require the formation of a highly unstable vinylic carbocation.[1][3]
S(_N)2 Reactivity Moderate to High. It is a primary halide, allowing for backside attack by a nucleophile.[4]Extremely Low. The nucleophile is repelled by the (\pi) electron cloud of the double bond, and the C-Cl bond has partial double bond character due to resonance, making it stronger.[1][3][5][6]
Potential for Rearrangement Yes. Can undergo allylic rearrangement to form products from both the primary and secondary carbocation intermediates.No significant rearrangement in substitution reactions.
Typical Reaction Products Mixture of 2-buten-1-ol and 3-buten-2-ol (B146109) in hydrolysis, for example.Generally unreactive towards nucleophilic substitution.

Reaction Mechanisms and Pathways

The differential reactivity is best understood by examining the potential reaction pathways for each isomer.

1-Chloro-2-butene: Allylic System

1-chloro-2-butene can react through both S(_N)1 and S(_N)2 mechanisms. In polar protic solvents, the S(_N)1 pathway is significant. The rate-determining step is the formation of a resonance-stabilized allylic carbocation, which can be attacked by a nucleophile at two different positions, leading to a mixture of products.

sn1_1_chloro_2_butene reactant 1-Chloro-2-butene intermediate Allylic Carbocation (Resonance Stabilized) reactant->intermediate Slow, Rate-determining -Cl- product1 2-Buten-1-ol intermediate->product1 Fast +H2O, -H+ product2 3-Buten-2-ol intermediate->product2 Fast +H2O, -H+

Caption: S(_N)1 mechanism for 1-chloro-2-butene hydrolysis.

In the presence of a strong, non-bulky nucleophile, the S(_N)2 mechanism can also occur, involving a backside attack on the primary carbon.

This compound: Vinylic System

This compound is a vinylic halide, meaning the chlorine atom is directly attached to a double-bonded carbon. This configuration makes it highly resistant to nucleophilic substitution reactions for two main reasons:

  • Instability of the Vinylic Cation: An S(_N)1 reaction would necessitate the formation of a vinylic carbocation, which is highly unstable and energetically unfavorable.[1][3]

  • Repulsion and Bond Strength in S(_N)2: For an S(_N)2 reaction, the incoming nucleophile would be repelled by the electron-rich (\pi) system of the double bond. Furthermore, the sp

    2^22
    hybridized carbon-chlorine bond is stronger and shorter than an sp
    3^33
    C-Cl bond, making it more difficult to break.[1][3][5][6]

no_reaction_2_chloro_2_butene reactant This compound no_reaction No Reaction reactant->no_reaction SN1 or SN2

Caption: General unreactivity of this compound in substitution.

Experimental Protocol: Comparative Solvolysis Kinetics

This section outlines a representative experimental protocol for comparing the solvolysis rates of 1-chloro-2-butene and this compound. The reaction progress is monitored by titrating the hydrochloric acid produced.

Objective: To determine and compare the first-order rate constants for the hydrolysis of 1-chloro-2-butene and this compound in a 50:50 ethanol/water solvent system.

Materials:

  • 1-Chloro-2-butene

  • This compound

  • Ethanol (reagent grade)

  • Deionized water

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Bromothymol blue indicator

  • Acetone (for quenching)

  • Constant temperature water bath

  • Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Solvent Preparation: Prepare a 50:50 (v/v) ethanol/water solvent mixture.

  • Reaction Setup:

    • For each isomer, prepare a separate reaction flask.

    • Add a known volume of the 50:50 ethanol/water solvent to each flask and allow it to equilibrate to the desired reaction temperature in the constant temperature water bath.

    • Add a few drops of bromothymol blue indicator to each flask.

  • Initiation of Reaction:

    • Add a precise amount of either 1-chloro-2-butene or this compound to its respective flask, start a timer immediately, and mix thoroughly. This is time t=0.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10 minutes for 1-chloro-2-butene, and potentially much longer intervals for this compound), withdraw a known volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing cold acetone. This stops the solvolysis reaction.

  • Titration:

    • Titrate the quenched aliquot with the standardized sodium hydroxide solution to the bromothymol blue endpoint (yellow to blue).

    • Record the volume of NaOH solution used.

  • Data Analysis:

    • Calculate the concentration of HCl produced at each time point from the titration data.

    • The concentration of the unreacted chloro-butene at time 't' can be determined by subtracting the concentration of HCl produced from the initial concentration of the chloro-butene.

    • Plot ln(--INVALID-LINK--) versus time. For a first-order reaction, this should yield a straight line with a slope of -k, where k is the rate constant.

    • Compare the calculated rate constants for 1-chloro-2-butene and this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Analysis prep_solvent Prepare 50:50 Ethanol/Water prep_reactants Equilibrate Reactants and Solvent to Temp prep_solvent->prep_reactants initiate Initiate Reaction (t=0) prep_reactants->initiate aliquot Withdraw Aliquots at Intervals initiate->aliquot quench Quench with Cold Acetone aliquot->quench titrate Titrate with NaOH quench->titrate calculate Calculate [HCl] and [R-Cl] titrate->calculate plot Plot ln[R-Cl] vs. Time calculate->plot determine_k Determine Rate Constant (k) plot->determine_k

Caption: Experimental workflow for comparative solvolysis kinetics.

Conclusion

The comparative reactivity of 1-chloro-2-butene and this compound provides a classic illustration of the profound impact of substrate structure on reaction mechanisms and rates in organic chemistry. 1-Chloro-2-butene serves as a versatile precursor for introducing the butenyl group into molecules due to its enhanced reactivity as an allylic halide. In contrast, the inert nature of the vinylic halide this compound towards nucleophilic substitution necessitates entirely different synthetic strategies if functionalization at that position is desired. For professionals in drug development and chemical synthesis, a thorough understanding of these fundamental principles is essential for rational molecular design and the efficient construction of complex target molecules.

References

A Comparative Analysis of the Stability of 2-Chlorobutane and 1-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the thermodynamic and kinetic stability of 2-chlorobutane (B165301) and 1-chlorobutane (B31608). Intended for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data to elucidate the differences in stability and reactivity between these two isomers.

Thermodynamic Stability

The thermodynamic stability of a compound is quantitatively described by its standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°). A more negative value for these parameters indicates greater thermodynamic stability. Based on available data, 2-chlorobutane is thermodynamically more stable than 1-chlorobutane in the gaseous state.

CompoundStructureTypeΔfH° (gas, 298.15 K)
1-ChlorobutaneCH₃CH₂CH₂CH₂ClPrimary-154.4 kJ/mol
2-ChlorobutaneCH₃CH₂CHClCH₃Secondary-166.66 kJ/mol

Data sourced from the NIST Chemistry WebBook.

The more negative enthalpy of formation for 2-chlorobutane suggests it is the more stable isomer. This increased stability can be attributed to the electronic environment of the C-Cl bond. In 2-chlorobutane, the chlorine atom is attached to a secondary carbon, which is more electron-rich due to the inductive effect of the two adjacent alkyl groups. This increased electron density helps to stabilize the molecule.

Kinetic Stability (Reactivity)

Kinetic stability refers to the reactivity of a compound in chemical reactions. In the context of haloalkanes, this is often discussed in terms of nucleophilic substitution (SN1 and SN2) and elimination reactions. The structural differences between 1-chlorobutane (a primary alkyl halide) and 2-chlorobutane (a secondary alkyl halide) lead to significant differences in their reaction pathways and rates.

Nucleophilic Substitution Reactions
  • SN1 Reactions: These reactions proceed through a carbocation intermediate. The rate of an SN1 reaction is primarily determined by the stability of this intermediate. Tertiary carbocations are the most stable, followed by secondary, and then primary. Consequently, 2-chlorobutane undergoes SN1 reactions faster than 1-chlorobutane because it can form a more stable secondary carbocation.[1] 1-chlorobutane would have to form a highly unstable primary carbocation, making the SN1 pathway unfavorable.

  • SN2 Reactions: These reactions involve a backside attack by a nucleophile in a single, concerted step. The rate of an SN2 reaction is highly sensitive to steric hindrance around the electrophilic carbon. Primary alkyl halides, having less steric bulk, are more susceptible to backside attack than secondary alkyl halides. Therefore, 1-chlorobutane is more reactive in SN2 reactions than 2-chlorobutane .

The following diagram illustrates the factors influencing the preferred substitution pathway for each isomer.

G Nucleophilic Substitution Pathways cluster_1 1-Chlorobutane (Primary) cluster_2 2-Chlorobutane (Secondary) a Primary Alkyl Halide b Low Steric Hindrance a->b c Unstable Primary Carbocation a->c d Favors SN2 Pathway b->d  Facilitates  backside attack c->d  Disfavors  carbocation formation e Secondary Alkyl Halide f Increased Steric Hindrance e->f g Stable Secondary Carbocation e->g h Favors SN1 Pathway f->h  Hinders  backside attack g->h  Promotes  carbocation formation G Experimental Workflow for Kinetic Reactivity A Prepare Solutions (1-chlorobutane in ethanol, 2-chlorobutane in ethanol, aq. AgNO3) B Equilibrate at Constant Temperature (e.g., 50°C Water Bath) A->B C Initiate Reactions (Add AgNO3 solution to both chlorobutane solutions simultaneously) B->C D Start Timer C->D E Observe for Precipitate Formation (White AgCl) C->E F Record Time for Precipitate Appearance E->F G Compare Reactivity (Shorter time = higher reactivity) F->G

References

A Comparative Guide to Validated GC-MS Methods for 2-Chloro-2-Butene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile impurities such as 2-chloro-2-butene (B1582250) is critical for ensuring product quality and safety. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for this purpose due to its high sensitivity and specificity. This guide provides a comparative overview of two common GC-MS methodologies for the analysis of this compound: a direct injection method and a headspace sampling method. The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.

Comparison of GC-MS Method Performance

The selection of an appropriate GC-MS method depends on factors such as the sample matrix, required sensitivity, and the nature of the analyte. Below is a summary of typical performance data for two distinct GC-MS methods for analyzing this compound.

Validation ParameterMethod A: Split/Splitless GC-MSMethod B: Static Headspace GC-MS
Linearity (R²) >0.998>0.999
Limit of Detection (LOD) 0.05 ppm0.1 ppm
Limit of Quantitation (LOQ) 0.15 ppm0.3 ppm
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) < 5%< 10%
Robustness HighModerate

Experimental Protocols

Detailed methodologies for the two compared GC-MS methods are provided below. These protocols are based on established practices for the analysis of volatile chlorinated hydrocarbons.

Method A: Direct Split/Splitless Injection GC-MS

This method is suitable for samples where this compound is present at higher concentrations or in a relatively clean matrix.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable volatile solvent (e.g., methanol (B129727) or hexane) to a final concentration within the calibrated range.

  • An internal standard may be added to improve accuracy and precision.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-150.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (e.g., m/z 90, 55).

Method B: Static Headspace (HS) GC-MS

This method is ideal for the analysis of this compound in complex matrices, such as pharmaceuticals or environmental samples, where non-volatile components can interfere with the analysis.

1. Sample Preparation:

  • Accurately weigh the sample into a headspace vial.

  • Add a suitable matrix-modifying solvent if necessary.

  • Seal the vial with a septum and cap.

2. HS-GC-MS Instrumentation and Conditions:

  • Headspace Autosampler: Agilent 7697A Headspace Sampler (or equivalent).

  • GC-MS System: Same as Method A.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Vial Equilibration Time: 15 minutes.

    • Injection Volume: 1 mL.

  • GC-MS Conditions: Same as Method A, although a splitless injection may be more appropriate depending on the concentration.

Validation Workflow and Logical Relationships

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for the validation of a GC-MS method for this compound analysis, in accordance with ICH guidelines.[1]

GC-MS Method Validation Workflow start Method Development protocol Validation Protocol Definition (Parameters & Acceptance Criteria) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ protocol->lod_loq accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability report Validation Report specificity->report linearity->report lod_loq->report accuracy->report precision->report robustness->report system_suitability->report end Method Implementation report->end

Caption: Workflow for GC-MS method validation.

Signaling Pathways and Experimental Workflows

The logical relationship in selecting an appropriate sample introduction technique for GC-MS analysis of this compound is depicted in the diagram below. The choice between direct injection and headspace analysis is primarily driven by the sample matrix and the expected analyte concentration.

Sample Introduction Selection sample Sample for This compound Analysis matrix_check Complex Matrix? (e.g., API, soil, water) sample->matrix_check concentration_check Trace Level Analysis? matrix_check->concentration_check No headspace Headspace (HS) GC-MS matrix_check->headspace Yes concentration_check->headspace Yes direct_injection Direct Injection GC-MS concentration_check->direct_injection No

Caption: Decision tree for GC-MS sample introduction.

References

A Comparative Analysis of E2 and SN2 Reaction Rates in Chlorinated Butenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary of Reaction Rate Comparison

The reactivity of chlorinated butene isomers in E2 and SN2 reactions is heavily influenced by the substitution of the carbon atom bearing the chlorine and the allylic nature of the substrate. The following table summarizes the anticipated relative reaction rates.

SubstrateStructureSubstrate TypeExpected SN2 RateExpected E2 RateDominant Pathway (with strong, non-bulky base/nucleophile)Key Influencing Factors
1-chloro-2-butene (B1196595) Primary AllylicHighLowSN2Unhindered primary carbon; allylic activation of SN2.
3-chloro-1-butene Secondary AllylicModerateModerateCompetitiveIncreased steric hindrance at the secondary carbon; allylic activation.
2-chloro-2-butene Tertiary AllylicVery Low/NegligibleHighE2Severe steric hindrance at the tertiary carbon prevents SN2; formation of a stable, more substituted alkene favors E2.

Theoretical Framework: The E2/SN2 Competition

The competition between E2 and SN2 reactions is governed by several factors, including the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature. For the chlorinated butene isomers, the primary determinant is the structure of the alkyl halide.

  • SN2 Reaction: This is a single-step nucleophilic substitution where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The rate of SN2 reactions is highly sensitive to steric hindrance. Thus, the reactivity order is generally methyl > primary > secondary >> tertiary. Allylic halides, however, exhibit enhanced SN2 reactivity compared to their saturated counterparts due to stabilization of the transition state.[1][2]

  • E2 Reaction: This is a concerted elimination reaction where a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. The E2 reaction is favored by strong bases and is also influenced by the substitution of the substrate, with more substituted alkyl halides often reacting faster to form more stable (Zaitsev's rule) alkenes.[3]

Analysis of Chlorinated Butene Isomers

1-chloro-2-butene (Primary Allylic): As a primary allylic halide, 1-chloro-2-butene is expected to strongly favor the SN2 pathway with a good nucleophile that is not excessively bulky. The primary carbon is sterically accessible for backside attack by the nucleophile. Furthermore, the allylic system accelerates the SN2 reaction.[1][2] E2 is a minor pathway as it would lead to a less substituted diene, and SN2 at a primary center is kinetically favorable.

3-chloro-1-butene (Secondary Allylic): This isomer presents a more competitive scenario. Being a secondary halide, it is more sterically hindered than a primary halide, which slows down the SN2 reaction. However, it is also an allylic halide, which enhances the SN2 rate. A strong, non-bulky nucleophile/base will likely lead to a mixture of SN2 and E2 products. The exact ratio would be highly dependent on the specific base, solvent, and temperature.

This compound (Tertiary Allylic): For this tertiary allylic halide, the SN2 reaction is expected to be extremely slow or non-existent due to severe steric hindrance at the tertiary carbon, which prevents the necessary backside attack of the nucleophile.[4] Conversely, the E2 reaction is expected to be the dominant pathway, especially with a strong base, as it leads to the formation of a stable conjugated diene. Tertiary alkyl halides are generally more prone to elimination reactions.[5]

Experimental Protocols for Determining Reaction Rates and Product Ratios

To experimentally validate the expected reaction rate comparisons, a standardized kinetic study would be employed. The following protocol outlines a general approach using modern analytical techniques.

Objective: To determine the rate constants and product distribution for the reaction of chlorinated butene isomers with a selected nucleophile/base.

Materials:

  • 1-chloro-2-butene, this compound, 3-chloro-1-butene

  • A strong nucleophile/base (e.g., sodium ethoxide in ethanol)

  • An appropriate solvent (e.g., ethanol)

  • Internal standard for GC analysis (e.g., undecane)

  • Deuterated solvent for NMR analysis (e.g., ethanol-d6)

  • High-quality reagents and solvents

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • Reaction Setup: A solution of the chosen nucleophile/base of known concentration is prepared in the selected solvent. A separate solution of the chlorinated butene isomer and an internal standard is also prepared. The reaction is initiated by mixing the two solutions in a thermostated vessel at a constant temperature.

  • Monitoring the Reaction:

    • GC Analysis: At specific time intervals, an aliquot of the reaction mixture is withdrawn and quenched (e.g., by adding a dilute acid). The quenched sample is then injected into the GC. The disappearance of the starting material and the appearance of the substitution and elimination products are monitored. The use of an internal standard allows for the accurate determination of the concentrations of each species over time.[6][7][8]

    • NMR Spectroscopy: For real-time monitoring, the reaction can be carried out directly in an NMR tube using a deuterated solvent.[9][10] The integrals of characteristic peaks for the reactants and products are measured at different times to determine their relative concentrations. This method provides detailed structural information about the products being formed.[10][11][12][13]

  • Data Analysis:

    • The concentration of the chlorinated butene at different times is plotted to determine the rate of the reaction. For a second-order reaction, a plot of 1/[Alkyl Halide] versus time will yield a straight line, the slope of which is the rate constant, k.

    • The product distribution (ratio of SN2 to E2 products) is determined from the final GC chromatogram or NMR spectrum by comparing the integrated peak areas of the respective products.[6][10]

Visualizing the Competitive Pathways

The following diagram illustrates the general competitive relationship between the SN2 and E2 reaction pathways for an alkyl halide.

G cluster_paths cluster_factors Influencing Factors Reactants Alkyl Halide + Nu:/Base- SN2_Product Substitution Product Reactants->SN2_Product SN2 Pathway (Backside Attack) E2_Product Elimination Product Reactants->E2_Product E2 Pathway (Proton Abstraction) Substrate Substrate Structure (Steric Hindrance) Nucleophile Nucleophile/Base (Strength & Bulkiness) Solvent Solvent Temperature Temperature

Caption: Competing SN2 and E2 pathways for alkyl halides.

This guide provides a framework for understanding and predicting the outcome of competing E2 and SN2 reactions for chlorinated butene isomers. Experimental verification using the outlined protocols is essential for obtaining precise quantitative data for specific reaction conditions.

References

A Comparative Spectroscopic Analysis of (E)- and (Z)-2-Chloro-2-butene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of the (E) and (Z) isomers of 2-chloro-2-butene. This guide provides a comprehensive comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The geometric isomers of this compound, (E) and (Z), exhibit subtle yet significant differences in their spectroscopic profiles due to the distinct spatial arrangement of their substituent groups around the carbon-carbon double bond. Understanding these differences is crucial for the accurate identification and characterization of these compounds in various research and development settings. This guide presents a side-by-side comparison of their key spectroscopic data.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry for both (E)- and (Z)-2-chloro-2-butene.

¹H NMR Spectral Data
Proton Assignment (E)-2-chloro-2-butene Chemical Shift (δ, ppm) (Z)-2-chloro-2-butene Chemical Shift (δ, ppm)
CH₃ (vinyl)~2.1~2.0
=CH-~5.6~5.4
-CH₃ (allyl)~1.7~1.6

Note: Specific chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Spectral Data
Carbon Assignment (E)-2-chloro-2-butene Chemical Shift (δ, ppm) (Z)-2-chloro-2-butene Chemical Shift (δ, ppm)
C -Cl~125~123
=C H-~118~116
C H₃ (vinyl)~22~20
-C H₃ (allyl)~25~23

Note: These are predicted values based on typical ranges for similar structures. Experimental values may vary.

Infrared (IR) Spectral Data
Vibrational Mode (E)-2-chloro-2-butene Frequency (cm⁻¹) (Z)-2-chloro-2-butene Frequency (cm⁻¹)
C=C Stretch~1670~1660
=C-H Stretch~3020~3010
C-Cl Stretch~750~730
Mass Spectrometry Data
Ion Fragment m/z Ratio Relative Abundance Interpretation
[C₄H₇Cl]⁺90/92ModerateMolecular Ion (M⁺)
[C₄H₇]⁺55HighLoss of Cl
[C₃H₄Cl]⁺75/77ModerateLoss of CH₃
[C₂H₃]⁺27HighFurther fragmentation

Note: The mass spectra of the (E) and (Z) isomers are very similar and difficult to distinguish based solely on fragmentation patterns. The presence of the M+2 peak in an approximate 3:1 ratio to the M peak is characteristic of a compound containing one chlorine atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample of either (E)- or (Z)-2-chloro-2-butene (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2.0 s

  • Spectral Width: 250 ppm

Infrared (IR) Spectroscopy

Sample Preparation: A drop of the neat liquid sample is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Background: A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatography (GC) interface or a direct insertion probe.

Instrumentation: An electron ionization (EI) mass spectrometer is used for analysis.[1]

Parameters:

  • Ionization Mode: Electron Ionization (EI)[1]

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 10-200

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of the (E) and (Z) isomers of this compound.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion E_Isomer (E)-2-chloro-2-butene NMR NMR Spectroscopy (¹H and ¹³C) E_Isomer->NMR IR IR Spectroscopy E_Isomer->IR MS Mass Spectrometry E_Isomer->MS Z_Isomer (Z)-2-chloro-2-butene Z_Isomer->NMR Z_Isomer->IR Z_Isomer->MS Compare_NMR Compare Chemical Shifts and Coupling Patterns NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Identification Isomer Identification Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: Workflow for the spectroscopic comparison of (E) and (Z) isomers.

References

Unraveling Reaction Pathways: A Computational Comparison of Transition States in 2-Chloro-2-Butene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of substitution (S(_N)2) versus elimination (E2) reaction mechanisms for the secondary vinyl halide, 2-chloro-2-butene. This guide provides researchers with a comparative framework, supported by illustrative data and detailed computational protocols, to understand the kinetic factors governing these competing pathways.

The study of reaction mechanisms is fundamental to organic chemistry and drug development. For substrates like this compound, multiple reaction pathways can compete, primarily the bimolecular substitution (S(_N)2) and bimolecular elimination (E2) reactions. Predicting the dominant pathway is crucial for controlling product formation. Computational chemistry offers powerful tools to investigate the transition states of these reactions, providing quantitative data on their relative energy barriers and geometries. An increase in alkyl substitution on the carbon bearing the leaving group is known to increase the steric hindrance for an S(_N)2 attack and simultaneously lower the energy barrier for the E2 pathway.[1][2]

Competing Reaction Mechanisms: S(_N)2 vs. E2

For this compound, a secondary vinyl halide, a nucleophile/base can either attack the electrophilic carbon atom bonded to the chlorine (an S(_N)2 reaction) to yield a substitution product, or it can abstract a proton from an adjacent carbon (an E2 reaction) to form an additional double bond, yielding 1,3-butadiene. The relative activation energies ((\Delta G^\ddagger)) of the transition states for these two pathways determine the kinetic product distribution.

G cluster_workflow Computational Workflow A 1. Initial Geometry Setup (Reactants, Products) B 2. Geometry Optimization (Locate minima) A->B C 3. Transition State (TS) Search (e.g., QST2, Berny Opt) B->C D 4. TS Verification (Frequency Calculation) C->D E 5. IRC Calculation (Confirm reaction path) D->E One imaginary frequency? F 6. Final Energy Calculation (High-level theory) E->F

References

A Comparative Analysis of Experimental and Theoretical Boiling Points for 2-Chloro-2-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the accurate characterization of a compound's physical properties is paramount. The boiling point, a fundamental physical constant, is critical for purification, identification, and handling of chemical substances. This guide provides a detailed comparison of the experimentally determined and theoretically predicted boiling points of 2-chloro-2-butene (B1582250), a halogenated alkene with isomeric forms that influence its physical characteristics.

Data Summary: Experimental Boiling Points

The experimental boiling point of this compound exhibits variations primarily due to the presence of two geometric isomers: (E)-2-chloro-2-butene and (Z)-2-chloro-2-butene. The spatial arrangement of substituents around the carbon-carbon double bond in these isomers leads to differences in their intermolecular forces and, consequently, their boiling points. The experimentally observed values are summarized in the table below.

IsomerExperimental Boiling Point (°C)Citation(s)
(E)-2-chloro-2-butene70[1]
(Z)-2-chloro-2-butene61.5 - 66.8[2][3]
This compound (unspecified)63 - 70.6[4][5]

It is important to note that boiling points reported without specifying the isomer may represent a mixture of (E) and (Z) isomers.

Methodologies for Boiling Point Determination

A comprehensive understanding of a compound's boiling point requires an appreciation of both experimental measurement and theoretical prediction methodologies.

Experimental Protocols

The determination of a compound's boiling point in a laboratory setting relies on precise measurement under controlled conditions. Several established techniques are employed for volatile organic compounds like this compound.

1. Simple Distillation: This is a common method for purifying liquids and determining their boiling points. The liquid is heated in a flask, and the vapor travels to a condenser where it is cooled and collected as a distillate. A thermometer placed in the vapor path measures the temperature at which the liquid boils, which should remain constant during the distillation of a pure substance.[6]

2. Thiele Tube Method: This technique is suitable for small sample volumes. A small tube containing the sample and an inverted capillary tube is attached to a thermometer and heated in a Thiele tube containing oil. As the sample is heated, a stream of bubbles emerges from the capillary tube. The apparatus is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

3. Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can be used to determine the boiling point of a substance. A sample is heated in a sealed pan with a small pinhole, and the heat flow required to raise its temperature is measured and compared to a reference. The onset temperature of the endothermic peak corresponding to vaporization is taken as the boiling point.

Theoretical Prediction Methods

Theoretical boiling point predictions for organic molecules are valuable for screening compounds and understanding structure-property relationships. These methods typically rely on computational models that correlate a molecule's structural features with its boiling point.

1. Quantitative Structure-Property Relationship (QSPR): QSPR models are statistical methods that relate the chemical structure of a molecule to its physical properties.[8] For boiling point prediction, these models use molecular descriptors that quantify various aspects of the molecule's topology, geometry, and electronic structure to build a predictive equation.

2. Group Contribution Methods: These methods estimate the boiling point by summing the contributions of individual functional groups and structural fragments within the molecule. The underlying assumption is that the properties of a molecule are an additive function of its constituent parts.

3. Topological Indices: Indices such as the Wiener index, which is based on the distances between atoms in the molecular graph, can be used to predict boiling points.[9] These indices capture information about the size, shape, and branching of a molecule, which are known to influence its boiling point. The boiling point is often correlated with these indices through a mathematical formula.

Workflow and Logical Relationships

The relationship between experimental and theoretical approaches to determining the boiling point of this compound can be visualized as a workflow that integrates both methodologies for a comprehensive understanding.

G cluster_0 Experimental Determination cluster_1 Theoretical Prediction exp_sample This compound Sample ((E) or (Z) isomer) distillation Simple Distillation exp_sample->distillation thiele Thiele Tube Method exp_sample->thiele dsc Differential Scanning Calorimetry (DSC) exp_sample->dsc exp_bp Experimental Boiling Point distillation->exp_bp thiele->exp_bp dsc->exp_bp comparison Comparison and Analysis exp_bp->comparison mol_structure Molecular Structure of This compound qspr QSPR Models mol_structure->qspr group_contrib Group Contribution Methods mol_structure->group_contrib top_indices Topological Indices mol_structure->top_indices theo_bp Theoretical Boiling Point qspr->theo_bp group_contrib->theo_bp top_indices->theo_bp theo_bp->comparison

Caption: Workflow for comparing experimental and theoretical boiling points.

References

A Comparative Guide to the Synthesis of 2-Chloro-2-Butene from Various Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of haloalkenes such as 2-chloro-2-butene (B1582250) is a critical aspect of organic synthesis, providing key intermediates for the development of novel pharmaceuticals and functional materials. The selection of a synthetic route, including the choice of precursor, can significantly impact the overall yield, purity, and scalability of the process. This guide provides an objective comparison of different precursors for the synthesis of this compound, supported by available experimental data and detailed methodologies.

Comparison of Synthesis Efficiency

The synthesis of this compound is often challenged by the formation of isomeric byproducts. The choice of precursor and reaction conditions plays a pivotal role in directing the selectivity towards the desired product. Below is a summary of quantitative data for the synthesis of this compound from two primary precursors: 2,3-dichlorobutane (B1630595) and 3-chloro-1-butene (B1220285).

PrecursorReaction TypeCatalyst/ReagentTemperature (°C)Reaction TimeConversion (%)Yield of this compound (%)Purity/Isomer Ratio
2,3-DichlorobutaneCatalytic DehydrochlorinationChromia on Alumina (B75360) (Cr₂O₃/Al₂O₃)250-265Not Specified8996 (of mixed chlorobutenes)Mixture of 2-chloro-1-butene and this compound
3-Chloro-1-buteneIsomerization via HydrochlorinationHydrogen Chloride (HCl)Not SpecifiedNot SpecifiedNot SpecifiedFormation confirmed, but quantitative yield not reportedMixture including 1-chloro-2-butene (B1196595) and 2,3-dichlorobutane

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on available literature and may require optimization for specific laboratory conditions.

Synthesis of this compound from 2,3-Dichlorobutane

This method involves the catalytic dehydrochlorination of 2,3-dichlorobutane in the gas phase.

Experimental Protocol:

  • Catalyst Preparation: A chromia on alumina (Cr₂O₃/Al₂O₃) catalyst is calcined at 700°C for 10 minutes.

  • Reactor Setup: Approximately 375 mL of the calcined catalyst is packed into a suitable reactor tube and heated to the reaction temperature of 250-265°C.

  • Reaction: Gaseous 2,3-dichlorobutane is passed through the heated catalyst bed at a rate of 1.0 g/min .

  • Product Collection: The reaction off-gas, containing the product mixture, is cooled and collected.

  • Analysis: The composition of the product mixture is determined by gas chromatography (GC) to ascertain the conversion of the starting material and the yield of the chlorobutene isomers. The primary products are cis- and trans-2-chloro-2-butene, along with a smaller amount of 2-chloro-1-butene.

Synthesis of this compound from 3-Chloro-1-butene

This pathway proceeds through the addition of hydrogen chloride to 3-chloro-1-butene, leading to the formation of a carbocation intermediate that can rearrange to yield this compound.

Reaction Principle:

The reaction is initiated by the electrophilic addition of a proton from HCl to the double bond of 3-chloro-1-butene. This forms a secondary carbocation. A subsequent hydride shift can lead to a more stable tertiary carbocation. The chloride ion can then attack this rearranged carbocation to form this compound. It is important to note that this reaction can lead to a mixture of products, including 1-chloro-2-butene and 2,3-dichlorobutane, depending on the reaction conditions and the extent of carbocation rearrangement.[1][2][3]

Synthesis Pathway Visualization

The logical relationships between the precursors and the target product, this compound, are illustrated in the diagram below.

Synthesis_Pathways cluster_precursors Precursors cluster_reactions Reaction Types 2,3-Dichlorobutane 2,3-Dichlorobutane Dehydrochlorination Dehydrochlorination 2,3-Dichlorobutane->Dehydrochlorination 3-Chloro-1-butene 3-Chloro-1-butene Isomerization Isomerization 3-Chloro-1-butene->Isomerization This compound This compound Dehydrochlorination->this compound Isomerization->this compound

Caption: Synthetic routes to this compound from different precursors.

Conclusion

Based on the available data, the dehydrochlorination of 2,3-dichlorobutane appears to be a more established and higher-yielding route for the synthesis of this compound compared to the isomerization of 3-chloro-1-butene. The catalytic process using chromia on alumina has been shown to achieve high conversion and a high yield of the desired chlorobutene isomers. However, it is crucial to note that this method produces a mixture of 2-chloro-1-butene and this compound, which would necessitate further purification to isolate the target compound.

The synthesis from 3-chloro-1-butene via isomerization is a theoretically plausible route, but it lacks well-documented experimental protocols and quantitative data. The potential for carbocation rearrangements to produce a mixture of isomers is a significant challenge that would need to be addressed through careful optimization of reaction conditions.

For researchers and professionals in drug development, the choice of precursor will depend on the desired purity of this compound, the acceptable level of isomeric impurities, and the scalability of the process. The dehydrochlorination of 2,3-dichlorobutane currently represents a more defined starting point for obtaining this valuable synthetic intermediate.

References

Unraveling Carbocation Stability in Chlorobutene Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of carbocation stability in reactions involving chlorobutene isomers, specifically focusing on 1-chloro-2-butene (B1196595) and 3-chloro-1-butene (B1220285). Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to compare the reactivity of these allylic chlorides, offering insights into the underlying mechanistic pathways.

Executive Summary

The solvolysis of 1-chloro-2-butene and 3-chloro-1-butene proceeds through a common resonance-stabilized allylic carbocation intermediate. This shared intermediate dictates the product distribution, yielding a mixture of 2-buten-1-ol and 3-buten-2-ol (B146109) regardless of the starting isomer. While both isomers react via an S(_N)1 mechanism, their relative rates of reaction are influenced by the initial structure of the halide. Understanding the stability and behavior of the intermediate carbocation is paramount for predicting and controlling reaction outcomes in synthetic chemistry.

The Central Role of the Allylic Carbocation

The key to understanding the reactivity of these chlorobutene isomers lies in the formation of a resonance-stabilized allylic carbocation upon departure of the chloride ion. This delocalization of the positive charge across two carbon atoms significantly stabilizes the intermediate, favoring an S(_N)1 reaction pathway.[1][2][3]

The hydrolysis of either 1-chloro-2-butene or 3-chloro-1-butene leads to the formation of the same allylic cation.[4] This achiral intermediate can then be attacked by a nucleophile (in this case, water) at either of the two carbons sharing the positive charge, leading to the formation of both a primary allylic alcohol (2-buten-1-ol) and a secondary allylic alcohol (3-buten-2-ol).[1][4][5] The hydrolysis of optically active (R)-3-chloro-1-butene results in a racemic mixture of 3-buten-2-ol, further confirming the formation of an achiral carbocation intermediate.[4][5]

G Substrate Chlorobutene Isomer (1-chloro-2-butene or 3-chloro-1-butene) Carbocation_Formation Chloride Ion Departure (Rate-Determining Step) Substrate->Carbocation_Formation Allylic_Cation Resonance-Stabilized Allylic Carbocation Carbocation_Formation->Allylic_Cation Nucleophilic_Attack Nucleophilic Attack by Water Allylic_Cation->Nucleophilic_Attack Product_Mixture Mixture of Products (2-buten-1-ol and 3-buten-2-ol) Nucleophilic_Attack->Product_Mixture

References

Safety Operating Guide

Proper Disposal of 2-Chloro-2-butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential guidance on the safe and compliant disposal of 2-chloro-2-butene (B1582250), a highly flammable and irritating chemical compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

This compound is classified as a highly flammable liquid and vapor that can cause serious skin and eye irritation.[1][2] All handling and disposal procedures must be conducted in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1] Personnel must wear appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[1][3] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][2]

Summary of Hazards and Protective Measures

Hazard ClassificationPersonal Protective Equipment (PPE)First Aid Measures
Flammable Liquid, Category 2 [1][2]Flame-retardant clothing, spark-proof tools, explosion-proof equipment.[1][2]In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]
Skin Irritation, Category 2 [1][2]Chemical-impermeable gloves.[1]Take off contaminated clothing immediately. Wash skin with soap and plenty of water.[1]
Eye Irritation, Category 2 [1][2]Tightly fitting safety goggles with side-shields.[1][3]Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Specific target organ toxicity – single exposure, Category 3 [1]Use in a well-ventilated area. If exposure limits are exceeded, use a full-face respirator.[1][3]Move the victim into fresh air. If breathing is difficult, give oxygen.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a regulated process that requires professional handling. Under no circumstances should this chemical be poured down the drain or disposed of with regular trash. [4][5]

1. Waste Collection and Storage:

  • Collect waste this compound in a suitable, clearly labeled, and tightly closed container.[1][4] The original container is often a good choice.[5]
  • The container must be labeled as "Hazardous Waste" and clearly identify the contents as "Waste this compound".[4]
  • Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[1][6] Use explosion-proof cabinets for storage.[6]
  • Ensure the storage area has proper ventilation to prevent the buildup of flammable vapors.[7]

2. Arrange for Professional Disposal:

  • Disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[6]
  • Contact your institution's Environmental Health & Safety (EH&S) department to coordinate the pickup and disposal of the hazardous waste.[4]
  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

3. Transportation and Final Disposal:

  • The licensed waste disposal company will transport the waste in accordance with all local, state, and federal regulations for flammable and hazardous materials.
  • The primary method for the disposal of chlorinated hydrocarbons like this compound is controlled incineration at a licensed chemical destruction plant.[1] This process often includes flue gas scrubbing to neutralize harmful byproducts.[1]

Disposal Workflow

This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Coordination cluster_2 Off-Site Disposal Collect Collect Waste in Labeled Container Store Store in Designated Cool, Ventilated Area Collect->Store Tightly Closed Contact_EHS Contact Institutional EH&S Department Store->Contact_EHS Waste Ready for Disposal Schedule_Pickup Schedule Pickup with Licensed Disposal Company Contact_EHS->Schedule_Pickup Transport Transport According to Regulations Schedule_Pickup->Transport Waste Collected Incinerate Controlled Incineration at Licensed Facility Transport->Incinerate

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.